Product packaging for l-Arabinofuranose(Cat. No.:CAS No. 7261-25-8)

l-Arabinofuranose

Cat. No.: B3344462
CAS No.: 7261-25-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-HWQSCIPKSA-N
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Description

L-arabinofuranose is the five-membered ring form of L-arabinose. It is an enantiomer of a D-arabinofuranose.
Arabinofuranose belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Arabinofuranose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Arabinofuranose has been primarily detected in urine. Arabinofuranose can be converted into 5-O-(trans-feruloyl)-L-arabinofuranose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B3344462 l-Arabinofuranose CAS No. 7261-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-HWQSCIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331542
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7261-25-8, 13221-22-2
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Structural Elucidation of L-Arabinofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-arabinofuranose, a key pentose (B10789219) monosaccharide, is a fundamental component of various biopolymers, including hemicelluloses and pectins found in plant cell walls. Its furanose form, a five-membered ring structure, plays a significant role in the architecture of complex carbohydrates and serves as a crucial recognition element in various biological processes. This guide provides an in-depth analysis of the structure of this compound, its stereochemical properties, and the experimental methodologies employed for its characterization.

Core Structure and Stereochemistry

This compound is the cyclic, five-membered hemiacetal form of L-arabinose. The "L" designation refers to the stereochemical configuration at the C4 carbon, where the hydroxyl group is oriented to the left in a standard Fischer projection of the open-chain form. The furanose ring consists of four carbon atoms and one oxygen atom.

The key structural features are:

  • Furanose Ring: A pentagonal ring structure (tetrahydrofuran derivative) formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4 of the L-arabinose open chain.

  • Chiral Centers: The molecule contains multiple chiral centers, leading to its specific three-dimensional conformation.

  • Anomeric Carbon (C1): The formation of the hemiacetal ring creates a new stereocenter at the C1 carbon, known as the anomeric carbon. This gives rise to two distinct diastereomers, or anomers.

Anomers: α-L-Arabinofuranose and β-L-Arabinofuranose

The orientation of the hydroxyl group (-OH) on the anomeric carbon (C1) relative to the C4 hydroxymethyl group (-CH₂OH) determines whether the anomer is alpha (α) or beta (β).

  • α-L-Arabinofuranose: The anomeric hydroxyl group at C1 is on the opposite side (trans) of the ring from the C4 substituent (-CH₂OH).

  • β-L-Arabinofuranose: The anomeric hydroxyl group at C1 is on the same side (cis) of the ring as the C4 substituent (-CH₂OH).

These two anomers can interconvert in solution through a process called mutarotation, which involves the ring opening to the linear aldehyde form and subsequent re-closing.

L-Arabinofuranose: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinose, a five-carbon aldopentose, is a naturally occurring monosaccharide with significant implications in various scientific fields, including plant biology, microbiology, and human health. Uniquely among common sugars, the L-enantiomer is more abundant in nature than the D-form. In biological systems, L-arabinose predominantly exists in its furanose ring structure, L-arabinofuranose. This technical guide provides a comprehensive overview of the primary natural sources of this compound, its abundance in these sources, detailed methodologies for its quantification, and a depiction of its metabolic pathway.

Natural Sources and Abundance of this compound

This compound is a key structural component of various biopolymers in the plant kingdom and is also found in some microbial polysaccharides. Its primary reservoirs are plant cell walls, specifically within the complex polysaccharides of hemicellulose and pectin, as well as in plant gums and arabinogalactan (B145846) proteins.

Plant Cell Wall Polysaccharides

The majority of this compound in nature is locked within the intricate matrix of plant cell walls.

  • Hemicelluloses: Arabinoxylans are a major type of hemicellulose in the cell walls of grasses and cereal grains, constituting 20-50% of the cell wall's dry weight. In these polymers, a backbone of β-(1→4)-linked D-xylopyranose units is decorated with α-L-arabinofuranose residues.

  • Pectins: Pectic polysaccharides, particularly rhamnogalacturonan I, contain side chains of arabinans, which are polymers of α-1,5-linked this compound. Pectins are abundant in the primary cell walls of dicots.

L-arabinose can constitute a significant portion of the total cell wall saccharides, for instance, accounting for 5–10% in Arabidopsis thaliana and rice (Oryza sativa)[1][2][3].

Plant Gums

Plant gums are exudates produced in response to injury and are rich sources of complex polysaccharides containing this compound.

  • Gum Arabic: This well-known gum, obtained from Acacia species, is a complex mixture of glycoproteins and polysaccharides. L-arabinose is a major monosaccharide component of gum arabic.

  • Other Gums: Various other plant gums also contain this compound as a structural component.

Arabinogalactan-Proteins (AGPs)

Arabinogalactan-proteins are a class of heavily glycosylated proteins found in plant cell walls and secretions. The carbohydrate portion, which can account for over 90% of the molecule's mass, is rich in galactose and arabinose, with the latter being predominantly in the furanose form.

Microbial Polysaccharides

Certain bacteria can produce exopolysaccharides that contain this compound, although this is less common than in plants. These polysaccharides play roles in biofilm formation and protection of the bacterial cells.

Data Presentation: Abundance of L-Arabinose in Various Natural Sources
Natural Source CategorySpecific Source ExampleL-Arabinose Abundance (Method of Expression)Reference(s)
Plant Cell Walls Arabidopsis thaliana cell walls5-10% of total cell wall saccharides[1][2][3]
Rice (Oryza sativa) cell walls5-10% of total cell wall saccharides[1][2][3]
Grass and Cereal Grains (general)Arabinoxylans comprise 20-50% of cell wall dry weight
Plant Gums Gum Arabic (Acacia senegal)~24-27% (w/w)
Arabinogalactan-Proteins GeneralHigh, but variable depending on the specific protein and source
Foods Legumes, Nuts, and SeedsHighest average arabinose content among food groups

Experimental Protocols

The quantification of this compound from its natural sources typically involves a two-step process: (1) hydrolysis of the polysaccharide to release the monosaccharide constituents, and (2) chromatographic separation and detection of the released L-arabinose.

Acid Hydrolysis for Polysaccharide Depolymerization

This protocol describes the complete hydrolysis of plant cell wall material or gums to their constituent monosaccharides.

Materials:

  • Dried, finely ground sample material (e.g., plant tissue, gum)

  • Sulfuric acid (H₂SO₄), 72% (w/w) and 4% (w/w)

  • Internal standard (e.g., fucose or 2-deoxy-glucose)

  • Calcium carbonate (CaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂) for neutralization

  • Deionized water

  • Autoclave

  • Heating block or water bath

  • Centrifuge and tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Primary Hydrolysis:

    • Accurately weigh approximately 5-10 mg of the dried sample into a pressure-resistant glass tube.

    • Add a known amount of internal standard.

    • Add 0.5 mL of 72% (w/w) H₂SO₄.

    • Incubate at 30°C for 1 hour with occasional vortexing to ensure complete dissolution.

  • Secondary Hydrolysis:

    • Dilute the acid concentration to 4% (w/w) by adding 14.5 mL of deionized water.

    • Seal the tube tightly and autoclave at 121°C for 1 hour[4].

  • Neutralization and Sample Preparation:

    • After cooling, neutralize the hydrolysate by adding solid CaCO₃ or Ba(OH)₂ until the pH is between 5.0 and 6.0.

    • Centrifuge the sample at 3,000 x g for 10 minutes to pellet the precipitate (CaSO₄ or BaSO₄).

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc)

  • Monosaccharide standards (L-arabinose, galactose, glucose, xylose, etc.)

Procedure:

  • Eluent Preparation: Prepare the mobile phases as required for the specific column and separation method. A common approach for neutral sugars involves an isocratic elution with NaOH (e.g., 18 mM) or a gradient elution using NaOH and NaOAc solutions[5][6].

  • Standard Curve Generation: Prepare a series of mixed monosaccharide standards of known concentrations, including L-arabinose. Inject these standards to generate a calibration curve for each sugar.

  • Sample Analysis: Inject the filtered hydrolysate onto the HPAEC-PAD system.

  • Data Analysis: Identify and quantify the L-arabinose peak in the sample chromatogram by comparing its retention time and peak area to the standard curve. The concentration of L-arabinose in the original sample can be calculated based on the initial sample weight, dilution factors, and the internal standard.

Signaling Pathways and Metabolic Workflows

While this compound itself is not a primary signaling molecule in the classical sense, its presence and the dynamics of its incorporation into and release from cell wall polymers are critical for plant growth, development, and stress responses.

Biosynthesis of UDP-L-Arabinofuranose

The precursor for the incorporation of this compound into polysaccharides is UDP-L-arabinofuranose. Its biosynthesis is a key metabolic pathway in plants.

UDP_L_Arabinofuranose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UGD UDP_Xyl UDP-Xylose UDP_GlcA->UDP_Xyl UXS UDP_Ara_p UDP-L-Arabinopyranose UDP_Xyl->UDP_Ara_p UXE/MUR4 UDP_Ara_f UDP-L-Arabinofuranose UDP_Ara_p->UDP_Ara_f RGP Polysaccharides Arabinoxylans, Pectins, AGPs UDP_Ara_f->Polysaccharides Arabinofuranosyl- transferases

Caption: Biosynthesis of UDP-L-arabinofuranose for incorporation into cell wall polysaccharides.

This pathway illustrates the conversion of UDP-glucose to UDP-L-arabinofuranose, the activated form of arabinose used by glycosyltransferases to build arabinose-containing polymers in the plant cell wall[7]. The enzymes involved are UDP-glucose 6-dehydrogenase (UGD), UDP-xylose synthase (UXS), UDP-xylose 4-epimerase (UXE, also known as MUR4), and reversibly glycosylated proteins (RGPs) which function as UDP-arabinopyranose mutases[7].

Experimental Workflow for this compound Quantification

The overall process for determining the this compound content of a given biological sample can be summarized in the following workflow.

L_Arabinofuranose_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample Biological Sample (e.g., Plant Tissue, Gum) Drying Drying & Grinding Sample->Drying Primary_Hydrolysis Primary Hydrolysis (72% H₂SO₄) Drying->Primary_Hydrolysis Secondary_Hydrolysis Secondary Hydrolysis (4% H₂SO₄, 121°C) Primary_Hydrolysis->Secondary_Hydrolysis Neutralization Neutralization Secondary_Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration HPAEC_PAD HPAEC-PAD Analysis Filtration->HPAEC_PAD Quantification Data Analysis & Quantification HPAEC_PAD->Quantification

Caption: Experimental workflow for the quantification of this compound.

This diagram outlines the key steps from sample collection and preparation through to the final quantification of this compound. Each stage is critical for obtaining accurate and reproducible results.

Role in Cell Wall Integrity Signaling

Arabinose-containing glycoproteins, such as Leucine-Rich Repeat Extensins (LRXs), are involved in sensing and responding to cell wall stress, including that induced by high salinity. This represents a form of signaling where the structural context of arabinose is crucial.

Cell_Wall_Signaling cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Salt_Stress Salt Stress LRX LRX Protein (Arabinogalactan-Protein) Salt_Stress->LRX induces change in cell wall integrity RALF RALF Peptide LRX->RALF interacts with FER FERONIA (Receptor Kinase) RALF->FER binds to Stress_Response Stress Response (e.g., hormone signaling) FER->Stress_Response initiates signaling cascade

References

The Biosynthesis of L-Arabinofuranose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-arabinofuranose, a key component of the plant cell wall, plays a crucial role in plant growth, development, and defense. Its unique furanose configuration is essential for the structure and function of various cell wall polysaccharides, including pectins and hemicelluloses. Understanding the intricate biosynthetic pathway of this compound is paramount for developing novel strategies in crop improvement, biofuel production, and the design of plant-derived therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound in plants, detailing the key enzymes, their kinetics, and the experimental protocols for their characterization.

Core Biosynthetic Pathways

Plants utilize two primary pathways for the synthesis of the activated form of arabinose, UDP-L-arabinofuranose (UDP-L-Araf): the de novo pathway and the salvage pathway.

The De Novo Pathway

The de novo pathway is the primary route for UDP-L-Araf synthesis, starting from the ubiquitous precursor UDP-D-glucose. This pathway predominantly occurs within the Golgi apparatus, the site of cell wall polysaccharide synthesis.

The key steps are:

  • UDP-D-glucose to UDP-D-glucuronic acid: UDP-glucose 6-dehydrogenase (UGD) catalyzes the NAD+-dependent oxidation of UDP-D-glucose to UDP-D-glucuronic acid.

  • UDP-D-glucuronic acid to UDP-D-xylose: UDP-D-glucuronic acid decarboxylase (UXS) decarboxylates UDP-D-glucuronic acid to produce UDP-D-xylose.

  • UDP-D-xylose to UDP-L-arabinopyranose: UDP-D-xylose 4-epimerase (UXE), such as the well-characterized MUR4 protein in Arabidopsis, catalyzes the epimerization of UDP-D-xylose to UDP-L-arabinopyranose (UDP-L-Arap) within the Golgi lumen.[1]

  • Export of UDP-L-Arap to the Cytosol: UDP-L-Arap is transported from the Golgi lumen to the cytosol.

  • Conversion of UDP-L-Arap to UDP-L-Araf: In the cytosol, UDP-arabinopyranose mutase (UAM), also known as Reversibly Glycosylated Polypeptide (RGP), catalyzes the reversible conversion of UDP-L-Arap to the furanose form, UDP-L-Araf.[2][3] This reaction is thermodynamically unfavorable, with the equilibrium favoring the pyranose form.[2][4]

  • Import of UDP-L-Araf into the Golgi: UDP-L-Araf is then transported back into the Golgi lumen, where it serves as the donor substrate for arabinosyltransferases to incorporate L-arabinofuranosyl residues into growing polysaccharide chains.

Diagram 1: De Novo Biosynthesis Pathway of this compound.
The Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of UDP-L-Arap by recycling free L-arabinose released from the turnover of cell wall polysaccharides and glycoproteins.[5] This pathway occurs in the cytosol.

The key steps are:

  • Phosphorylation of L-Arabinose: Free L-arabinose is phosphorylated by arabinokinase (ARA) to produce L-arabinose-1-phosphate.[5]

  • Formation of UDP-L-Arabinopyranose: UDP-sugar pyrophosphorylase (USP) catalyzes the reaction between L-arabinose-1-phosphate and UTP to form UDP-L-arabinopyranose.[5][6]

The UDP-L-Arap synthesized through this pathway can then enter the final steps of the de novo pathway, being converted to UDP-L-Araf by UAM in the cytosol.

salvage_pathway cluster_cytosol Cytosol Free_Ara Free L-Arabinose Ara_1P L-Arabinose-1-Phosphate Free_Ara->Ara_1P Arabinokinase (ARA) UDP_Arap UDP-L-Arabinopyranose Ara_1P->UDP_Arap UDP-Sugar Pyrophosphorylase (USP) UTP UTP UTP->UDP_Arap PPi PPi UDP_Araf UDP-L-Arabinofuranose UDP_Arap->UDP_Araf UAM/RGP

Diagram 2: Salvage Pathway for L-Arabinose Recycling.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of this compound biosynthesis are governed by the kinetic properties of the key enzymes involved. A summary of available quantitative data is presented below.

EnzymePlant SourceSubstrateKm (µM)Vmax or Specific ActivityOptimal pHNotes
UDP-Xylose 4-Epimerase (MUR4) Arabidopsis thalianaUDP-D-Xylose---At equilibrium, the ratio between UDP-L-Ara and UDP-D-Xyl is 1:1.[7]
Pisum sativum (rPsUGE1)UDP-D-Xylose150--Also exhibits UDP-glucose 4-epimerase activity.[8]
UDP-L-Arabinose160--
UDP-Arabinopyranose Mutase (UAM/RGP) Oryza sativa (Rice)UDP-L-Arap6000.55 nmol min-16.5Reaction favors pyranose formation with an equilibrium ratio of UDP-Arap:UDP-Araf of 90:10.[4]
UDP-L-Araf1101.18 nmol min-1
Arabinokinase (ARA1) Arabidopsis thalianaL-Arabinose88 ± 3573 ± 5 pkat µg-1-Highly specific for L-arabinose.[9]
Arabinokinase (ARAK2) Arabidopsis thalianaL-Arabinose79 ± 3984 ± 10 pkat µg-1-[9]
UDP-Sugar Pyrophosphorylase (USPase) BarleyUTP400--Broad substrate specificity.[10][11]
Glc-1-P2900--
Gal-1-P3900--

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound biosynthetic pathway.

Expression and Purification of Recombinant Enzymes

Objective: To produce purified enzymes for in vitro characterization.

Workflow:

protein_expression_workflow Start Gene of Interest (e.g., MUR4, UAM) Cloning Clone into Expression Vector (e.g., pET, pPICZ) Start->Cloning Transformation Transform into Expression Host (e.g., E. coli, P. pastoris) Cloning->Transformation Expression Induce Protein Expression (e.g., IPTG, Methanol) Transformation->Expression Harvesting Cell Harvesting (Centrifugation) Expression->Harvesting Lysis Cell Lysis (Sonication, French Press) Harvesting->Lysis Purification Protein Purification (e.g., Ni-NTA, Size Exclusion) Lysis->Purification Verification Purity Verification (SDS-PAGE, Western Blot) Purification->Verification End Purified Enzyme Verification->End

Diagram 3: General Workflow for Recombinant Protein Expression and Purification.

Methodology (Example for His-tagged protein in E. coli):

  • Cloning: Amplify the coding sequence of the target enzyme by PCR and clone it into a suitable expression vector containing a polyhistidine (His) tag (e.g., pET-28a).

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Verification: Analyze the purified protein by SDS-PAGE to assess purity and by Western blot using an anti-His antibody to confirm identity.

Enzyme Activity Assays

Objective: To measure the rate of interconversion between UDP-L-Arap and UDP-L-Araf.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM MES-KOH (pH 6.5), 2 mM UDP-L-Arap (or UDP-L-Araf), and the purified UAM enzyme in a total volume of 50 µL.

  • Incubation: Incubate the reaction at 25-30°C for a defined period (e.g., 0, 5, 10, 20, 30 minutes).

  • Termination: Stop the reaction by heating at 100°C for 2 minutes.

  • Analysis: Analyze the formation of the product (UDP-L-Araf or UDP-L-Arap) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by HPLC-MS.[4]

Objective: To measure the synthesis of UDP-sugars from sugar-1-phosphates and UTP.

Methodology (Luminescence-based): [10][11]

  • Reaction Principle: The pyrophosphate (PPi) produced in the USP reaction is converted to ATP by ATP-sulfurylase. The ATP is then used by firefly luciferase to generate a luminescent signal that is proportional to the USP activity.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM MOPS-KOH (pH 7.0), 10 mM MgCl2, 1 mM UTP, 2 mM of the respective sugar-1-phosphate (e.g., L-arabinose-1-phosphate), ATP-sulfurylase, luciferase, and D-luciferin.

  • Initiation: Start the reaction by adding the purified USP enzyme.

  • Detection: Monitor the luminescence signal continuously using a luminometer.

Quantification of Nucleotide Sugars by HPLC-MS

Objective: To separate and quantify the different nucleotide sugars from plant extracts.

Workflow:

hplc_ms_workflow Start Plant Tissue Extraction Extraction of Nucleotide Sugars (e.g., Chloroform-Methanol-Water) Start->Extraction Purification Solid-Phase Extraction (SPE) (e.g., Porous Graphitic Carbon) Extraction->Purification Separation HPLC Separation (e.g., HILIC, Porous Graphitic Carbon) Purification->Separation Detection Mass Spectrometry (MS/MS, SRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification End Nucleotide Sugar Concentrations Quantification->End

Diagram 4: Workflow for Nucleotide Sugar Analysis by HPLC-MS.

Methodology:

  • Extraction: Homogenize fresh plant material in a chloroform-methanol-water mixture (e.g., 1:3:1 v/v/v). Centrifuge to separate the phases and collect the aqueous-methanolic phase containing the nucleotide sugars.[12]

  • Purification: Purify and concentrate the nucleotide sugars from the extract using solid-phase extraction (SPE) with a porous graphitic carbon stationary phase.[12]

  • HPLC Separation: Separate the nucleotide sugars using either Hydrophilic Interaction Liquid Chromatography (HILIC) or a porous graphitic carbon column.[12][13]

  • Mass Spectrometry Detection: Detect and quantify the eluting nucleotide sugars using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode for high sensitivity and specificity.[13][14]

Conclusion

The biosynthesis of this compound in plants is a complex and tightly regulated process involving multiple enzymes and subcellular compartments. A thorough understanding of this pathway, facilitated by the detailed experimental protocols and quantitative data presented in this guide, is essential for researchers aiming to manipulate plant cell wall composition for various biotechnological applications. Further research into the structure and mechanism of the key enzymes, as well as the regulation of the metabolic flux through these pathways, will undoubtedly open new avenues for innovation in plant science and drug development.

References

The Pivotal Role of L-Arabinofuranose in Microbial Cell Walls: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, structural importance, and therapeutic potential of arabinan-containing glycoconjugates in key microbial pathogens.

L-arabinofuranose, a five-carbon sugar, is a critical building block in the intricate and unique cell wall architecture of several medically important bacteria, most notably Mycobacterium tuberculosis and Corynebacterium glutamicum. Its presence in the furanose form is a distinguishing feature of the arabinan (B1173331) domains of two major cell wall polysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2] These complex glycoconjugates are essential for the structural integrity, viability, and pathogenicity of these organisms, making the biosynthetic pathways responsible for their assembly attractive targets for novel antimicrobial drug development.[1][3] This technical guide provides a comprehensive overview of the role of this compound in microbial cell walls, with a focus on the underlying biochemical pathways, methods for their study, and their implications for therapeutic intervention.

The Architecture of Arabinan-Containing Glycoconjugates

The mycobacterial cell wall is a complex, multi-layered structure that provides a formidable barrier against host immune responses and antibiotics.[1][3] A core component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] In this complex, arabinogalactan serves as a crucial linker, covalently attaching the outer mycolic acid layer to the peptidoglycan backbone.[1][2] Lipoarabinomannan, another key lipopolysaccharide, is anchored to the plasma membrane and plays significant roles in host-pathogen interactions and immunomodulation.[1][4]

Both arabinogalactan and lipoarabinomannan possess extensive arabinan domains, which are polymers of this compound residues.[2][4] These domains are characterized by a variety of glycosidic linkages, including α(1→5), α(1→3), and β(1→2) linkages, which create a highly branched and complex structure.[5][6] The precise architecture of these arabinan domains is critical for the proper assembly and function of the cell wall.

Biosynthesis of this compound and Arabinans

The biosynthesis of the arabinan domains is a multi-step process involving a series of dedicated enzymes. The sole donor for arabinofuranosyl residues in this pathway is decaprenylphosphoryl-D-arabinose (DPA).[2][5] The biosynthesis of DPA itself is a critical control point and a validated drug target.[7][8][9]

The key steps in the biosynthesis of arabinans are:

  • Synthesis of the Arabinose Donor (DPA): The pathway begins with the conversion of decaprenylphosphoryl-ribose (DPR) to DPA, a reaction catalyzed by the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), in conjunction with DprE2.[7][9] DprE1 is a flavoenzyme that is the target of several promising new anti-tubercular drug candidates.[7][8][10]

  • Initiation of Arabinan Synthesis: The first arabinofuranosyl residue is transferred from DPA to the galactan core of arabinogalactan or the mannan (B1593421) core of lipoarabinomannan. This initial transfer is carried out by specific arabinofuranosyltransferases (ArafTs), such as AftA.[2][11]

  • Elongation and Branching of the Arabinan Chain: A series of ArafTs then elongate and branch the arabinan chain by adding arabinofuranosyl residues in specific linkages. The Emb proteins (EmbA, EmbB, and EmbC) are key ArafTs involved in this process and are the targets of the front-line anti-tuberculosis drug ethambutol.[2][11][12] Other ArafTs, such as AftB, AftC, and AftD, are also involved in creating the complex branching patterns of the arabinan domains.[5][12][13][14]

The intricate interplay of these enzymes ensures the correct assembly of the arabinan domains, which is essential for the final maturation of the cell wall.

Diagram of the this compound Biosynthesis and Incorporation Pathway

Arabinan_Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-α-D-arabinose (DPA) DPR:e->DPA:w Epimerization Primed_AG Primed Arabinogalactan DPA:e->Primed_AG:w Arabinose Transfer Primed_LAM Primed Lipoarabinomannan DPA:e->Primed_LAM:w Arabinose Transfer Galactan Galactan Core (of Arabinogalactan) Galactan->Primed_AG Mannan Mannan Core (of Lipoarabinomannan) Mannan->Primed_LAM Elongating_Arabinan_AG Elongating Arabinan (on AG) Primed_AG->Elongating_Arabinan_AG Elongation & Branching Elongating_Arabinan_LAM Elongating Arabinan (on LAM) Primed_LAM->Elongating_Arabinan_LAM Elongation & Branching Mature_AG Mature Arabinogalactan Elongating_Arabinan_AG->Mature_AG Mature_LAM Mature Lipoarabinomannan Elongating_Arabinan_LAM->Mature_LAM mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Mature_AG->mAGP Mycolic_Acids Mycolic Acids Mycolic_Acids->mAGP DprE1 DprE1 DprE1->DPR AftA AftA AftA->DPA Emb_Aft_complex Emb & Aft Proteins Emb_Aft_complex->Elongating_Arabinan_AG Emb_Aft_complex->Elongating_Arabinan_LAM Mycolyltransferase Mycolyltransferase Mycolyltransferase->Mature_AG Cell_Wall_Analysis_Workflow Start Bacterial Culture (Wild-type, Mutant, or Drug-treated) Harvest Harvest and Wash Cells Start->Harvest Lysis Cell Lysis (e.g., sonication, bead beating) Harvest->Lysis Fractionation Cell Wall Fractionation (Differential Centrifugation) Lysis->Fractionation Hydrolysis Hydrolysis of Polysaccharides (e.g., acid hydrolysis) Fractionation->Hydrolysis HRMAS_NMR High-Resolution Magic Angle Spinning NMR (HR-MAS NMR) on Intact Cells for Structural Analysis Fractionation->HRMAS_NMR Mycolic_Acid_Analysis Mycolic Acid Analysis (e.g., HPLC, TLC) Fractionation->Mycolic_Acid_Analysis Derivatization Derivatization of Monosaccharides (e.g., alditol acetates) Hydrolysis->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Quantification Derivatization->GCMS

References

L-Arabinofuranose vs. L-Arabinopyranose: An In-depth Technical Guide to their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and its applications in drug development and glycobiology, understanding the conformational preferences and stability of monosaccharides is paramount. L-arabinose, a key pentose (B10789219) sugar found in various biopolymers, exists in solution as an equilibrium mixture of its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, each with their respective α and β anomers, in addition to a minor open-chain aldehyde form. The predominance of one form over the other is dictated by a delicate interplay of thermodynamic factors, with significant implications for its biological activity and chemical reactivity. This technical guide provides a comprehensive analysis of the relative stability of L-arabinofuranose and L-arabinopyranose, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Core Concepts: Thermodynamic Stability and Conformational Preference

The intrinsic stability of cyclic hemiacetals of sugars is governed by a combination of steric and electronic effects. Generally, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring for most aldopentoses, including L-arabinose. This preference is largely attributed to the lower ring strain in the chair conformation of the pyranose ring compared to the envelope and twist conformations of the furanose ring.

However, the equilibrium between these forms is dynamic and can be significantly influenced by the solvent environment and the presence of substituents. In aqueous solutions, the pyranose form of L-arabinose is overwhelmingly favored.[1] Conversely, in less polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the proportion of the furanose form increases considerably.[2] This solvent-dependent shift in equilibrium highlights the crucial role of hydrogen bonding and solvation effects in stabilizing the different ring structures.

Quantitative Analysis of L-Arabinose Equilibrium

The equilibrium distribution of L-arabinose isomers in solution has been quantitatively determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The relative populations of the α- and β-anomers of both the furanose and pyranose forms provide a direct measure of their relative thermodynamic stabilities under specific conditions.

SolventTemperature (°C)α-pyranose (%)β-pyranose (%)α-furanose (%)β-furanose (%)Total Furanose (%)ΔG° (pyranose → furanose) (kJ/mol)
D₂O3561363<1~3+8.7
DMSO-d₆28-303532231033+2.9

Note: The Gibbs free energy change (ΔG°) was calculated from the equilibrium constant K = [% furanose] / [% pyranose] using the equation ΔG° = -RT ln(K), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin. The percentages for D₂O are approximate values derived from qualitative descriptions in the literature indicating a very low furanose population.[1] The data for DMSO is based on reported proportions.[2]

The data clearly illustrates the pronounced stabilizing effect of aqueous environments on the pyranose form of L-arabinose. The shift towards a higher population of the furanose form in DMSO suggests that the intramolecular hydrogen bonding opportunities within the more flexible furanose ring are more favorable in a less competitive hydrogen-bonding solvent.

Experimental Protocol: Determination of Anomeric and Tautomeric Equilibria by NMR Spectroscopy

The following provides a generalized yet detailed methodology for the quantitative analysis of the equilibrium between this compound and L-arabinopyranose in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent appropriate for the study (e.g., D₂O for aqueous conditions or DMSO-d₆ for a less polar environment).

  • Analyte Concentration: Dissolve a precisely weighed amount of L-arabinose in the chosen solvent to a final concentration typically in the range of 10-50 mM. Higher concentrations can lead to viscosity issues and signal broadening.

  • Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (typically several hours to overnight) to ensure that the anomeric and ring-form equilibrium is reached.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The anomeric protons (H-1) of the different isomers resonate in a distinct region of the spectrum (typically δ 4.5-5.5 ppm) and serve as reporter signals for each species.

  • Quantitative Parameters: To ensure accurate integration of the signals for quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the anomeric protons.

  • 2D NMR Experiments (for signal assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single isomer).

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved anomeric proton signals corresponding to each isomer (α-pyranose, β-pyranose, α-furanose, and β-furanose).

  • Quantification: The relative percentage of each isomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.

4. Thermodynamic Parameter Calculation:

  • From the equilibrium percentages, calculate the equilibrium constant (K) for the pyranose to furanose conversion.

  • Use the equation ΔG° = -RT ln(K) to determine the standard Gibbs free energy change for the isomerization.

Signaling Pathways and Logical Relationships

The interconversion between the different forms of L-arabinose in solution proceeds through the open-chain aldehyde intermediate. This dynamic equilibrium is a fundamental concept in carbohydrate chemistry.

L_arabinose_equilibrium cluster_pyranose L-Arabinopyranose (more stable) cluster_furanose This compound (less stable) alpha-L-arabinopyranose alpha-L-arabinopyranose beta-L-arabinopyranose beta-L-arabinopyranose alpha-L-arabinopyranose->beta-L-arabinopyranose anomerization Open-chain L-arabinose Open-chain L-arabinose alpha-L-arabinopyranose->Open-chain L-arabinose beta-L-arabinopyranose->Open-chain L-arabinose alpha-L-arabinofuranose alpha-L-arabinofuranose beta-L-arabinofuranose beta-L-arabinofuranose alpha-L-arabinofuranose->beta-L-arabinofuranose anomerization alpha-L-arabinofuranose->Open-chain L-arabinose beta-L-arabinofuranose->Open-chain L-arabinose

Caption: Equilibrium of L-arabinose isomers in solution.

Conclusion

The relative stability of this compound and L-arabinopyranose is a nuanced interplay of intramolecular and intermolecular forces. While the pyranose form is thermodynamically favored in aqueous environments, the furanose form can be significantly populated in less polar solvents. This equilibrium has profound implications for the chemical and biological behavior of L-arabinose. For researchers in drug development, understanding these conformational preferences is critical for the design of carbohydrate-based therapeutics, as the specific ring form can dictate recognition and binding by enzymes and receptors. The methodologies outlined in this guide provide a robust framework for the precise characterization of these fundamental properties, enabling a deeper understanding of the structure-function relationships of this important monosaccharide.

References

An In-depth Technical Guide to the Discovery and History of L-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabinofuranose, a pentose (B10789219) sugar with a five-membered ring structure, is a crucial component of the plant cell wall and plays significant roles in various biological processes. Unlike most other naturally occurring sugars that exist in the "D" form, L-arabinose is more commonly found in nature.[1][2] This guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It delves into its structural elucidation, physicochemical properties, and its role in biological pathways, offering valuable insights for researchers in carbohydrate chemistry, plant biology, and drug development.

Discovery and History

The journey of L-arabinose discovery began with its initial isolation from gum arabic, a natural gum from the acacia tree.[1][2] The name "arabinose" itself is derived from this source.[1] Early chemical analysis identified it as a pentose, a monosaccharide with five carbon atoms.[2]

A pivotal moment in the history of L-arabinose was the elucidation of its stereochemistry by the renowned chemist Emil Fischer in the late 19th and early 20th centuries. Fischer's groundbreaking work on the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, established the relative configuration of L-arabinose and its relationship to other monosaccharides. His research involved a series of chemical transformations, including the Kiliani-Fischer synthesis, which allowed for the elongation of the carbon chain of aldoses and was instrumental in determining the stereochemical arrangement of the hydroxyl groups.[3][4]

While L-arabinose can exist in both a six-membered pyranose ring form and a five-membered furanose ring form, the this compound structure is predominantly found in natural polysaccharides.[5] The distinction and characterization of these two forms became possible with the advent of more advanced analytical techniques like NMR spectroscopy.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are essential for its identification, characterization, and application in various fields. The following tables summarize key quantitative data for both the alpha and beta anomers of this compound.

PropertyValueReference
Molecular FormulaC5H10O5[6][7]
Molecular Weight150.13 g/mol [6][7]
CAS Number38029-69-5[7]
IUPAC Name(2R,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[7]
AppearanceSolid
SolubilitySoluble in water

Table 1: General Physicochemical Properties of α-L-Arabinofuranose

PropertyValueReference
Molecular FormulaC5H10O5[6]
Molecular Weight150.13 g/mol [6]
CAS Number7261-25-8[6]
IUPAC Name(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[6]
AppearanceSolid
SolubilitySoluble in water

Table 2: General Physicochemical Properties of β-L-Arabinofuranose

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of this compound.

NucleusChemical Shift (ppm)
C199.471
C271.192
C375.156
C474.544
C569.093

Table 3: 13C NMR Chemical Shifts for L-Arabinose (General) [8]

ProtonChemical Shift (ppm)
H15.226
H23.504
H33.655
H43.935
H5a3.827
H5b3.775

Table 4: 1H NMR Chemical Shifts for L-Arabinose (General) [8]

Note: Specific chemical shifts for α and β anomers of this compound can vary depending on the solvent and experimental conditions. The provided data represents general values for L-arabinose.

Key Experimental Protocols

This section details the methodologies for key experiments related to the isolation, synthesis, and analysis of this compound.

Isolation of L-Arabinose from Gum Arabic by Acid Hydrolysis

This protocol describes a common method for obtaining L-arabinose from its natural source, gum arabic.

Materials:

  • Gum arabic

  • Sulfuric acid (H₂SO₄)

  • Calcium carbonate (CaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂)

  • Ethanol (B145695)

  • Activated charcoal

  • Deionized water

  • Heating mantle and reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of gum arabic in deionized water with heating and stirring to form a solution. A typical solid-to-liquid ratio is 1:10 (g/mL).[9]

  • Hydrolysis: Add sulfuric acid to the gum arabic solution to a final concentration of approximately 0.1 M.[9] Heat the mixture to 90-100°C and reflux for a specified period (e.g., 2-4 hours).[2][9][10] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After hydrolysis, cool the solution and neutralize the excess acid by slowly adding calcium carbonate or a saturated solution of barium hydroxide until the pH is neutral (pH ~7). A precipitate of calcium sulfate (B86663) or barium sulfate will form.

  • Filtration: Filter the neutralized solution to remove the precipitate.

  • Decolorization: Add activated charcoal to the filtrate and heat gently with stirring to remove colored impurities. Filter the solution again to remove the charcoal.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain a syrup.

  • Crystallization: Add ethanol to the concentrated syrup to induce crystallization of L-arabinose. The mixture may need to be cooled to facilitate crystallization.

  • Isolation and Drying: Collect the L-arabinose crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Structural Elucidation: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a chain-lengthening process for aldoses and was instrumental in determining the stereochemistry of sugars like L-arabinose. This is a classical, multi-step chemical synthesis.

Materials:

  • Starting aldose (e.g., L-erythrose to synthesize L-arabinose and L-ribose)

  • Sodium cyanide (NaCN)

  • Water

  • Acid (e.g., H₂SO₄)

  • Sodium amalgam or a suitable reducing agent (e.g., NaBH₄)

  • Separation apparatus (e.g., chromatography column)

Procedure:

  • Cyanohydrin Formation: React the starting aldose with sodium cyanide in an aqueous solution. The cyanide ion attacks the carbonyl carbon of the aldehyde, forming two epimeric cyanohydrins at the new chiral center (C2).

  • Hydrolysis to Aldonic Acids: Heat the cyanohydrin mixture in the presence of water and acid to hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), forming two epimeric aldonic acids. These may cyclize to form lactones.

  • Separation of Epimers: The two epimeric aldonic acids (or their lactones) are diastereomers and can be separated based on their different physical properties, for example, by fractional crystallization or chromatography.

  • Reduction to Aldoses: Reduce the separated aldonic acids (or lactones) to their corresponding aldoses. Classically, this was done using sodium amalgam. Modern methods may employ reagents like sodium borohydride. This reduction converts the carboxylic acid group back to an aldehyde, resulting in the chain-lengthened aldoses.

Quantitative Analysis of this compound in Plant Cell Walls by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of monosaccharides in complex samples like plant cell walls.

Materials:

  • Plant cell wall material

  • Trifluoroacetic acid (TFA)

  • Sodium borodeuteride (NaBD₄) for reduction (or sodium borohydride, NaBH₄)

  • Acetic anhydride (B1165640)

  • Pyridine

  • Internal standard (e.g., myo-inositol)

  • GC-MS system

Procedure:

  • Hydrolysis: Hydrolyze a known amount of dried plant cell wall material with an acid, such as 2 M trifluoroacetic acid (TFA), at a high temperature (e.g., 121°C) for a defined period (e.g., 1-2 hours). This releases the monosaccharides, including L-arabinose, from the polysaccharides.

  • Reduction: After hydrolysis, reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borodeuteride. This step converts the aldehyde group to a primary alcohol, preventing the formation of multiple anomeric peaks in the chromatogram.

  • Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride and a catalyst like pyridine. This derivatization makes the alditols volatile and suitable for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The alditol acetates are separated on the gas chromatography column based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum for each monosaccharide derivative, allowing for their identification and quantification by comparing with known standards and the internal standard.[11][12][13][14][15]

Biological Significance and Signaling Pathways

This compound is a key component of several important plant cell wall polysaccharides, including arabinans, arabinoxylans, and arabinogalactan (B145846) proteins (AGPs).[5][14] These molecules are involved in various aspects of plant growth, development, and response to environmental stresses.

Arabinogalactan Proteins (AGPs) Signaling:

AGPs are heavily glycosylated proteins found at the cell surface and are implicated in cell-cell communication and signaling.[16] The complex carbohydrate side chains of AGPs, rich in this compound and galactose, are thought to be involved in binding signaling molecules and interacting with other cell surface components.

The following diagram illustrates a proposed signaling pathway involving AGPs in plant development.

AGP_Signaling ext_signal External Signal (e.g., Hormone, Stress) agp Arabinogalactan Protein (AGP) (with this compound) ext_signal->agp Binds to receptor Membrane Receptor agp->receptor Interacts with downstream Downstream Signaling Cascade receptor->downstream Activates response Cellular Response (e.g., Growth, Differentiation) downstream->response Leads to Ara_Operon_Workflow start Start: E. coli culture conditions Growth Conditions: - With L-arabinose - Without L-arabinose - With glucose start->conditions harvest Harvest Cells conditions->harvest extraction RNA Extraction harvest->extraction protein_analysis Protein Analysis (e.g., Western Blot) harvest->protein_analysis analysis Gene Expression Analysis (e.g., qRT-PCR, Reporter Assay) extraction->analysis result Determine Regulation of ara Operon Genes analysis->result protein_analysis->result

References

An In-depth Technical Guide on the Physical and Chemical Properties of L-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinofuranose, a five-membered ring form of the pentose (B10789219) sugar L-arabinose, is a crucial component of various biopolymers, particularly in the plant kingdom.[1][2] Its presence in hemicelluloses, such as arabinoxylans and arabinogalactans, makes it a key target for enzymatic hydrolysis in biofuel production and a significant factor in the structural integrity of plant cell walls.[3] In drug development, the furanose ring system is a structural motif in various nucleoside analogues with antiviral and anticancer properties. A thorough understanding of the physical and chemical properties of this compound is therefore essential for researchers in glycobiology, biotechnology, and medicinal chemistry.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and a visualization of its role in a key biological process.

Physical Properties of this compound

This compound exists in equilibrium with its more stable pyranose form, L-arabinopyranose, in solution. At 31°C, L-arabinose in solution is approximately 8.5% in the furanose form.[2] Many of the experimentally determined physical properties are reported for L-arabinose, which represents this equilibrium mixture. The data presented below is for L-arabinose unless specified for the furanose form.

PropertyValueSource
Molecular Formula C₅H₁₀O₅[4][5][6]
Molecular Weight 150.13 g/mol [1][4][5][6][7]
Appearance White crystalline powder[5][6]
Melting Point 159-163 °C (for L-arabinose)[5][8][9][10]
Boiling Point 375.4 ± 42.0 °C at 760 mmHg (Predicted)[4]
Density 1.7 ± 0.1 g/cm³ (Predicted)[4]
Solubility in Water Very soluble[11]; 1070 g/L (Predicted)[12]; 100 mg/mL[10][10][11][12]
Solubility in Other Solvents Soluble in glycerol; Insoluble in alcohol and ether.[6] Sparingly soluble in methanol.[8][9][13][6][8][9][13]
Specific Rotation [α]D +190.6° → +104.5° (in water, for L-arabinose, indicating mutarotation)[9][13]
logP (Octanol/Water Partition Coefficient) -2.6 (ALOGPS)[11][12]; -2.3 (ChemAxon)[11][12]; -1.47[4][4][11][12]
pKa (Strongest Acidic) 11.31 (Predicted)[11][12]
Polar Surface Area 90.15 Ų (ChemAxon)[11]; 90.2 Ų[1][7][1][7][11]

Chemical Properties and Reactivity

This compound, as a monosaccharide, exhibits characteristic chemical properties related to its hemiacetal and hydroxyl groups.

  • Anomeric Forms and Mutarotation: In solution, this compound exists as an equilibrium mixture of α and β anomers. This interconversion, known as mutarotation, leads to a change in the optical rotation of the solution over time.[9][13] The furanose form itself is in equilibrium with the more predominant pyranose form.[2]

  • Glycosidic Bond Formation: The anomeric hydroxyl group of this compound can react with an alcohol or another sugar to form a glycosidic bond. This is the basis for its incorporation into oligosaccharides and polysaccharides. In nature, α-L-arabinofuranosidases are enzymes that specifically hydrolyze these α-L-arabinofuranosyl linkages.[3]

  • Reactivity of Hydroxyl Groups: The hydroxyl groups of this compound can undergo typical reactions of alcohols, such as esterification and etherification.

  • Reducing Sugar: As a hemiacetal, this compound is a reducing sugar. It can be oxidized, for example, by Benedict's or Barfoed's reagents, leading to the reduction of the metal ions in the reagent.[14][15]

  • Crystal Structure: The crystal structure of this compound has been determined in complex with various proteins, revealing its conformation and interactions within binding sites. For instance, in complex with a GH62 α-L-arabinofuranosidase, the this compound ring adopts an envelope conformation.[16]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid like L-arabinose can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered L-arabinose is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[17][18]

  • Solution Preparation: A solution of L-arabinose of a known concentration is prepared by accurately weighing the sugar and dissolving it in a precise volume of solvent (e.g., water) in a volumetric flask.[19]

  • Polarimeter Tube Filling: The polarimeter tube is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.[18]

  • Measurement: The tube is placed in the polarimeter. A light source, typically a sodium lamp, is used.[18] The analyzer is rotated until the field of view indicates the extinction of light or equal intensity, and the angle of rotation (θ) is recorded.[17][18]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = θ / (l × c) where θ is the observed rotation in degrees, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[18]

Solubility Testing

A general protocol for determining the solubility of a substance like this compound.[14][20][21]

  • Solvent Addition: A known mass of L-arabinose is placed in a vial.

  • Incremental Solvent Addition: A specific volume of the solvent (e.g., water, ethanol) is added incrementally at a constant temperature.

  • Agitation: The mixture is agitated vigorously after each addition to facilitate dissolution.

  • Observation: The point at which the solid completely dissolves is noted. The solubility is then expressed as the mass of solute per volume or mass of solvent. For quantitative analysis, the concentration of the saturated solution can be determined using methods like colorimetric assays.[20]

Biological Significance and Enzymatic Hydrolysis

This compound is a key component of plant cell wall polysaccharides, such as arabinoxylan. The release of this compound from these polymers is a critical step in the biological degradation of plant biomass, carried out by enzymes called α-L-arabinofuranosidases.[3] This process is central to nutrient cycling in nature and has significant applications in biotechnology.

Enzymatic_Hydrolysis_of_Arabinoxylan cluster_polysaccharide Arabinoxylan cluster_products Products Xylan_backbone Xylan Backbone (β-1,4-linked D-xylose) L_Araf This compound (Side Chain) Xylan_backbone->L_Araf α-1,2 or α-1,3 linkage Depleted_Xylan Depleted Xylan Backbone Released_L_Araf Free this compound Arabinofuranosidase α-L-Arabinofuranosidase Arabinofuranosidase->L_Araf Hydrolysis

Caption: Enzymatic release of this compound from an arabinoxylan polymer by α-L-arabinofuranosidase.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a foundation for researchers and professionals in related fields. The presented data, experimental protocols, and visualization of its biological role underscore the importance of this furanose sugar in both fundamental and applied sciences. Further research into the specific properties of the furanose anomers, distinct from the equilibrium mixture of L-arabinose, will continue to refine our understanding and expand the applications of this versatile monosaccharide.

References

L-Arabinofuranose: A Technical Guide to its Core Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinofuranose, a five-carbon sugar existing in a furanose ring structure, is a crucial component of various structural polysaccharides in a wide range of organisms, from bacteria to plants. Unlike its more thermodynamically stable pyranose form, the furanose configuration of L-arabinose is predominantly found in nature, where it plays vital roles in cell wall architecture, microbial metabolism, and host-pathogen interactions. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its significance in bacteria, fungi, and plants. The document details key metabolic and signaling pathways, presents quantitative data on enzymatic activities, and provides methodologies for relevant experimental protocols.

This compound in Bacteria

In the bacterial kingdom, this compound is a significant carbohydrate source and a key structural element of the cell envelope, particularly in mycobacteria. Its metabolism is tightly regulated, and its presence in polysaccharides is critical for bacterial survival and pathogenicity.

Metabolism: The L-Arabinose Operon

The catabolism of L-arabinose in many bacteria, most notably Escherichia coli, is governed by the elegant and well-characterized L-arabinose (ara) operon. This operon, encompassing the structural genes araB, araA, and araD, encodes for the enzymes necessary to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] The regulation of the ara operon is a classic example of both positive and negative control, mediated by the AraC protein.

In the absence of L-arabinose, the AraC protein acts as a repressor by forming a DNA loop between the operator regions araO2 and the initiator region araI1, which blocks transcription of the structural genes.[4] When L-arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. The AraC-arabinose complex then binds to the araI1 and araI2 sites, promoting the transcription of the araBAD genes.[3][4] This regulatory system is also subject to catabolite repression; in the presence of glucose, low levels of cyclic AMP (cAMP) prevent the CAP-cAMP complex from binding to its site, thus inhibiting the expression of the ara operon.[3]

L_arabinose_operon cluster_no_arabinose Absence of L-arabinose (Repression) cluster_with_arabinose Presence of L-arabinose (Activation) araC_dimer_rep AraC Dimer araO2 araO2 araC_dimer_rep->araO2 araI1_rep araI1 araC_dimer_rep->araI1_rep P_BAD_rep PBAD araC_dimer_rep->P_BAD_rep Blocks Transcription araO2->P_BAD_rep araI1_rep->P_BAD_rep araBAD_rep araB araA araD RNAP_rep RNA Polymerase arabinose L-arabinose araC_dimer_act AraC Dimer arabinose->araC_dimer_act araI1_act araI1 araC_dimer_act->araI1_act araI2 araI2 araC_dimer_act->araI2 RNAP_act RNA Polymerase araC_dimer_act->RNAP_act Recruits P_BAD_act PBAD araBAD_act araB araA araD RNAP_act->P_BAD_act RNAP_act->araBAD_act Transcription

Figure 1: Regulation of the L-arabinose operon in E. coli.
Cell Wall Structure: The Case of Mycobacteria

In Mycobacterium tuberculosis and other related species, this compound is a fundamental building block of the arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), which are major components of the mycobacterial cell wall.[5][6] These complex polysaccharides are essential for the viability and pathogenicity of these bacteria, making the enzymes involved in their synthesis attractive targets for antitubercular drugs.[6][7] The arabinan (B1173331) domains of AG and LAM are constructed by a series of arabinofuranosyltransferases (Afts).[6][8]

The biosynthesis of arabinogalactan is a complex process that occurs at the cell membrane. It is initiated by the transfer of sugars to a decaprenyl-phosphate carrier, followed by the sequential addition of galactofuranose and arabinofuranose residues by specific glycosyltransferases.[9][10] Enzymes such as EmbA, EmbB, AftA, and AftB play crucial roles in the polymerization and branching of the arabinan chains.[7][8]

Arabinogalactan_Biosynthesis cluster_membrane Cell Membrane DP Decaprenyl-P WecA WecA DP->WecA UDP-GlcNAc DP_GlcNAc DP-P-GlcNAc WbbL WbbL DP_GlcNAc->WbbL dTDP-Rha DP_Rha DP-P-GlcNAc-Rha GlfT1_2 GlfT1/GlfT2 DP_Rha->GlfT1_2 UDP-Galf DP_Gal DP-P-GlcNAc-Rha-(Galf)n Afts AftA, EmbA/B, AftB DP_Gal->Afts DPA DP_AG DP-P-P-AG Ligation Ligation Enzyme DP_AG->Ligation Peptidoglycan AG_PG Arabinogalactan-Peptidoglycan WecA->DP_GlcNAc WbbL->DP_Rha GlfT1_2->DP_Gal Afts->DP_AG Ligation->AG_PG Fungal_Arabinose_Catabolism L_Arabinose L-Arabinose Enz1 L-arabinose reductase (NADPH) L_Arabinose->Enz1 L_Arabinitol L-Arabinitol Enz2 L-arabinitol dehydrogenase (NAD+) L_Arabinitol->Enz2 L_Xylulose L-Xylulose Enz3 L-xylulose reductase (NADPH) L_Xylulose->Enz3 Xylitol Xylitol Enz4 Xylitol dehydrogenase (NAD+) Xylitol->Enz4 D_Xylulose D-Xylulose Enz5 Xylulokinase (ATP) D_Xylulose->Enz5 D_Xylulose_5P D-Xylulose-5-Phosphate PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Enz1->L_Arabinitol Enz2->L_Xylulose Enz3->Xylitol Enz4->D_Xylulose Enz5->D_Xylulose_5P Arabinofuranosidase_Assay Start Start Mix Mix Enzyme Extract and Buffer Start->Mix Preincubation Pre-incubate (e.g., 50°C, 5 min) Mix->Preincubation Add_Substrate Add pNPAf (Substrate) Preincubation->Add_Substrate Incubate Incubate (e.g., 50°C, 10 min) Add_Substrate->Incubate Stop_Reaction Add Na2CO3 (Stop Solution) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

References

Enzymatic Synthesis of L-Arabinofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabinofuranose, a key component of various glycoconjugates and a valuable chiral building block in the synthesis of pharmaceuticals, is of significant interest to the scientific and drug development communities. Traditional chemical synthesis of this compound is often complex, requiring multiple protection and deprotection steps, leading to low yields and the generation of hazardous waste. Enzymatic synthesis presents a promising alternative, offering high specificity, mild reaction conditions, and a more environmentally friendly approach. This technical guide provides an in-depth overview of the core methodologies for the enzymatic synthesis of this compound, with a primary focus on the use of L-arabinose isomerase. Detailed experimental protocols, quantitative data summaries, and visual representations of the key processes are presented to facilitate practical implementation in the laboratory.

Introduction to this compound

L-arabinose is a naturally occurring pentose (B10789219) sugar that exists in both pyranose and furanose forms, with the furanose form being a crucial constituent of various biopolymers, including arabinogalactan (B145846) proteins in plants and the cell walls of certain bacteria. The L-enantiomer, specifically this compound, is a valuable chiral precursor for the synthesis of antiviral drugs, such as L-nucleoside analogues. The enzymatic production of L-arabinose and its derivatives is a key area of research in biotechnology and pharmaceutical development.

Key Enzymes in this compound Synthesis

The primary enzyme utilized in the industrial production of L-arabinose is L-arabinose isomerase (EC 5.3.1.4). This enzyme catalyzes the reversible isomerization of L-arabinose to L-ribulose as the first step in L-arabinose metabolism in microorganisms.[1] While the equilibrium of this reaction favors L-arabinose, the enzyme can be effectively used for the production of L-ribulose, which can then be chemically or enzymatically converted to other valuable sugars.[2][3] L-arabinose isomerase can also catalyze the conversion of D-galactose to D-tagatose, a low-calorie sweetener, which has led to extensive research on this enzyme.[1][4][5][6]

Another enzymatic approach involves a multi-enzyme cascade. For instance, a one-pot enzymatic cascade using pyranose 2-oxidase (P2O), xylose reductase, formate (B1220265) dehydrogenase, and catalase has been reported for the complete conversion of L-arabinose to L-ribulose.[2][7][8]

Enzymatic Reaction Pathway

The core enzymatic reaction for the synthesis of L-ribulose from L-arabinose is the isomerization catalyzed by L-arabinose isomerase.

Enzymatic_Isomerization L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose Isomerization Enzyme L-Arabinose Isomerase Enzyme->L_Arabinose Enzyme->L_Ribulose Purification_Workflow cluster_production Enzyme Production cluster_purification Enzyme Purification Cloning Cloning of araA gene into expression vector Transformation Transformation into E. coli host Cloning->Transformation Cultivation Cultivation and Induction (e.g., with L-arabinose or IPTG) Transformation->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification PurificationStep1 Ammonium Sulfate Precipitation Clarification->PurificationStep1 Dialysis Dialysis PurificationStep1->Dialysis PurificationStep2 Chromatography (e.g., DEAE-cellulose, Ni-NTA) Dialysis->PurificationStep2

References

Methodological & Application

Synthesis of L-Arabinofuranose from L-Arabinose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinofuranose, a five-membered ring isomer of the pentose (B10789219) sugar L-arabinose, is a crucial component of various biologically significant molecules, including the cell walls of mycobacteria and plant polysaccharides. Its synthesis is a key step in the development of novel therapeutics and biochemical probes. However, the inherent thermodynamic stability of the pyranose form of L-arabinose presents a challenge for the selective synthesis of the furanose isomer. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from L-arabinose. The described method is a two-step process involving an acid-catalyzed Fischer glycosidation to produce methyl L-arabinofuranoside, followed by a mild acid hydrolysis to yield the target this compound.

Introduction

L-arabinose exists in solution as an equilibrium mixture of its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being the more stable and predominant isomer. Consequently, direct synthesis of this compound requires a strategy that favors the formation of the less stable furanose ring. The Fischer glycosidation reaction, under kinetic control, provides a classic and effective method to achieve this. By reacting L-arabinose with methanol (B129727) in the presence of an acid catalyst for a short duration, the kinetically favored methyl L-arabinofuranosides are formed. Subsequent purification and mild acid hydrolysis of the anomeric methyl group furnishes the desired this compound. These protocols detail the procedures for both the synthesis of the methyl L-arabinofuranoside intermediate and its final conversion to this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound from L-arabinose is a sequential chemical transformation. The following diagram illustrates the logical workflow of the synthesis, highlighting the key steps and intermediates.

Synthesis_Workflow Arabinose L-Arabinose (Pyranose/Furanose Mixture) Fischer Fischer Glycosidation (MeOH, H+) Arabinose->Fischer Kinetic Control Mixture Mixture of Methyl Glycosides (Furanosides & Pyranosides) Fischer->Mixture Purification Column Chromatography Mixture->Purification Separation Me_Arabinofuranoside Methyl L-Arabinofuranoside Purification->Me_Arabinofuranoside Isolated Hydrolysis Acid Hydrolysis (H2O, H+) Me_Arabinofuranoside->Hydrolysis Arabinofuranose This compound Hydrolysis->Arabinofuranose

Caption: Workflow for the synthesis of this compound from L-arabinose.

Experimental Protocols

Part 1: Synthesis of Methyl L-Arabinofuranoside

This protocol describes the acid-catalyzed Fischer glycosidation of L-arabinose to yield a mixture of methyl glycosides, from which the desired methyl L-arabinofuranoside is isolated. The reaction is run under conditions that favor the kinetic product (furanoside).

Materials:

Procedure:

  • Reaction Setup: Suspend L-arabinose (10.0 g, 66.6 mmol) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 1.5 hours. The reaction progress can be monitored by TLC (typically using a 9:1 ethyl acetate/methanol eluent), observing the disappearance of the starting material spot. Shorter reaction times favor the formation of furanosides.[1]

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture by the slow addition of barium carbonate until the pH is approximately 7. The cessation of gas evolution indicates completion of neutralization.

  • Filtration and Concentration: Filter the mixture through a pad of Celite to remove the barium sulfate (B86663) precipitate. Wash the filter cake with methanol. Concentrate the combined filtrate and washings under reduced pressure to obtain a syrupy residue.

Purification:

  • Column Chromatography Setup: Prepare a silica gel column (e.g., 40 mm diameter) packed in a suitable solvent system, such as a gradient of ethyl acetate in hexane.

  • Loading: Dissolve the crude syrup in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate). Collect fractions and monitor by TLC. The methyl furanosides generally elute before the pyranosides.

  • Isolation: Combine the fractions containing the desired methyl L-arabinofuranoside (α and β anomers may co-elute) and concentrate under reduced pressure to yield the product as a colorless syrup.

Part 2: Hydrolysis of Methyl L-Arabinofuranoside to this compound

This protocol describes the mild acid-catalyzed hydrolysis of the anomeric methyl group from methyl L-arabinofuranoside to yield this compound.

Materials:

  • Methyl L-arabinofuranoside

  • Deionized Water

  • Dowex 50W-X8 resin (H⁺ form) or dilute hydrochloric acid (HCl)

  • Amberlite IR-400 resin (OH⁻ form) or sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve the purified methyl L-arabinofuranoside (1.0 g, 6.17 mmol) in deionized water (20 mL) in a round-bottom flask.

  • Acid Catalyst Addition: Add Dowex 50W-X8 resin (H⁺ form) (approximately 1 g) to the solution. Alternatively, a dilute solution of HCl (e.g., 0.05 M) can be used.

  • Reaction: Heat the mixture at 80-90°C and monitor the reaction by TLC for the disappearance of the starting material.

  • Neutralization: After the reaction is complete, cool the mixture and, if using resin, filter to remove the resin. If using HCl, neutralize the solution with Amberlite IR-400 resin (OH⁻ form) or by careful addition of sodium bicarbonate.

  • Purification and Isolation: Filter the neutralized solution and concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization or chromatography if necessary, to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from L-arabinose. Please note that yields can vary depending on the precise reaction conditions and purification efficiency.

StepReactantProductCatalystSolventReaction TimeTemperatureTypical Yield
Fischer Glycosidation L-ArabinoseMethyl L-arabinofuranosideH₂SO₄Methanol1.5 hoursReflux25-40%
Acid Hydrolysis Methyl L-arabinofuranosideThis compoundDowex 50W-X8 (H⁺) or dilute HClWater2-4 hours80-90°C>90%

Conclusion

The protocols outlined in this document provide a reliable method for the synthesis of this compound from the readily available starting material L-arabinose. The key to a successful synthesis lies in the careful control of the Fischer glycosidation reaction to favor the kinetic furanoside product and the subsequent efficient purification of the methyl L-arabinofuranoside intermediate. This synthetic route enables researchers and drug development professionals to access this compound for various applications in glycobiology and medicinal chemistry.

References

Application Note: A Protocol for the Enzymatic Release and Quantification of L-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-arabinofuranose is a five-carbon sugar that is a key component of hemicelluloses and pectins in plant cell walls. It primarily exists in complex polysaccharides such as arabinans, arabinoxylans, and arabinogalactans. The release of this compound from these biopolymers is essential for various applications, including biofuel production, food and beverage processing to reduce haze in juices, and the structural characterization of plant-derived materials.[1][2] Enzymatic hydrolysis offers a highly specific and efficient method for releasing this compound residues under mild conditions. This protocol details the use of α-L-arabinofuranosidases and endo-arabinanases for this purpose and provides methods for the subsequent quantification of the released monosaccharide.

Principle

The enzymatic release of this compound relies on the catalytic activity of specific glycoside hydrolases.

  • α-L-Arabinofuranosidases (EC 3.2.1.55) are exo-acting enzymes that hydrolyze terminal non-reducing α-L-arabinofuranosyl residues from oligosaccharides and polysaccharides.[3][4] They are effective at cleaving α-1,2, α-1,3, and to a lesser extent, α-1,5 linkages.[5][6]

  • Endo-1,5-α-L-arabinanases (EC 3.2.1.99) are endo-acting enzymes that catalyze the hydrolysis of the α-1,5-arabinofuranosidic backbone of arabinan (B1173331), releasing arabino-oligosaccharides.[1][7]

The synergistic action of these enzymes can lead to the comprehensive degradation of branched arabinans into L-arabinose. Following enzymatic hydrolysis, the liberated L-arabinose can be accurately measured using several analytical methods, most notably specific enzymatic assay kits or chromatographic techniques.

Enzyme Characteristics and Substrate Specificity

The choice of enzyme is critical and depends on the specific linkages present in the substrate. Enzymes from different sources exhibit varied specificities.

EnzymeEC NumberCommon SourceLinkage SpecificityOptimal pHOptimal Temp.
α-L-Arabinofuranosidase 3.2.1.55Aspergillus nigerHydrolyzes α-1,2 and α-1,3 linkages; lower activity on α-1,5 linkages.[5][6][8]4.0 - 5.5[5]40°C[5][8]
α-L-Arabinofuranosidase 3.2.1.55Trichoderma reeseiReleases arabinose from arabinan, arabinoxylan, and arabinogalactan.[3][9]~5.0~50°C
α-L-Arabinofuranosidase 3.2.1.55Bacillus subtilisHydrolyzes arabinofuranobiosides in the order of (1→2) > (1→3) > (1→5) linkages.[4]6.6[7]37°C[7]
Endo-1,5-α-arabinanase 3.2.1.99Aspergillus nigerEndo-hydrolysis of (1,5)-α-arabinofuranose linkages in arabinans.[2]4.0[2]40°C[2]
Endo-1,5-α-arabinanase 3.2.1.99Bacillus subtilisActive towards linear 1,5-α-L-arabinan and branched sugar beet arabinan.[7]6.0 - 6.6[7]37°C - 60°C[7]

Experimental Workflow and Logical Relationships

The overall process involves substrate preparation, enzymatic hydrolysis, and subsequent quantification of the released product.

G cluster_workflow Experimental Workflow for this compound Release sub Substrate Preparation (e.g., 1% Arabinan Solution) enzyme Enzyme Addition (Arabinofuranosidase / Arabinanase) sub->enzyme incubate Incubation (e.g., 40°C, pH 4.5) enzyme->incubate terminate Reaction Termination (e.g., Heat Inactivation) incubate->terminate separate Separation (Centrifugation) terminate->separate supernatant Supernatant Collection separate->supernatant quantify Quantification of L-Arabinose supernatant->quantify analyze Data Analysis quantify->analyze

Caption: General experimental workflow for enzymatic release and analysis of this compound.

G cluster_substrate Substrate: Branched Arabinan cluster_products Hydrolysis Products backbone α-1,5-Arabinan Backbone sidechain α-1,2 / α-1,3-Linked Arabinofuranose Side Chains oligos Arabino-oligosaccharides backbone->oligos ara This compound sidechain->ara oligos->ara endo Endo-1,5-α-arabinanase (EC 3.2.1.99) endo->backbone exo α-L-Arabinofuranosidase (EC 3.2.1.55) exo->sidechain exo->oligos

Caption: Synergistic action of endo- and exo-acting enzymes on a branched arabinan substrate.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Arabinan

This protocol describes the release of this compound from a polysaccharide substrate like debranched sugar beet arabinan or wheat arabinoxylan.

A. Materials and Reagents

  • α-L-Arabinofuranosidase (e.g., from Aspergillus niger, Megazyme E-AFASE).

  • Substrate: Debranched Sugar Beet Arabinan or Wheat Arabinoxylan.

  • Buffer: 100 mM Sodium Acetate (B1210297) Buffer, pH 4.0.

  • Microcentrifuge tubes (1.5 mL).

  • Water bath or incubator set to 40°C.

  • Boiling water bath or heat block at 100°C.

  • Microcentrifuge.

B. Procedure

  • Substrate Preparation: Prepare a 1% (w/v) solution of the substrate (e.g., 10 mg/mL) in 100 mM sodium acetate buffer, pH 4.0. If solubility is an issue, heat gently while stirring until a clear solution is obtained.[2] Cool to room temperature before use.

  • Enzyme Dilution: Dilute the enzyme in 100 mM sodium acetate buffer (pH 4.0) to a suitable concentration. The required enzyme loading must be optimized but a starting point of 0.5 - 1.0 U per mL of reaction mixture is recommended.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 500 µL of the 1% substrate solution and 500 µL of the diluted enzyme solution.

  • Control: Prepare a blank by adding 500 µL of the substrate solution to 500 µL of the buffer (without enzyme). Prepare a negative control with enzyme in buffer but without substrate.

  • Incubation: Incubate the reaction tubes at 40°C for a defined period. For kinetic studies, time points from 10 minutes to several hours may be taken. For maximum yield, incubation up to 24 hours may be necessary.[10]

  • Reaction Termination: Stop the reaction by heating the tubes in a boiling water bath for 10 minutes to denature the enzyme.

  • Sample Clarification: Cool the tubes to room temperature and centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Collection: Carefully collect the supernatant for quantification of released L-arabinose.

Protocol 2: Quantification of L-Arabinose using an Enzymatic Assay Kit

This protocol uses a commercial kit (e.g., Megazyme L-Arabinose/D-Galactose Assay Kit, K-ARGA) for specific and accurate measurement. The principle involves the oxidation of L-arabinose by β-galactose dehydrogenase, with the concurrent reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.[11][12]

A. Materials and Reagents

  • L-Arabinose/D-Galactose Assay Kit (Megazyme, K-ARGA) or equivalent.

  • Supernatant from Protocol 1.

  • L-arabinose standard solution (provided with kit or prepared separately).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Cuvettes or 96-well microplate.

B. Procedure

  • Follow the manufacturer's instructions precisely. A general procedure is outlined below.

  • Sample Dilution: Dilute the supernatant from Protocol 1 with distilled water to ensure the L-arabinose concentration falls within the linear range of the assay (typically 4-80 µg per assay).[11][13]

  • Assay Setup: Pipette diluted sample, controls, and L-arabinose standards into cuvettes or microplate wells. Add the buffer and NAD+ solution as instructed by the kit manual.

  • Initial Absorbance (A1): Mix and read the absorbance at 340 nm after approximately 3 minutes.

  • Start Reaction: Add the β-galactose dehydrogenase enzyme solution to each cuvette/well.

  • Incubation and Final Absorbance (A2): Incubate at room temperature or 37°C. The reaction is complete in approximately 12 minutes.[11] Read the final absorbance at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA) for each sample and standard (ΔA = A2 - A1).

    • Subtract the ΔA of the blank from the ΔA of the samples.

    • Determine the concentration of L-arabinose in the original sample using a standard curve or the formula provided in the kit manual, accounting for all dilution factors.

Data Presentation

Typical Reaction Conditions for L-Arabinose Release

ParameterRecommended ConditionReference
Substrate Debranched Sugar Beet Arabinan, Wheat Arabinoxylan[3][7]
Substrate Concentration 0.5 - 1.0% (w/v)[2][7]
Enzyme α-L-Arabinofuranosidase (A. niger)[5][6]
Enzyme Loading 0.1 - 1.0 U/mL(Optimized)
Buffer 100 mM Sodium Acetate[5][8]
pH 4.0[2][5][8]
Temperature 40°C[2][5][8]
Incubation Time 10 min - 24 h[10][14]

Comparison of L-Arabinose Quantification Methods

MethodPrincipleDetectionSpecificityProsCons
Enzymatic Kit (e.g., Megazyme) Enzymatic oxidation of L-arabinose coupled to NAD+ reduction.Spectrophotometry (340 nm)HighRapid, accurate, high specificity.[11][12]Higher cost per sample.
HPAEC-PAD Anion exchange chromatography with pulsed amperometric detection.ElectrochemicalHighHigh sensitivity and specificity, separates different monosaccharides.Requires specialized equipment.
DNS Assay DNSA reacts with reducing sugars at high temperature/alkaline pH.Spectrophotometry (540 nm)LowSimple, inexpensive, suitable for measuring total reducing sugars.[1][15]Not specific for L-arabinose; interference from other reducing sugars.[16]
GC-MS Gas chromatography-mass spectrometry after chemical derivatization.Mass SpectrometryHighHighly sensitive and specific; can use stable isotope-labeled internal standards.[17]Complex sample preparation, requires derivatization.[17]

Conclusion

This application note provides a comprehensive framework for the enzymatic release and subsequent quantification of this compound from complex polysaccharides. The detailed protocols for hydrolysis and analysis, particularly using highly specific enzymatic assay kits, offer a reliable methodology for researchers in various scientific and industrial fields. Successful implementation requires careful selection of enzymes based on substrate structure and optimization of reaction conditions.

References

Application Notes and Protocols: Incorporation of L-Arabinofuranose into Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for incorporating L-arabinofuranose into oligosaccharides, a critical process for synthesizing standards and probes to study the biological roles of these complex carbohydrates in plant cell walls, microbial pathogenesis, and human health. The following sections detail both enzymatic and chemical synthesis strategies, offering insights into their respective advantages and challenges.

Introduction

This compound is a key component of various biologically important glycans, including arabinoxylans, arabinogalactans, and lipoarabinomannan.[1][2][3][4] The furanosidic form of arabinose and its specific anomeric linkages (α or β) play crucial roles in the structural integrity of plant cell walls and the pathogenicity of microorganisms like Mycobacterium tuberculosis.[2][3] Consequently, the ability to synthesize oligosaccharides containing this compound with defined structures is essential for advancing our understanding of their functions and for developing novel therapeutics and prebiotics.[1]

This document outlines established enzymatic and chemical protocols for the synthesis of this compound-containing oligosaccharides, presents quantitative data to guide experimental design, and provides visual workflows to illustrate the key steps in these synthetic strategies.

Enzymatic Synthesis of this compound-Containing Oligosaccharides

Enzymatic synthesis offers a powerful and stereoselective approach for the formation of glycosidic bonds, often proceeding under mild reaction conditions without the need for complex protecting group manipulations.[5] Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose.

Using Glycosidases (Transglycosylation)

Glycosidases, such as α-L-arabinofuranosidases (ABFs), typically catalyze the hydrolysis of arabinofuranosidic linkages. However, by manipulating reaction conditions, particularly by using a high concentration of an acceptor molecule, the reverse reaction (transglycosylation) can be favored to form new glycosidic bonds.[6]

Key Enzymes and Reactions:

  • Thermostable arabinosidase from Thermobacillus xylanilyticus has been shown to catalyze transglycosylation using p-nitrophenyl α-L-arabinofuranoside as a donor.[6]

  • Arabinofuranosidase from Clostridium thermocellum (Araf51) can synthesize α-(1→2)-linked disaccharides.[6][7][8] This enzyme has also demonstrated the ability to catalyze oligomerizations.[7][8]

  • α-L-Arabinofuranosidases from Saccharomycopsis fibuligera are capable of hydrolyzing a variety of linkages, including α-(1,2), α-(1,3), and α-(1,5) linkages in arabino-oligosaccharides (AOS).[1]

Quantitative Data for Enzymatic Synthesis (Transglycosylation)

Enzyme SourceDonor SubstrateAcceptorMajor Product LinkageYield (%)Reference
Thermobacillus xylanilyticusp-nitrophenyl α-L-arabinofuranosidep-nitrophenyl α-L-arabinofuranosideNot specifiedNot specified[6]
Clostridium thermocellump-nitrophenyl α-L-arabinofuranosidep-nitrophenyl α-L-arabinofuranoside(1→2)-α-L13%[6]
Pseudomonas cepiaca lipaseOxime estersL-arabinose5-O monoacylated this compound45-70%[9]
Mutated Glycosidase (Araf51)p-nitrophenyl-α-L-arabinofuranosideThiophenol derivativeα-L-thio-arabinofuranoside38% (tetra-substituted cluster)[10][11]
Using Glycosyltransferases

Glycosyltransferases are highly specific enzymes that transfer a sugar moiety from an activated donor substrate (e.g., a sugar nucleotide) to an acceptor molecule.[5][12] Arabinofuranosyltransferases are responsible for the synthesis of arabinan (B1173331) polysaccharides in mycobacteria, utilizing decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the lipid-linked donor substrate.[2]

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Enzyme Enzyme (e.g., Araf51) Incubation Incubation (e.g., 37°C) Enzyme->Incubation Donor Donor Substrate (e.g., pNP-Araf) Donor->Incubation Acceptor Acceptor Substrate Acceptor->Incubation Buffer Buffer Solution (e.g., pH 7.0) Buffer->Incubation Purification Purification (e.g., HPLC) Incubation->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Product Arabinofuranosylated Oligosaccharide Analysis->Product

Caption: Workflow for enzymatic synthesis of arabinofuranosylated oligosaccharides.

Chemical Synthesis of this compound-Containing Oligosaccharides

Chemical synthesis provides a versatile route to a wide array of structurally diverse oligosaccharides, including those with unnatural linkages or modifications.[6] However, it is a more complex process that requires careful planning of protecting group strategies to differentiate the numerous hydroxyl groups on the monosaccharide building blocks.[6]

Key Challenges and Strategies
  • Stereocontrol: A major challenge is controlling the stereochemistry at the newly formed anomeric center to selectively obtain either the α or β linkage. The formation of the less stable β-arabinofuranosides is particularly challenging.[13]

  • Protecting Groups: A robust protecting group strategy is essential.[14][15][16][17][18] Common protecting groups for hydroxyls include benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBDMS), and cyclic acetals like di-tert-butylsilane.[13][18] The choice of protecting group can significantly influence the stereochemical outcome of the glycosylation. For instance, a 3,5-O-(di-tert-butylsilane) protecting group on an arabinofuranosyl donor has been shown to greatly increase β-anomeric selectivity.[13]

  • Glycosylation Promoters: Various promoters, including Lewis acids like B(C₆F₅)₃, are used to activate the glycosyl donor.[19]

Quantitative Data for Chemical Synthesis

Glycosyl DonorGlycosyl AcceptorPromoterSolventα/β RatioYield (%)Reference
3,5-O-xylylene-protected trichloroacetimidate (B1259523)Glucosyl acceptorB(C₆F₅)₃Et₂O1:692[19]
3,5-O-xylylene-protected trichloroacetimidateGlucosyl acceptorB(C₆F₅)₃Et₂O1:1285 (1.0 mmol scale)[19]
Tri-O-benzyl protected donorGlucosyl acceptorZnI₂Not specified1:380[19]
3,5-O-TIPDS-protected donorGlucosyl acceptorZnI₂Not specifiedAlmost exclusively β35[19]
Automated Chemical Synthesis

To accelerate the often laborious process of oligosaccharide synthesis, automated methods have been developed.[20][21][22][23] These systems, often based on modified HPLC or peptide synthesizers, allow for the sequential addition of monosaccharide units on a solid support, with automated glycosylation and deprotection steps.[20][21][22]

Experimental Workflow for Chemical Synthesis

Chemical_Synthesis_Workflow Start Monosaccharide Building Blocks Protect Protecting Group Installation Start->Protect Activate Anomeric Activation (e.g., Trichloroacetimidate) Protect->Activate Glycosylation Glycosylation (Donor + Acceptor + Promoter) Activate->Glycosylation Deprotect_Selective Selective Deprotection of Acceptor Hydroxyl Glycosylation->Deprotect_Selective Deprotect_Global Global Deprotection Glycosylation->Deprotect_Global Final Step Elongation Oligosaccharide Elongation Deprotect_Selective->Elongation Elongation->Glycosylation Repeat Cycle Purify Purification & Characterization Deprotect_Global->Purify Final_Product Target Oligosaccharide Purify->Final_Product

Caption: A generalized workflow for the chemical synthesis of oligosaccharides.

Biological Relevance and Signaling

Oligosaccharides containing this compound are involved in numerous biological processes. For example, arabinogalactan (B145846) proteins (AGPs) in plants, which are decorated with arabinogalactan polysaccharides, have roles in cell wall structure and plant development.[24] In the context of human health, L-arabinose and arabino-oligosaccharides (AOS) are considered prebiotics that can promote the growth of beneficial gut bacteria.[1] Furthermore, L-arabinose itself has been shown to have metabolic benefits, such as inhibiting sucrase activity and improving insulin (B600854) resistance.[25][26]

Signaling Pathway Implication: L-Arabinose and Metabolic Regulation

Metabolic_Regulation cluster_outcomes Physiological Outcomes L_Arabinose L-Arabinose Ingestion Sucrase Intestinal Sucrase L_Arabinose->Sucrase Inhibits Fatty_Acid_Metabolism Fatty Acid Metabolism Genes (ACCα, CPT-1α, PDK4) L_Arabinose->Fatty_Acid_Metabolism Modulates Expression Sucrose_Digestion Sucrose Digestion Sucrase->Sucrose_Digestion Catalyzes Glucose_Absorption Glucose Absorption Sucrose_Digestion->Glucose_Absorption Blood_Glucose Blood Glucose Levels Glucose_Absorption->Blood_Glucose Increases Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates Metabolic_Syndrome Improved Metabolic Syndrome Markers (Weight, BP, Lipids)

Caption: The role of L-arabinose in metabolic regulation.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of an α-L-Arabinofuranosyl Disaccharide using Araf51

This protocol is adapted from the transglycosylation reaction catalyzed by the arabinofuranosidase from Clostridium thermocellum.[6]

Materials:

  • α-L-Arabinofuranosidase from Clostridium thermocellum (Araf51)

  • p-Nitrophenyl α-L-arabinofuranoside (pNP-Araf)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • DMSO (optional, can improve solubility)[10][11]

  • Reaction vials

  • Thermomixer or water bath at 37°C

  • HPLC system for purification and analysis

Procedure:

  • Prepare a stock solution of the donor/acceptor substrate, pNP-Araf, in the sodium phosphate buffer. The concentration will need to be optimized but can start in the range of 10-50 mM.

  • Add the Araf51 enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • Monitor the reaction progress over time (e.g., 1, 4, 8, 24 hours) by taking aliquots and analyzing them by TLC or HPLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

  • Purify the resulting oligosaccharides from the reaction mixture using semi-preparative HPLC.

  • Characterize the structure of the purified product using mass spectrometry and NMR to confirm the formation of the (1→2)-α-L disaccharide.[6]

Protocol 2: Chemical Synthesis of a β-Arabinofuranoside using a Xylylene-Protected Donor

This protocol is based on the stereoselective glycosylation method reported for achieving high β-selectivity.[19]

Materials:

  • 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate donor

  • Suitable glycosyl acceptor with a single free hydroxyl group (e.g., a protected glucosyl acceptor)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as the promoter

  • Anhydrous diethyl ether (Et₂O) as the solvent

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • TLC plates for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • To a flame-dried flask containing activated molecular sieves, add the glycosyl acceptor and the arabinofuranosyl donor under an inert atmosphere.

  • Dissolve the reactants in anhydrous Et₂O.

  • Cool the reaction mixture to the optimized temperature (e.g., -78°C).

  • In a separate flask, prepare a solution of the B(C₆F₅)₃ promoter in anhydrous Et₂O.

  • Slowly add the promoter solution to the reaction mixture containing the donor and acceptor.

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine).

  • Allow the mixture to warm to room temperature, then filter through celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired β-linked disaccharide.

  • Perform global deprotection to remove all protecting groups, followed by final purification.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and stereochemistry.

Conclusion

The incorporation of this compound into oligosaccharides can be successfully achieved through both enzymatic and chemical methodologies. Enzymatic approaches offer high stereoselectivity and mild reaction conditions, making them suitable for the synthesis of specific target structures. Chemical synthesis, while more complex, provides greater versatility for creating a broader range of analogs and complex architectures. The choice of method will depend on the specific target oligosaccharide, the desired scale of the synthesis, and the available resources. The protocols and data presented herein serve as a guide for researchers to design and execute the synthesis of these important biomolecules for various applications in biology and medicine.

References

Application Notes and Protocols: L-Arabinofuranose as a Substrate for Arabinofuranosidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-arabinofuranose is a five-carbon sugar that is a key component of hemicelluloses, such as arabinoxylans and arabinogalactans, found in plant cell walls. The enzymes responsible for hydrolyzing the α-L-arabinofuranosyl linkages are known as α-L-arabinofuranosidases (EC 3.2.1.55). These enzymes play a crucial role in the breakdown of plant biomass, a process with significant applications in various fields including biofuel production, the food and beverage industry, and animal feed production.[1][2][3] In the context of drug development, α-L-arabinofuranosidases are being explored for their ability to modify the glycosylation patterns of natural products, potentially altering their bioavailability and therapeutic efficacy.[4]

These application notes provide an overview of this compound as a substrate for arabinofuranosidases, including kinetic data for various enzymes, detailed experimental protocols for activity assays, and visualizations of relevant biochemical pathways and experimental workflows.

Data Presentation

Table 1: Kinetic Parameters of α-L-Arabinofuranosidases with p-Nitrophenyl-α-L-arabinofuranoside (pNPAf)

The synthetic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAf) is widely used for the routine assay of α-L-arabinofuranosidase activity. The hydrolysis of pNPAf releases p-nitrophenol, which can be quantified spectrophotometrically.

EnzymeSource OrganismGlycoside Hydrolase FamilyKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHOptimal Temp. (°C)Reference
ARA-1Talaromyces amestolkiaeGH620.8 ± 0.115.3 ± 0.510.813.54.0-5.050[5]
ARA-2Talaromyces amestolkiaeGH621.1 ± 0.110.2 ± 0.37.26.54.0-6.060[5]
Ct43ArafClostridium thermocellumGH43-5.0 (with rye arabinoxylan)--5.750[6]
BsAbfABacillus subtilis str. 168-0.6--181.55.040[4]
THSAbfPaenibacillus sp. THS1GH51---10504.0-7.060-75[7]

Note: Data for Ct43Araf was reported with a natural substrate, rye arabinoxylan, and is included for comparative purposes. Dashes indicate data not reported in the cited source.

Table 2: Substrate Specificity of Various α-L-Arabinofuranosidases

Arabinofuranosidases exhibit varying degrees of specificity for different arabinose-containing substrates. This table summarizes the activity of several enzymes on natural polysaccharides.

EnzymeSource OrganismPreferred SubstratesReference
ARA-1Talaromyces amestolkiaeArabinoxylan > Arabinan (B1173331) > pNP-AF[5]
ARA-2Talaromyces amestolkiaeArabinoxylan > Arabinan > pNP-AF[5]
Ct43ArafClostridium thermocellumRye arabinoxylan > Wheat arabinoxylan > Oat spelt xylan[6]
Trichoderma reesei α-L-arabinofuranosidaseTrichoderma reeseiArabinan, Arabinoxylan, Arabinogalactan[8]
BlArafC & BlArafBBifidobacterium longumArabinan (cooperatively)[9]

Experimental Protocols

Protocol 1: Standard α-L-Arabinofuranosidase Activity Assay using pNPAf

This protocol describes a common method for determining α-L-arabinofuranosidase activity using the chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAf).[10][11]

Materials:

  • α-L-arabinofuranosidase enzyme solution

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) solution (e.g., 10 mM in a suitable buffer)

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Incubator or water bath

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture by adding the following in order:

    • Reaction buffer

    • pNPAf solution (to a final concentration of, for example, 1 mM)

    • Enzyme solution (appropriately diluted)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: Terminate the reaction by adding the stop solution (e.g., an equal volume of 1 M sodium carbonate). The stop solution raises the pH, which both stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion.

  • Measure absorbance: Measure the absorbance of the solution at 405 nm using a microplate reader or spectrophotometer.

  • Prepare a standard curve: To quantify the amount of p-nitrophenol released, prepare a standard curve using known concentrations of p-nitrophenol.

  • Calculate enzyme activity: Calculate the enzyme activity based on the amount of p-nitrophenol released per unit time. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[12]

Protocol 2: Determination of Arabinofuranosidase Activity on Polysaccharide Substrates

This protocol outlines a method to measure enzyme activity on natural substrates like arabinoxylan or arabinan. The released arabinose can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[12]

Materials:

  • α-L-arabinofuranosidase enzyme solution

  • Polysaccharide substrate (e.g., wheat arabinoxylan, sugar beet arabinan) solution in reaction buffer

  • Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Solutions for quenching the reaction and sample preparation for HPAEC-PAD

  • HPAEC-PAD system with a suitable column (e.g., CarboPac PA1)

  • Arabinose standards for calibration

Procedure:

  • Enzyme reaction:

    • Mix the enzyme solution with the polysaccharide substrate solution.

    • Incubate at the optimal temperature for a set time.

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution.

  • Sample preparation:

    • Centrifuge the reaction mixture to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm filter.

  • HPAEC-PAD analysis:

    • Inject the filtered sample into the HPAEC-PAD system.

    • Elute with an appropriate gradient (e.g., a sodium hydroxide (B78521) and sodium acetate gradient) to separate the released monosaccharides.

    • Detect the eluted arabinose using pulsed amperometric detection.

  • Quantification:

    • Create a standard curve using known concentrations of L-arabinose.

    • Quantify the amount of arabinose released in the enzymatic reaction by comparing the peak area to the standard curve.

  • Calculate enzyme activity: Express the enzyme activity as µmol of arabinose released per minute per mg of enzyme.

Visualizations

Signaling Pathways and Experimental Workflows

Arabinan_Degradation_Pathway Arabinan Arabinan (α-1,5 backbone with α-1,2/α-1,3 branches) BlArafC BlArafC (GH43) Arabinan->BlArafC Hydrolyzes α-1,2/α-1,3 linkages LinearArabinan Linear α-1,5-Arabinan BlArafC->LinearArabinan BlArafB BlArafB (GH43) Arabinose L-Arabinose BlArafB->Arabinose LinearArabinan->BlArafB Hydrolyzes α-1,5 linkages

Caption: Cooperative degradation of arabinan by Bifidobacterium longum α-L-arabinofuranosidases.

Experimental_Workflow_Arabinofuranosidase_Activity_Assay Start Start: Prepare Reagents Mix Mix Enzyme, Substrate (pNPAf), and Buffer Start->Mix Incubate Incubate at Optimal Temperature and Time Mix->Incubate Stop Add Stop Solution (e.g., Na2CO3) Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate Activity using p-Nitrophenol Standard Curve Measure->Calculate End End: Report Activity Calculate->End

Caption: Workflow for a colorimetric α-L-arabinofuranosidase activity assay.

Xylan_Utilization_Regulon cluster_0 Inside Cell MeGAXn Methylglucuronoarabinoxylan (MeGAXn) XynA1 Extracellular Endoxylanase (XynA1) MeGAXn->XynA1 Depolymerization Oligosaccharides Arabinoxylo-oligosaccharides XynA1->Oligosaccharides Transporter ABC Transporter Oligosaccharides->Transporter Uptake AbfB Intracellular Arabinofuranosidase (AbfB) Transporter->AbfB Intracellular Intracellular Processing XyloOligosaccharides Xylo-oligosaccharides AbfB->XyloOligosaccharides Arabinose Arabinose AbfB->Arabinose Further_Degradation Further Degradation (e.g., by β-xylosidase) XyloOligosaccharides->Further_Degradation

Caption: Logical workflow of methylglucuronoarabinoxylan (MeGAXn) utilization in Paenibacillus sp. JDR-2.[13]

References

Application Notes and Protocols for L-Arabinofuranose in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinofuranose (L-Araf) is a pentose (B10789219) sugar that is a key structural component of the cell wall in various microorganisms, most notably in the arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM) of Mycobacterium species, including the human pathogen Mycobacterium tuberculosis.[1][2][3] The absence of L-Araf in mammalian glycans makes its biosynthetic pathways an attractive target for the development of novel antimicrobial agents. Metabolic labeling using L-Araf analogs provides a powerful tool to study the biosynthesis, dynamics, and localization of these essential cell wall components. This document provides detailed application notes and protocols for the use of this compound analogs in metabolic labeling studies, with a focus on bioorthogonal chemistry for detection.

Metabolic labeling with L-Araf analogs typically involves a two-step process.[4][5] First, a synthetic L-Araf analog containing a bioorthogonal functional group, such as an azide (B81097), is introduced to the cells. This "chemical reporter" is then incorporated into the cellular glycans by the organism's own metabolic machinery.[4] The second step involves the detection of the incorporated reporter via a highly specific and biocompatible chemical reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[6][7] This allows for the attachment of a fluorescent dye or an affinity tag for visualization and subsequent analysis.[8][9]

Applications of this compound Metabolic Labeling

Metabolic labeling with this compound analogs has a range of applications in microbiology and drug development:

  • Studying Cell Wall Biosynthesis: Tracing the incorporation of L-Araf analogs allows for the elucidation of the arabinogalactan and lipoarabinomannan biosynthetic pathways.[10][11]

  • Imaging Bacterial Cell Growth and Division: Visualization of newly synthesized cell wall components containing labeled L-Araf can provide insights into bacterial growth patterns and cell division.[12]

  • Screening for Antimicrobial Drugs: The inhibition of L-Araf incorporation can be used as a readout in high-throughput screens for new drugs targeting the arabinan (B1173331) biosynthesis pathway.

  • Investigating Host-Pathogen Interactions: Fluorescently labeling the mycobacterial cell wall can aid in studying the interaction of bacteria with host cells, such as macrophages.[13]

  • Proteomic Analysis of Glycosylated Proteins: Affinity-tagged L-Araf analogs can be used to enrich and identify arabinosylated proteins.[4]

Data Presentation

Table 1: Comparison of this compound Analogs for Metabolic Labeling
AnalogBioorthogonal GroupReported ApplicationsRelative Incorporation Efficiency (Illustrative)Potential Toxicity
5-Azido-L-arabinofuranose (5Az-L-Araf)AzidePrecursor for 8-azido-Kdo synthesis, potential for arabinan labeling.[14]+++Low at optimal concentrations.
2-Azido-L-arabinofuranose (2Az-L-Araf)AzidePotential for arabinan labeling.++May require optimization to minimize toxicity.[5]
This compound-alkyneAlkyneAlternative to azido-sugars for click chemistry.++Dependent on the specific alkyne structure.
14C-L-ArabinoseIsotopeTracer studies for pathway elucidation.[15]++++Requires handling of radioactive materials.

Note: Relative incorporation efficiency and potential toxicity are illustrative and can vary depending on the specific experimental conditions and cell type.

Table 2: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling of Mycobacterium smegmatis with 5-Azido-L-arabinofuranose
ParameterRecommended RangeNotes
Concentration of 5Az-L-Araf 50 - 200 µMHigher concentrations may lead to toxicity. Optimal concentration should be determined empirically.[16]
Incubation Time 4 - 24 hoursShorter times can be used to label newly synthesized glycans, while longer times will lead to more extensive labeling.
Cell Density (OD600) 0.4 - 0.6Labeling during the exponential growth phase is generally most effective.

Experimental Protocols

Protocol 1: Synthesis of 5-Azido-L-arabinofuranose (Illustrative)

This protocol is based on established methods for the synthesis of azido-sugars.[14]

Materials:

Procedure:

  • Protection of L-Arabinose: Dissolve L-arabinose in methanol and cool to 0°C. Add acetyl chloride dropwise and allow the reaction to proceed to form the methyl arabinofuranoside.

  • Tosylation: Dissolve the methyl arabinofuranoside in pyridine and add p-toluenesulfonyl chloride. Stir the reaction until the primary hydroxyl group is tosylated.

  • Azide Substitution: Dissolve the tosylated intermediate in DMF and add sodium azide. Heat the reaction to facilitate the SN2 reaction, replacing the tosyl group with an azide group.

  • Deprotection: The methyl group can be removed using acidic conditions, for example, by stirring with Amberlite IR120 (H+) resin in water.[14]

  • Purification: Purify the final product, 5-azido-L-arabinofuranose, using silica gel column chromatography.

Protocol 2: Metabolic Labeling of Mycobacterium smegmatis with 5-Azido-L-arabinofuranose

Materials:

  • Mycobacterium smegmatis (e.g., mc2155 strain)

  • Middlebrook 7H9 broth supplemented with ADC (or other suitable growth medium)

  • 5-Azido-L-arabinofuranose (5Az-L-Araf) stock solution (e.g., 50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture Preparation: Inoculate M. smegmatis into 10 mL of 7H9 broth and grow to mid-log phase (OD600 of 0.4-0.6) at 37°C with shaking.

  • Metabolic Labeling: Add 5Az-L-Araf to the culture to a final concentration of 100 µM. Continue to incubate the culture under the same conditions for 18 hours.

  • Cell Harvesting: Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold PBS to remove any unincorporated azido-sugar. The cell pellet is now ready for downstream applications such as click chemistry-based detection.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol is a general guideline for the "click" reaction.[8]

Materials:

  • Metabolically labeled M. smegmatis cell pellet

  • PBS

  • Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click, or a terminal alkyne-fluorophore for CuAAC)

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

    • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

Procedure:

  • Cell Fixation: Resuspend the washed cell pellet in 1 mL of 4% PFA in PBS and incubate for 20 minutes at room temperature to fix the cells.

  • Permeabilization (Optional): If labeling intracellular targets is desired, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Pellet the cells and wash twice with PBS.

  • Click Reaction Cocktail Preparation (for CuAAC): In a microcentrifuge tube, prepare the click reaction cocktail by adding the following in order:

    • PBS

    • Alkyne-fluorophore (e.g., final concentration of 10 µM)

    • CuSO4 (e.g., final concentration of 1 mM)

    • THPTA (e.g., final concentration of 1 mM)

    • Sodium ascorbate (e.g., final concentration of 2 mM)

  • Labeling: Resuspend the fixed (and permeabilized) cell pellet in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Pellet the cells and wash three times with PBS to remove excess reagents.

  • Imaging: Resuspend the final cell pellet in a suitable volume of PBS for fluorescence microscopy.

Protocol 4: Analysis of Labeled Glycans by Mass Spectrometry

Materials:

  • Metabolically labeled and washed cell pellet

  • Lysis buffer (e.g., containing 4% SDS)

  • Click chemistry reagents for biotinylation (e.g., alkyne-biotin)

  • Streptavidin-agarose beads

  • Enzymes for glycan release (e.g., PNGase F for N-glycans, specific arabinofuranosidases)

  • Reagents for glycan derivatization (e.g., for permethylation or fluorescent labeling)[17]

  • Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)[17][18]

Procedure:

  • Cell Lysis: Lyse the metabolically labeled cells to release the cellular contents, including the labeled glycans.

  • Biotinylation: Perform a click reaction as described in Protocol 3, but using an alkyne-biotin conjugate instead of a fluorophore.

  • Enrichment: Use streptavidin-agarose beads to enrich for the biotinylated glycans.

  • Glycan Release: Elute the captured glycoconjugates and treat with appropriate enzymes to release the glycans.

  • Derivatization: Derivatize the released glycans to improve their ionization and fragmentation in the mass spectrometer. Permethylation is a common method.

  • Mass Spectrometry Analysis: Analyze the derivatized glycans by MALDI-TOF MS or LC-ESI-MS/MS to determine their mass and structure.[17][18] The mass shift corresponding to the incorporation of the azido-arabinofuranose will confirm its presence in specific glycan structures.

Visualizations

Metabolic_Labeling_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Detection Detection cluster_Analysis Analysis A Grow Mycobacteria to Mid-Log Phase B Add L-Araf Analog (e.g., 5Az-L-Araf) A->B C Incubate for Incorporation B->C D Harvest & Wash Cells C->D E Fix & Permeabilize (Optional) D->E F Click Reaction with Fluorophore/Biotin E->F G Wash Excess Reagents F->G H Fluorescence Microscopy G->H I Flow Cytometry G->I J Mass Spectrometry G->J

Caption: Experimental workflow for metabolic labeling of mycobacteria with this compound analogs.

Click_Chemistry_Reaction cluster_reagents Reagents cluster_catalyst Catalyst Azido-Arabinose\n(in Glycan) Azido-Arabinose (in Glycan) Triazole Linkage Triazole Linkage Azido-Arabinose\n(in Glycan)->Triazole Linkage Alkyne-Probe\n(Fluorophore/Biotin) Alkyne-Probe (Fluorophore/Biotin) Alkyne-Probe\n(Fluorophore/Biotin)->Triazole Linkage Labeled Glycan Labeled Glycan Triazole Linkage->Labeled Glycan Cu(I) Cu(I)

Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low fluorescence signal - Inefficient incorporation of the azido-sugar.- Incomplete click reaction.- Photobleaching of the fluorophore.- Optimize the concentration and incubation time of the azido-sugar. Ensure cells are in the exponential growth phase.- Use freshly prepared sodium ascorbate for the click reaction. Ensure all components are at the correct concentration.- Minimize exposure of the sample to light after labeling. Use an antifade mounting medium.
High background fluorescence - Insufficient washing to remove unincorporated azido-sugar or excess fluorophore.- Non-specific binding of the fluorophore.- Increase the number and duration of washing steps after metabolic labeling and after the click reaction.- Include a blocking step (e.g., with BSA) before adding the fluorophore.
Cell death or altered morphology - Toxicity of the azido-sugar analog at the concentration used.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido-sugar.[16]- Reduce the incubation time.
No or low signal in mass spectrometry - Inefficient enrichment of labeled glycans.- Low abundance of the target glycan.- Inefficient ionization or fragmentation.- Ensure efficient biotinylation and capture by streptavidin beads.- Increase the amount of starting material.- Optimize the derivatization method and mass spectrometer settings.

References

Application Note: Identification of L-arabinofuranose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinose, a naturally occurring pentose, is a key component of various biopolymers, including hemicellulose and pectin. Its furanose form, L-arabinofuranose, is a crucial structural motif in many biologically active molecules, making its unambiguous identification essential in fields ranging from biochemistry to drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrates. This application note provides a detailed protocol for the identification and characterization of this compound anomers using one- and two-dimensional NMR spectroscopy.

In aqueous solution, L-arabinose exists as an equilibrium mixture of α- and β-pyranose and α- and β-furanose forms. Distinguishing between these isomers, particularly the furanose anomers, requires careful analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and correlation experiments.

Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the α and β anomers of this compound in D₂O. It is important to note that the chemical shifts of carbohydrates can be sensitive to experimental conditions such as temperature and pH.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Anomers in D₂O

Protonα-L-arabinofuranoseβ-L-arabinofuranose
H-15.23 (d, J₁,₂ = 4.0 Hz)5.19 (d, J₁,₂ = 1.8 Hz)
H-24.12 (dd, J₂,₁ = 4.0, J₂,₃ = 6.8 Hz)4.25 (dd, J₂,₁ = 1.8, J₂,₃ = 4.6 Hz)
H-33.98 (dd, J₃,₂ = 6.8, J₃,₄ = 6.8 Hz)4.05 (dd, J₃,₂ = 4.6, J₃,₄ = 2.4 Hz)
H-44.18 (m)4.21 (m)
H-5a3.75 (dd, J₅a,₅b = 12.0, J₅a,₄ = 3.2 Hz)3.72 (dd, J₅a,₅b = 12.0, J₅a,₄ = 3.0 Hz)
H-5b3.68 (dd, J₅b,₅a = 12.0, J₅b,₄ = 5.2 Hz)3.65 (dd, J₅b,₅a = 12.0, J₅b,₄ = 5.0 Hz)

Note: Data is compiled from various sources and may show slight variations.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O

Carbonα-L-arabinofuranoseβ-L-arabinofuranose
C-1102.696.6
C-278.277.5
C-376.575.8
C-482.184.5
C-562.562.0

Note: Data is compiled from various sources and may show slight variations.

Experimental Protocols

This section details the methodologies for sample preparation and NMR data acquisition for the identification of this compound.

Protocol 1: Sample Preparation
  • Dissolution: Weigh 5-10 mg of the L-arabinose sample and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups) and any residual H₂O, freeze the sample solution and lyophilize until dry. Re-dissolve the sample in fresh D₂O. Repeat this process 2-3 times for complete deuterium exchange.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

  • Referencing: An internal standard for chemical shift referencing is recommended. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used at a final concentration of approximately 1 mM.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Set the sample temperature to a constant value (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence with water suppression (e.g., presaturation or WATERGATE) is recommended.

    • Spectral Width: 10-12 ppm, centered around 4.7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 150-200 ppm, centered around 80 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify scalar-coupled protons, revealing the connectivity of the proton spin system within each furanose ring.

    • Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf).

    • Parameters: Standard parameters for spectral width, acquisition time, and relaxation delay similar to 1D ¹H NMR. Typically, 256-512 increments in the indirect dimension (F1) are acquired with 8-16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.2).

    • Parameters:

      • ¹H (F2) spectral width: 10-12 ppm.

      • ¹³C (F1) spectral width: 80-100 ppm (to cover the carbohydrate region).

      • Set the one-bond ¹J(C,H) coupling constant to an average value for carbohydrates (e.g., 145 Hz).

      • Acquire 128-256 increments in F1 with 16-64 scans per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for confirming the carbon backbone and identifying connections across the glycosidic bond in larger structures.

    • Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).

    • Parameters:

      • Similar spectral widths as HSQC.

      • Set the long-range coupling constant to an average value of 8-10 Hz.

      • Acquire 256-512 increments in F1 with 32-128 scans per increment.

Mandatory Visualization

L_Arabinofuranose_Identification_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation start L-Arabinose Sample dissolve Dissolve in D2O start->dissolve lyophilize Lyophilize & Re-dissolve (x3) dissolve->lyophilize transfer Transfer to NMR Tube lyophilize->transfer nmr_acq Acquire NMR Spectra transfer->nmr_acq d1_h1 1D 1H NMR nmr_acq->d1_h1 d1_c13 1D 13C NMR nmr_acq->d1_c13 d2_cosy 2D COSY nmr_acq->d2_cosy d2_hsqc 2D HSQC nmr_acq->d2_hsqc d2_hmbc 2D HMBC nmr_acq->d2_hmbc process Process Spectra d1_h1->process d1_c13->process d2_cosy->process d2_hsqc->process d2_hmbc->process assign Assign Signals process->assign structure Determine Anomeric Forms assign->structure

Caption: Workflow for this compound identification.

Arabinose_Equilibrium alpha_furanose α-L-arabinofuranose open_chain Open-chain form alpha_furanose->open_chain beta_furanose β-L-arabinofuranose beta_furanose->open_chain alpha_pyranose α-L-arabinopyranose open_chain->alpha_pyranose beta_pyranose β-L-arabinopyranose open_chain->beta_pyranose

Application Note: HPLC Analysis of L-Arabinofuranose in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-arabinose is a plant-specific pentose (B10789219) sugar that is a significant component of the plant cell wall.[1] It is a key constituent of various polysaccharides, including pectic arabinans, arabinoxylans, and glycoproteins like arabinogalactan-proteins (AGPs) and extensins.[1] The furanose form, L-arabinofuranose, is the prevalent configuration within these polymers. The quantification of this compound is crucial for understanding plant cell wall structure, carbohydrate metabolism, and for the quality control of herbal extracts and biomass feedstocks.[2][3] High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the accurate and reproducible analysis of monosaccharides like L-arabinose in complex plant matrices.[3][4]

This application note provides detailed protocols for the quantification of this compound in plant extracts using two common HPLC methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for direct analysis, and Reversed-Phase HPLC (RP-HPLC) with UV detection following pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).

Principle of Analysis

The analysis of this compound from plant extracts first requires the liberation of the monosaccharide from its polymeric form. This is achieved through acid hydrolysis, which cleaves the glycosidic bonds of polysaccharides.

  • HPAEC-PAD Method: This technique separates underivatized monosaccharides on a high-pH anion-exchange column. Detection is achieved using Pulsed Amperometric Detection (PAD), a highly sensitive method for direct electrochemical detection of carbohydrates.[2]

  • RP-HPLC with PMP Derivatization: For labs equipped with standard UV detectors, pre-column derivatization is necessary as simple sugars lack a UV-absorbing chromophore.[4] PMP reacts with the reducing end of the monosaccharides, attaching a UV-active label. The resulting derivatives are then separated on a C18 reversed-phase column and quantified by UV absorbance.[4]

Experimental Protocols

Protocol 1: Sample Preparation and Hydrolysis

This protocol is applicable for both HPAEC-PAD and RP-HPLC methods.

1. Materials and Reagents:

  • Plant tissue (fresh, frozen, or dried)

  • Liquid Nitrogen

  • 70% Ethanol (B145695)

  • Acetone

  • 2 M Trifluoroacetic Acid (TFA)

  • L-Arabinose standard (Sigma-Aldrich or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Centrifuge tubes (2 mL, screw-cap)

  • Heating block or autoclave

  • Syringe filters (0.22 µm)

2. Procedure:

  • Sample Collection and Preparation: Weigh approximately 100-200 mg of fresh plant material. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.[5] For dried material, use 5-10 mg.

  • Alcohol Insoluble Residue (AIR) Preparation:

    • Add 1.5 mL of 70% ethanol to the powdered sample in a 2 mL tube. Vortex thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes. Discard the supernatant.

    • Repeat the 70% ethanol wash two more times.

    • Wash the pellet once with 1.5 mL of acetone, centrifuge, and discard the supernatant.

    • Dry the resulting pellet (AIR) overnight in a fume hood or in a vacuum concentrator.

  • Acid Hydrolysis:

    • Accurately weigh 1-2 mg of the dried AIR into a 2 mL screw-cap tube.[2]

    • Add 250 µL of 2 M TFA.

    • Tightly cap the tube and heat at 121°C for 1 hour in a heating block or autoclave.[2]

    • Allow the tubes to cool completely to room temperature.

  • TFA Removal and Final Preparation:

    • Centrifuge the tubes at 14,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the TFA under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the dried hydrolysate in 500 µL of deionized water.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

Protocol 2: HPAEC-PAD Analysis

1. Materials and Reagents:

  • Hydrolyzed sample from Protocol 1

  • L-Arabinose standard solutions (for calibration curve)

  • HPLC-grade deionized water

  • Sodium hydroxide (B78521) (NaOH), 50% w/w

  • Sodium acetate (B1210297) (NaOAc)

2. HPLC System and Conditions:

  • HPLC System: Dionex ICS-3000 or equivalent ion chromatography system.[6]

  • Column: CarboPac™ PA100 or similar anion-exchange column.[7]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: 200 mM NaOH

  • Mobile Phase C: 1 M NaOAc in 200 mM NaOH

  • Gradient Profile (example):

    • 0-20 min: 100% Mobile Phase B (Isocratic elution for neutral sugars)

    • 20.1-30 min: Gradient to include Mobile Phase C for acidic sugars (if needed)

    • 30.1-40 min: Re-equilibration with 100% Mobile Phase B

  • Flow Rate: 0.4 mL/min[6]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

3. Data Analysis:

  • Prepare a calibration curve by injecting known concentrations of L-arabinose standard.

  • Identify the L-arabinose peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Quantify the amount of L-arabinose in the sample using the calibration curve.

Protocol 3: RP-HPLC Analysis (with PMP Derivatization)

1. Materials and Reagents:

  • Hydrolyzed sample from Protocol 1

  • L-Arabinose standard solutions

  • 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol

  • 0.3 M NaOH

  • 0.3 M HCl

  • Chloroform (B151607)

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

2. PMP Derivatization Procedure:

  • To 50 µL of the re-dissolved hydrolysate, add 50 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.[4]

  • Vortex and incubate at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 50 µL of 0.3 M HCl.

  • Add 250 µL of deionized water.

  • Extract the PMP-labeled sugars by adding 500 µL of chloroform and vortexing vigorously.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully remove and discard the upper aqueous layer containing excess PMP. Repeat the chloroform wash two more times.

  • Evaporate the chloroform from the organic layer under a stream of nitrogen.

  • Re-dissolve the dried PMP derivatives in 200 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water) and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC System and Conditions:

  • HPLC System: Standard HPLC system with a UV/DAD detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with 82% Acetonitrile and 18% 0.1 M phosphate buffer (pH 6.8).[4] (Gradient elution may be required for complex mixtures).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 250 nm.

4. Data Analysis:

  • Prepare and derivatize L-arabinose standards to create a calibration curve.

  • Identify the PMP-L-arabinose peak in the sample chromatogram by comparing its retention time to the derivatized standard.

  • Quantify the amount of L-arabinose in the original sample using the calibration curve.

Quantitative Data Summary

The performance of HPLC methods for monosaccharide analysis can vary based on the matrix, detector, and specific conditions. The table below summarizes typical quantitative data gathered from various studies.

ParameterHPAEC-PADRP-HPLC (PMP Derivatization)Reference(s)
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL[6]
Limit of Detection (LOD) ~0.02 µg/mL~10-100 ng/mL[9][10]
Limit of Quantification (LOQ) ~0.06 µg/mL~0.2-1.0 µg/mL[9][10]
Recovery (%) 90 - 105%94 - 108%[7][9]
Precision (RSD %) < 5%< 5%[7][10]

Visualizations: Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis plant Plant Sample (Fresh or Dried) grind Grinding (Liquid N2) plant->grind air Prepare Alcohol Insoluble Residue (AIR) grind->air hydrolysis Acid Hydrolysis (2M TFA, 121°C) air->hydrolysis derivatize Derivatization (PMP, Optional) hydrolysis->derivatize for RP-HPLC cleanup Cleanup & Filtration (0.22 µm) hydrolysis->cleanup derivatize->cleanup hplc HPLC Analysis (HPAEC-PAD or RP-HPLC) cleanup->hplc data Data Processing & Quantification hplc->data

Caption: General workflow for sample preparation and HPLC analysis.

metabolic_pathway Biosynthesis of UDP-L-Arabinose udp_glc UDP-Glucose udp_glca UDP-Glucuronic Acid udp_glc->udp_glca UDP-Glc Dehydrogenase udp_xyl UDP-Xylose udp_glca->udp_xyl UDP-Xyl Synthase udp_arap UDP-L-Arabinopyranose udp_xyl->udp_arap UDP-Xyl 4-Epimerase udp_araf UDP-L-Arabinofuranose polysaccharides Cell Wall Polysaccharides (Pectin, AGPs) udp_araf->polysaccharides Arabinosyl- transferase udp_arap->udp_araf UAM/RGP Mutase

Caption: Simplified biosynthesis pathway of UDP-L-Arabinose for cell wall polymers.

logic_diagram Method Selection Guide start Start: Need to quantify L-Arabinose? detector Available Detector? start->detector uv Standard UV/DAD detector->uv UV pad PAD / IC System detector->pad PAD method_pmp Use Protocol 3: PMP Derivatization + RP-HPLC uv->method_pmp method_hpaec Use Protocol 2: Direct Injection + HPAEC-PAD pad->method_hpaec

Caption: Decision tree for selecting the appropriate HPLC method.

References

Application of L-Arabinofuranose in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinofuranose, a five-carbon sugar belonging to the pentose (B10789219) family, has emerged as a versatile scaffold and key building block in the field of drug discovery. Its unique stereochemistry and presence in various biological structures have made it a valuable precursor for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the development of anticancer, antiviral, and antibacterial drugs, as well as its application in targeted drug delivery systems.

This compound as a Precursor for Anticancer Nucleoside Analogs

This compound serves as a crucial starting material for the synthesis of nucleoside analogs that exhibit potent anticancer activity. These analogs often function by mimicking natural nucleosides and interfering with DNA and RNA synthesis in rapidly proliferating cancer cells.

Synthesis of L-Arabinofuranosylcytosine (Ara-C) Analogs

One of the most well-known arabinofuranosyl nucleosides is Cytarabine (Ara-C), a cornerstone in the treatment of acute myeloid leukemia. The L-enantiomer and its derivatives have also been explored for their potential biological activities. A notable example is 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine (CNDAC), which has demonstrated a broad spectrum of antitumor activity, including against cell lines resistant to Ara-C.[1][2]

Experimental Protocol: Synthesis of 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine (CNDAC) [1]

This protocol outlines the key steps in the synthesis of CNDAC, starting from the corresponding 2'-keto nucleoside.

  • Cyanohydrin Formation: The 2'-keto nucleoside is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the cyanohydrin intermediate.

  • Thionocarbonate Formation: The resulting cyanohydrin is then reacted with a thionocarbonylating agent, like 1,1'-thiocarbonyldiimidazole, to yield a thionocarbonate.

  • Deoxygenation: The thionocarbonate is deoxygenated using a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to give the desired 2'-β-cyano-2'-deoxy derivative.

  • Deprotection: Finally, any protecting groups on the sugar and base moieties are removed under appropriate conditions to yield CNDAC.[1]

Quantitative Data: Anticancer Activity of this compound Nucleoside Analogs

The following table summarizes the in vitro cytotoxic activity of CNDAC and other this compound-derived nucleoside analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
CNDAC L1210Leukemia0.53[1]
M5076Reticulum Cell SarcomaPotent in vivo activity[1]
HT-1080FibrosarcomaEffective against Ara-C refractory tumors[2]
4'-Thio-ara-C HCT-116Colon CancerActive in vivo[3]
2'-F-4'-seleno-ara-C VariousBroad SpectrumMore potent than Ara-C

This compound in the Development of Antiviral Agents

The structural features of this compound have been incorporated into nucleoside analogs to create potent antiviral drugs. These compounds often target viral polymerases, acting as chain terminators during viral DNA or RNA replication.

Synthesis of 2'-Fluoro-Arabinofuranosyl Nucleosides

The introduction of a fluorine atom at the 2'-position of the arabinofuranose ring can significantly enhance the antiviral activity and metabolic stability of nucleoside analogs. 2'-fluoro-5-methyl-ara-U (FMAU) is a well-studied example with activity against herpes simplex virus (HSV).[4][5]

Experimental Protocol: Synthesis of 2'-Fluoro-5-methyl-ara-U (FMAU)

A general approach for the synthesis of 2'-fluoro-arabinofuranosyl nucleosides involves the following key steps:

  • Fluorination of the Sugar: A suitably protected arabinofuranose derivative is fluorinated at the 2'-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • Glycosylation: The resulting 2'-fluoro sugar is then coupled with a silylated pyrimidine (B1678525) or purine (B94841) base in the presence of a Lewis acid catalyst.

  • Deprotection: Removal of the protecting groups affords the final 2'-fluoro-arabinofuranosyl nucleoside.

Quantitative Data: Antiviral Activity of this compound Nucleosides

The table below presents the antiviral efficacy of various this compound-containing nucleosides against different herpesviruses.

CompoundVirusED50 (µM)Reference
4'-Thio-FaraG HCMV (clinical isolates)6-fold lower than ganciclovir[3]
4'-Thio-FaraDAP HCMV (clinical isolates)6-fold lower than ganciclovir[3]
FEFAU HSV-1, HSV-2Potent and selective[6]
CEFAU HSV-1, HSV-2Potent and selective[6]
5'-NH2-FMAU HSV-1, HSV-2Good activity[7]

This compound as a Target for Antibacterial Drug Design

The metabolic pathways involving L-arabinose in bacteria present unique targets for the development of novel antibacterial agents. Inhibiting enzymes in these pathways can disrupt bacterial growth and survival.

L-Arabinose Metabolic Pathway in Bacteria

In many bacteria, L-arabinose is metabolized through a series of enzymatic steps that convert it into an intermediate of the pentose phosphate (B84403) pathway.[8] Understanding this pathway is crucial for designing inhibitors that can block bacterial carbohydrate metabolism.

bacterial_arabinose_metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase (AraA) L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P Ribulokinase (AraB) D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase (AraD) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP ASGPR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arabinogalactan_Drug Arabinogalactan-Drug Conjugate ASGPR Asialoglycoprotein Receptor (ASGPR) Arabinogalactan_Drug->ASGPR Binding Coated_Pit Clathrin-coated Pit ASGPR->Coated_Pit Internalization Endosome Early Endosome Coated_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Acidification Recycled_ASGPR Recycled ASGPR Endosome->Recycled_ASGPR Receptor Recycling Drug_Release Drug Release Lysosome->Drug_Release Recycled_ASGPR->ASGPR

References

L-Arabinofuranose: A Versatile Building Block in the Synthesis of Novel Glycoconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-arabinofuranose, a five-membered ring form of the pentose (B10789219) sugar L-arabinose, is a critical structural component of various biologically significant glycoconjugates, particularly in the cell walls of plants and pathogenic microorganisms like Mycobacterium tuberculosis.[1][2][3] Its unique structural and stereochemical properties make it an attractive building block for the synthesis of novel therapeutics, enzyme inhibitors, and immunological probes. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of this compound-containing glycoconjugates.

Chemical Synthesis of L-Arabinofuranosides

The chemical synthesis of L-arabinofuranosides presents unique challenges due to the furanose ring's conformational flexibility and the need for precise stereocontrol to obtain the desired anomers (α or β).[4][5] Strategic use of protecting groups and optimized glycosylation methods are paramount for successful synthesis.

Key Protecting Groups and Their Applications

Effective protection of hydroxyl groups is crucial for regioselective glycosylation. The choice of protecting group can significantly influence the stereochemical outcome of the glycosylation reaction.

Protecting GroupPositionPurpose & Key FeaturesReference
3,5-O-(di-tert-butylsilane)C-3, C-5Cyclic protecting group that enhances β-anomeric selectivity during glycosylation.[1][1]
2-O-(2-naphthyl)methyl (Nap)C-2Can mediate intramolecular aglycon delivery (IAD) to favor the formation of β-linkages.[1][4][1][4]
p-Methoxybenzyl (PMB)C-2Used in intramolecular aglycon delivery (IAD) for stereoselective glycosylation of hydroxyproline.[6][7][6][7]
Benzoyl (Bz)C-2A participating group that directs the formation of 1,2-trans glycosidic linkages (α-arabinofuranosides).[5][5]
Fluorenylmethyloxycarbonyl (Fmoc)Amino Group (on acceptor)Standard protecting group for the α-amino group of amino acids like hydroxyproline, compatible with solid-phase peptide synthesis (SPPS).[6][7][6][7]
General Experimental Protocol for Chemical Glycosylation

The following is a general protocol for the synthesis of a simple L-arabinofuranoside using a thioglycoside donor.

Materials:

  • Arabinofuranosyl thioglycoside donor (e.g., ethyl 2,3,5-tri-O-benzoyl-1-thio-β-L-arabinofuranoside)

  • Glycosyl acceptor with a free hydroxyl group

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Dichloromethane (CH2Cl2), anhydrous

  • Molecular sieves (4 Å), freshly activated

  • Triethylamine (Et3N) or Pyridine

  • Argon atmosphere

Procedure:

  • A mixture of the thioglycoside donor (1.25 equiv.), the alcohol acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves in anhydrous CH2Cl2 is stirred under an argon atmosphere at room temperature for 30 minutes.[1]

  • The mixture is then cooled to -40 °C.

  • NIS (1.875 equiv.) followed by a catalytic amount of AgOTf (0.375 equiv.) are added to the reaction mixture.[1]

  • The reaction is allowed to warm slowly to room temperature and stirring is continued for an additional 15 minutes.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the reaction is quenched by the addition of Et3N or pyridine.[1]

  • The mixture is diluted with CH2Cl2, filtered through Celite, and washed successively with saturated aqueous sodium thiosulfate (B1220275) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the desired glycoconjugate.

Logical Workflow for Chemical Synthesis of L-Arabinofuranosides

Chemical Synthesis Workflow Start L-Arabinose Protect Protection of Hydroxyl Groups Start->Protect Activate Formation of Glycosyl Donor (e.g., Thioglycoside) Protect->Activate Glycosylation Glycosylation with Acceptor Molecule Activate->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Purification Purification of Glycoconjugate Deprotection->Purification End Final Glycoconjugate Purification->End

Caption: A generalized workflow for the chemical synthesis of L-arabinofuranoside-containing glycoconjugates.

Enzymatic Synthesis of L-Arabinofuranosides

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild reaction conditions without the need for extensive protecting group manipulations.[8] Glycoside hydrolases, particularly α-L-arabinofuranosidases, can be employed in both hydrolytic and transglycosylation reactions to synthesize arabinofuranosides.[9][10]

Key Enzymes and Their Applications
EnzymeSource OrganismApplicationKey FeaturesReference
Araf51Clostridium thermocellumHydrolysis and transglycosylation for the synthesis of di-arabino- and -galactofuranosides.[9]Can recognize both L-Araf and D-Galf motifs.[9][9]
TxAbfThermobacillus xylanilyticusSynthesis of α-L-Araf and β-D-Galf series furanobiosides through self-condensation.[10]Mutants (e.g., R69H-N216W) show increased yields and altered regioselectivity.[10][10]
Purine (B94841) Nucleoside Phosphorylase (PNP)E. coli (recombinant)Chemo-enzymatic synthesis of β-D-arabinofuranosyl purine nucleosides (e.g., Fludarabine, Nelarabine).[11]Utilizes α-D-arabinofuranose 1-phosphate as a substrate.[11][11]
General Experimental Protocol for Enzymatic Synthesis

The following protocol describes the synthesis of oligo-arabinofuranosides using a transglycosylation reaction catalyzed by an α-L-arabinofuranosidase.

Materials:

  • α-L-Arabinofuranosidase (e.g., Araf51)

  • p-Nitrophenyl-α-L-arabinofuranoside (pNP-Araf) as the glycosyl donor

  • Buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dithiothreitol (DTT)

  • Reaction vessel

  • Water bath or incubator

Procedure:

  • Prepare a reaction mixture containing pNP-Araf in the appropriate buffer.

  • Add co-solvents and additives as required to improve enzyme stability and substrate solubility (e.g., 25% DMSO and 1 mM DTT).[12]

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

  • Initiate the reaction by adding the α-L-arabinofuranosidase.

  • Monitor the reaction progress over time by analyzing aliquots using TLC or high-performance liquid chromatography (HPLC) to observe the formation of oligo-arabinofuranosides. The ratio of different regioisomers can be tuned by adjusting the reaction time.[9]

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 70 °C for 10 minutes).[12]

  • Centrifuge the reaction mixture to remove precipitated protein.

  • The supernatant containing the synthesized oligosaccharides can be purified by size-exclusion chromatography or other chromatographic techniques.

Yield Data for Enzymatic Synthesis

EnzymeProductYieldReference
Araf51 E173A (mutant)Arabinofuranosyl cluster38%[12]
TxAbf R69H-N216W (mutant)Oligo-β-D-galactofuranosides>70%[10]
Recombinant E. coli PNP9-(β-D-arabinofuranosyl)-2-fluoroadenine (Fludarabine)77%[11]
Recombinant E. coli PNP9-(β-D-arabinofuranosyl)-2-amino-6-methoxypurine (Nelarabine)61%[11]

Logical Workflow for Enzymatic Synthesis of L-Arabinofuranosides

Enzymatic Synthesis Workflow Donor Glycosyl Donor (e.g., pNP-Araf) Reaction Transglycosylation Reaction Donor->Reaction Acceptor Acceptor Molecule (or self-condensation) Acceptor->Reaction Enzyme Glycoside Hydrolase (e.g., Araf51) Enzyme->Reaction Product Oligo-arabinofuranoside Reaction->Product

Caption: A simplified workflow illustrating the enzymatic synthesis of oligo-arabinofuranosides via transglycosylation.

Application in Drug Development: Targeting Mycobacterial Cell Wall Biosynthesis

The cell wall of Mycobacterium tuberculosis contains a complex mycolyl-arabinogalactan-peptidoglycan (mAGP) structure that is essential for the bacterium's viability and virulence.[13][14] The arabinan (B1173331) domains of arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM) are rich in this compound residues and are synthesized by a series of arabinofuranosyltransferases (Afts).[13][14][15] These enzymes are attractive targets for the development of new anti-tubercular drugs.

Biosynthesis Pathway of Mycobacterial Arabinan

Mycobacterial Arabinan Biosynthesis Pathway DPA DPA (β-D-arabinofuranosyl-1- monophosphoryl-decaprenol) AftA AftA (α(1→5)-arabinosyltransferase) DPA->AftA EmbA_B EmbA/EmbB (α(1→3)-arabinosyltransferases) DPA->EmbA_B AftC AftC (α(1→3)-branching arabinosyltransferase) DPA->AftC AftB AftB (β(1→2)-arabinosyltransferase) DPA->AftB Galactan Galactan Core Galactan->AftA LinearArabinan Linear α(1→5)-Arabinan AftA->LinearArabinan EmbA_B->LinearArabinan Chain Elongation BranchedArabinan Branched Arabinan AftC->BranchedArabinan TerminallyArabinan Terminally Modified Arabinan AftB->TerminallyArabinan LinearArabinan->EmbA_B LinearArabinan->AftC BranchedArabinan->AftB AG Arabinogalactan TerminallyArabinan->AG Ethambutol (B1671381) Ethambutol (Inhibitor) Ethambutol->EmbA_B

Caption: Simplified pathway of arabinogalactan biosynthesis in Mycobacterium, highlighting key arabinofuranosyltransferases as drug targets.

The synthesis of this compound-containing oligosaccharides that mimic fragments of the mycobacterial cell wall is crucial for studying the activity of these arabinofuranosyltransferases and for the development of specific inhibitors.[16][17][18] For instance, the drug ethambutol inhibits the EmbA and EmbB enzymes, disrupting the synthesis of the arabinan domain.[13][14] The development of novel inhibitors targeting other enzymes in this pathway, such as AftC and AftB, holds promise for new anti-tubercular therapies.[13][15][19]

Conclusion

This compound is a valuable chiral building block for the synthesis of a diverse range of glycoconjugates with significant biological and therapeutic potential. Advances in both chemical and enzymatic methodologies have made complex arabinofuranose-containing structures more accessible. The detailed protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these fascinating molecules in glycoscience and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-arabinofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low overall yield. What are the most common causes?

A1: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Suboptimal Protecting Group Strategy: The choice and application of protecting groups are critical for directing the reaction towards the desired furanose form and achieving high stereoselectivity.[1][2] Inefficient protection or deprotection steps can significantly lower the overall yield.

  • Inefficient Glycosylation: The glycosylation step, where the arabinofuranosyl donor is coupled with an acceptor, is often the most challenging. Poor activation of the donor, incorrect stoichiometry, or suboptimal reaction conditions (temperature, solvent, catalyst) can lead to low yields and the formation of side products.[3]

  • Anomeric Control Issues: Lack of stereoselectivity during glycosylation can result in a mixture of α and β anomers, which can be difficult to separate and will lower the yield of the desired isomer.[4]

  • Purification Losses: this compound derivatives can be challenging to purify. Significant material loss can occur during column chromatography or recrystallization steps.[5][6]

  • Side Reactions: Under acidic conditions, furanosides can be prone to side reactions like polymerization, which consumes starting material and complicates purification.[7]

Q2: How can I improve the stereoselectivity of my glycosylation reaction to favor the β-anomer?

A2: Achieving high β-selectivity in arabinofuranosylation is a common challenge. Here are some strategies:

  • Conformationally Restricted Donors: Employing a conformationally restricted arabinofuranosyl donor can significantly enhance β-selectivity. For instance, using a 3,5-O-xylylene-protected donor in combination with a B(C6F5)3 promoter has been shown to produce high yields and excellent β-selectivity.[2][8]

  • Intramolecular Aglycon Delivery (IAD): This technique involves tethering the acceptor to the glycosyl donor, promoting the delivery of the acceptor to the β-face of the oxacarbenium ion intermediate.

  • Solvent Effects: The choice of solvent can influence the anomeric outcome. Ethereal solvents are often employed to favor the formation of the β-anomer.

  • Promoter System: The combination of the leaving group on the donor and the promoter is crucial. For example, using a trichloroacetimidate (B1259523) donor with a Lewis acid promoter like B(C6F5)3 can drive the reaction towards the β-product.[2][8]

Q3: What are the key considerations for choosing protecting groups for L-arabinose?

A3: A well-defined protecting group strategy is fundamental for a successful synthesis.[9] Key considerations include:

  • Stability: Protecting groups must be stable under the reaction conditions of subsequent steps but readily cleavable under mild conditions that do not affect the desired product.

  • Orthogonality: Using an orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling regioselective modifications.

  • Influence on Reactivity and Selectivity: Protecting groups can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. For example, participating groups at the C-2 position (like acyl groups) typically favor the formation of 1,2-trans-glycosides.

  • Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield.[10]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Glycosylation of L-Arabinose
Symptom Possible Cause Troubleshooting Steps
Low yield of methyl arabinofuranosides and formation of pyranoside side products. Reaction time and temperature are favoring the thermodynamically more stable pyranose form.[11]- Shorten Reaction Time: Furanosides are the kinetic products of Fischer glycosylation. Monitor the reaction closely by TLC and stop it once the desired furanoside spots are maximal. - Lower Reaction Temperature: Running the reaction at a lower temperature can also favor the kinetic furanoside product.
Complex mixture of products, difficult to purify. Incomplete reaction or formation of multiple anomers and ring isomers.- Use a Catalyst: Employ an acid catalyst like trimethylsilyl (B98337) chloride to drive the reaction to completion.[11] - Optimize Stoichiometry: Ensure the correct ratio of L-arabinose to alcohol.
Degradation of starting material. Harsh acidic conditions.- Use a Milder Catalyst: Consider using a solid-supported acid catalyst which can be easily filtered off, preventing prolonged exposure of the product to acid during workup.
Issue 2: Poor Stereoselectivity in Glycosylation (α/β Mixture)
Symptom Possible Cause Troubleshooting Steps
Formation of a nearly 1:1 mixture of α and β anomers. Lack of stereodirecting control in the glycosylation step.- Change Protecting Group at C-2: If a non-participating group (e.g., benzyl (B1604629) ether) is used, consider a participating group (e.g., benzoyl ester) to favor the 1,2-trans product. - Utilize a Conformationally Locked Donor: Employ a donor with a protecting group strategy that biases the conformation to favor attack from one face, such as a 3,5-O-xylylene protecting group.[2][8]
Predominant formation of the undesired anomer. The chosen reaction conditions (solvent, promoter, temperature) favor the undesired anomer.- Solvent Screening: Ethereal solvents like diethyl ether can favor β-anomer formation. Nitrile solvents like acetonitrile (B52724) can sometimes favor the α-anomer.[4] - Promoter Optimization: The choice of Lewis or Brønsted acid can significantly impact selectivity. Screen different promoters (e.g., TMSOTf, BF3·OEt2, B(C6F5)3).[2] - Temperature Control: Glycosylation selectivity can be temperature-dependent.[12] Experiment with different reaction temperatures.

Data Presentation

Table 1: Comparison of Yields for Different L-Arabinofuranosylation Methods

Arabinofuranosyl Donor Acceptor Promoter/Catalyst Solvent Yield (%) Anomeric Ratio (α:β) Reference
3,5-O-Xylylene-protected trichloroacetimidateGlucosyl acceptorB(C6F5)3Et2O921:6[2]
Tri-O-benzyl protected trichloroacetimidateGlucosyl acceptorZnI2Not Specified801:3[2]
3,5-O-TIPDS-protected trichloroacetimidateGlucosyl acceptorZnI2Not Specified35Almost exclusively β[2]
p-Nitrophenyl α-L-arabinofuranosideTetrakis(4-mercaptophenylacetate)Mutated Araf51 E173ATris-HCl buffer with 25% DMSO38Not Specified[13][14]
Ethyl 2,3,5-tri-O-benzoyl-1-thio-α-L-arabinofuranosideFmoc-Hyp-OBnIDCPNot SpecifiedNot SpecifiedStereoselective for β[15]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-L-arabinofuranoside

This two-step protocol is adapted from the synthesis of the D-enantiomer.[16][17]

Step 1: Fischer Glycosylation of L-Arabinose

  • Suspend L-arabinose in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed and the desired methyl arabinofuranosides are formed. Note that this reaction will produce a mixture of furanosides and pyranosides, with the furanosides being the kinetic product.[11]

  • Neutralize the reaction with a base (e.g., sodium bicarbonate or pyridine).

  • Concentrate the mixture under reduced pressure. The crude product can be used in the next step without extensive purification.

Step 2: Benzoylation of Methyl L-Arabinofuranosides

  • Dissolve the crude methyl L-arabinofuranosides in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a small amount of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol-water) to obtain methyl 2,3,5-tri-O-benzoyl-α-L-arabinofuranoside.

Protocol 2: Stereoselective β-Arabinofuranosylation using a Conformationally Constrained Donor

This protocol is based on the use of a 3,5-O-xylylene-protected donor.[2][8]

  • Donor Synthesis: Prepare the 3,5-O-xylylene-protected L-arabinofuranosyl trichloroacetimidate donor according to established procedures.

  • Glycosylation Reaction: a. To a flame-dried flask under an inert atmosphere (e.g., argon), add the arabinofuranosyl donor, the acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves in anhydrous diethyl ether (Et2O). b. Cool the mixture to the desired reaction temperature (e.g., -78 °C). c. Add the promoter, B(C6F5)3 (0.1-0.2 equivalents), to the reaction mixture. d. Stir the reaction at this temperature and monitor its progress by TLC. e. Upon completion, quench the reaction with a suitable quenching agent (e.g., triethylamine). f. Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired β-arabinofuranoside.

Visualizations

experimental_workflow cluster_synthesis Synthesis of L-Arabinofuranoside start L-Arabinose fischer Fischer Glycosylation (Methanol, Acid Catalyst) start->fischer methyl_glycosides Methyl L-Arabinofuranosides (Crude Mixture) fischer->methyl_glycosides protection Protection (e.g., Benzoylation) methyl_glycosides->protection protected_arabinofuranoside Protected L-Arabinofuranoside protection->protected_arabinofuranoside glycosylation Glycosylation (Acceptor, Promoter) protected_arabinofuranoside->glycosylation protected_product Protected Glycoside Product glycosylation->protected_product deprotection Deprotection protected_product->deprotection final_product Final L-Arabinofuranoside Product deprotection->final_product troubleshooting_logic start Low Yield? check_glycosylation Check Glycosylation Step start->check_glycosylation check_purification Review Purification Protocol start->check_purification anomeric_mixture Anomeric Mixture? check_glycosylation->anomeric_mixture low_conversion Low Conversion? check_glycosylation->low_conversion optimize_chromatography Optimize Chromatography (Solvent System, Gradient) check_purification->optimize_chromatography modify_donor Modify Donor Protecting Groups anomeric_mixture->modify_donor Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Promoter) anomeric_mixture->optimize_conditions Yes increase_equivalents Increase Donor/Promoter Equivalents low_conversion->increase_equivalents Yes

References

Technical Support Center: Selective Glycosylation with L-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective glycosylation with L-arabinofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during L-arabinofuranosylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in achieving selective L-arabinofuranosylation, focusing on stereoselectivity, regioselectivity, and reaction efficiency.

Issue 1: Poor Stereoselectivity (Incorrect Anomer Formation)

Q1: My L-arabinofuranosylation reaction is producing a mixture of α and β anomers, with low selectivity for the desired product. How can I improve the stereochemical outcome?

A1: Achieving high stereoselectivity in L-arabinofuranosylation is a significant challenge due to the flexible nature of the furanose ring and the lack of a participating group at the C-2 position in many donors. Here are several strategies to enhance stereocontrol:

  • Donor Selection with Conformationally Restricted Protecting Groups: The use of arabinofuranosyl donors with rigid protecting groups can lock the furanose ring in a specific conformation, favoring nucleophilic attack from one face. For instance, a 3,5-O-xylylene-protected arabinofuranosyl donor has been shown to promote the formation of 1,2-cis-β-arabinofuranosides with high selectivity when activated with B(C₆F₅)₃.[1][2] Similarly, a 2,3-O-xylylene-protected donor can also lead to high β-selectivity.[3]

  • Neighboring Group Participation: While this compound lacks a participating group at C-2, introducing an acyl group at this position can favor the formation of the 1,2-trans anomer. However, for 1,2-cis glycosides, non-participating groups are necessary.

  • Catalyst and Promoter Choice: The choice of catalyst or promoter is critical. For example, B(C₆F₅)₃ has been successfully employed for β-selective arabinofuranosylation.[1][2] Zinc(II) iodide has also been investigated, although it may result in lower selectivity depending on the donor used.[1]

  • Temperature Optimization: Lowering the reaction temperature can significantly enhance stereoselectivity. In one study, decreasing the temperature from -40 °C to -78 °C improved the α/β anomeric ratio from 1:11 to 1:14.[1]

  • Solvent Effects: The solvent can influence the stability of intermediates and the transition state, thereby affecting the stereochemical outcome. It is advisable to screen different solvents to optimize selectivity.

Q2: I am trying to synthesize a 1,2-trans-α-arabinofuranoside, but the reaction predominantly yields the β-anomer. What strategies can I employ?

A2: The synthesis of 1,2-trans-α-arabinofuranosides can be challenging. One successful approach involves the use of polysilylated glycosyl donors. For example, Ara-β-(1 → 2)-Ara disaccharide glycosyl donors containing five triisopropylsilyl (TIPS) groups have demonstrated complete α-stereoselectivity.[4] Even with monosaccharide thioglycosides protected with TIPS or TBDPS groups, the α-isomer is the dominant product, although with lower selectivity (α:β = 7-8:1).[4]

Issue 2: Lack of Regioselectivity with Polyhydroxy Acceptors

Q3: My glycosylation reaction with an unprotected or partially protected diol/triol acceptor is producing a mixture of regioisomers. How can I achieve regioselective L-arabinofuranosylation?

A3: Achieving regioselectivity on acceptors with multiple hydroxyl groups is a common hurdle. Here are some approaches:

  • Orthogonal Protecting Group Strategy: The most straightforward method is to use an acceptor with different protecting groups on its hydroxyl functions, allowing for the selective deprotection of the desired glycosylation site.[5]

  • Boron-Mediated Aglycon Delivery (BMAD): A boronic acid catalyst can be used to form a temporary bridge between the donor and the acceptor, leading to regioselective and β-stereospecific glycosylation under mild conditions. This method has been shown to be effective for a variety of diol, triol, and even unprotected sugar acceptors.[6][7] The regioselectivity can even be predictable based on the optical isomer of the donor used.[6]

  • Enzymatic Glycosylation: Glycosyltransferases and mutated glycosidases can offer high regioselectivity and stereoselectivity. For instance, a mutated glycosidase has been used for the one-step synthesis of an arabinofuranosyl cluster.[8][9]

Issue 3: Low Reaction Yield and Donor/Acceptor Instability

Q4: The yield of my L-arabinofuranosylation reaction is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors, including the stability of the glycosyl donor and acceptor, suboptimal reaction conditions, and side reactions.

  • Donor Stability and Reactivity: L-arabinofuranosyl donors can be labile. Ensure the donor is pure and handled under anhydrous and inert conditions. The choice of the leaving group on the donor is also critical for reactivity. Trichloroacetimidates and thioglycosides are commonly used donors.[1][10]

  • Reaction Condition Optimization: Systematically optimizing reaction conditions is crucial. This includes screening different promoters, solvents, temperatures, and reaction times.[11][12] For example, the combination of N-iodosuccinimide (NIS) and silver triflate (AgOTf) is a common promoter system for thioglycoside donors.[13]

  • Acceptor Nucleophilicity: The nucleophilicity of the acceptor's hydroxyl group plays a significant role. Highly hindered or electronically deactivated acceptors may exhibit lower reactivity, leading to lower yields.[1][2]

  • Protecting Group Effects: The protecting groups on both the donor and acceptor can influence reactivity through steric hindrance or electronic effects. It may be necessary to screen different protecting group strategies.[5][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on selective L-arabinofuranosylation, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of B(C₆F₅)₃-Catalyzed β-Arabinofuranosylation [1]

EntryPromoter (equiv)Temperature (°C)Anomeric Ratio (α:β)Isolated Yield (%)
1ZnI₂ (0.1)rt1:380
2B(C₆F₅)₃ (0.1)rt1:575
3B(C₆F₅)₃ (0.2)-401:11-
4B(C₆F₅)₃ (0.2)-781:1491

Table 2: Stereoselectivity with Silyl-Protected Arabinofuranosyl Donors [4]

Glycosyl DonorProtecting GroupsAnomeric Ratio (α:β)
Ara-β-(1→2)-Ara disaccharide5 x TIPSComplete α-selectivity
Monosaccharide thioglycosideTIPS or TBDPS7-8:1

Key Experimental Protocols

Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed β-Arabinofuranosylation [1]

  • To a solution of the 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate (B1259523) donor (1.5 equiv) and the acceptor (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add 4 Å molecular sieves.

  • After stirring for 30 minutes, add a solution of B(C₆F₅)₃ (0.2 equiv) in the same solvent.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine (B128534).

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired β-arabinofuranoside.

Protocol 2: General Procedure for Glycosylation with Thioglycoside Donors [13]

  • To a mixture of the thioglycoside donor (1.7 equiv) and the acceptor (1.0 equiv) in diethyl ether (Et₂O), add 4 Å molecular sieves at room temperature.

  • Stir the mixture for 1 hour.

  • Add N-iodosuccinimide (NIS) (2.5 equiv) and silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equiv) to the mixture.

  • Monitor the reaction by TLC.

  • After stirring for 2 hours at room temperature, quench the reaction by adding triethylamine (Et₃N).

  • Dilute the solution with dichloromethane (B109758) (CH₂Cl₂) and filter through Celite.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in selective L-arabinofuranosylation.

experimental_workflow_betaselective cluster_reactants Reactants cluster_conditions Reaction Conditions donor 3,5-O-Xylylene-protected Arabinofuranosyl Donor reaction Glycosylation Reaction donor->reaction acceptor Glycosyl Acceptor acceptor->reaction promoter B(C6F5)3 promoter->reaction temp -78 °C temp->reaction sieves 4 Å Mol. Sieves sieves->reaction workup Quenching & Aqueous Workup reaction->workup purification Silica Gel Chromatography workup->purification product 1,2-cis-β-Arabinofuranoside purification->product

Caption: Workflow for B(C₆F₅)₃-catalyzed β-selective L-arabinofuranosylation.

troubleshooting_stereoselectivity cluster_solutions Potential Solutions cluster_outcomes Desired Outcome problem Poor Stereoselectivity (α/β Mixture) solution1 Modify Donor (Conformationally Restricted Protecting Groups) problem->solution1 solution2 Optimize Catalyst/ Promoter System problem->solution2 solution3 Lower Reaction Temperature problem->solution3 solution4 Screen Different Solvents problem->solution4 outcome Improved Stereoselectivity (Higher α or β Anomer) solution1->outcome solution2->outcome solution3->outcome solution4->outcome

References

Technical Support Center: L-Arabinofuranose Anomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to the anomerization of L-arabinofuranose in solution.

Troubleshooting Guide: Preventing Unwanted Anomerization of this compound

Anomerization, the interconversion between cyclic forms (α and β) and ring forms (furanose and pyranose) of sugars in solution, can be a significant challenge in experiments requiring a specific anomer of this compound. The following table outlines common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of the desired this compound form in aqueous solution. In aqueous solutions, L-arabinose predominantly exists in the more thermodynamically stable pyranose form.- Solvent Modification: If experimentally permissible, consider using dimethyl sulfoxide (B87167) (DMSO) as a solvent, which has been shown to favor the furanose form of arabinose. - Chemical Derivatization: Introducing bulky substituents, such as silyl (B83357) groups, at various hydroxyl positions can lock the sugar in the furanose conformation.[1] - Low Temperature: Conduct experiments at the lowest feasible temperature to slow down the rate of anomerization.
Inconsistent experimental results or multiple peaks in analysis (HPLC, NMR). The sample in solution is an equilibrium mixture of multiple anomers (α-furanose, β-furanose, α-pyranose, β-pyranose), each with distinct properties and analytical signals.- Reach Equilibrium: Before analysis or use, allow the L-arabinose solution to reach equilibrium. This may take several hours. - High-Temperature Analysis: For some analytical techniques like HPLC, increasing the column temperature (e.g., 70-80 °C) can accelerate anomer interconversion, leading to the elution of a single, averaged peak.
Degradation of L-arabinose at high pH. Alkaline conditions can promote enolization and subsequent degradation of sugars.- pH Control: Maintain the pH of the solution within a stable range, ideally between 4 and 7, using an appropriate buffer system (e.g., citrate (B86180) or phosphate (B84403) buffers). This compound esters have been shown to be stable in a pH range of 4 to 9.[2]
Difficulty in isolating or purifying the furanose form. The inherent instability of the furanose form in many common solvents makes purification challenging.- Anhydrous Conditions: Work under anhydrous conditions as water promotes the formation of the more stable pyranose ring. - Rapid Procedures: Employ rapid purification techniques at low temperatures to minimize the time for anomerization to occur.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern for this compound?

A1: Anomerization is the process by which a cyclic sugar molecule converts between its different stereoisomeric forms, known as anomers (e.g., α and β), and also between different ring sizes (e.g., furanose and pyranose). For this compound, this is a significant concern because the five-membered furanose ring is often the biologically active form, but in aqueous solution, it readily converts to the more stable six-membered pyranose ring, leading to a loss of the desired compound and potentially affecting experimental outcomes.

Q2: Which solvent best preserves the this compound form?

A2: Dimethyl sulfoxide (DMSO) is known to stabilize the furanose form of arabinose to a greater extent than water.[3][4] In aqueous solutions, water molecules preferentially stabilize the pyranose form through hydrogen bonding.[3]

Q3: How does temperature affect the anomeric equilibrium of L-arabinose?

A3: Increasing the temperature generally shifts the equilibrium towards the less stable forms, including the furanose anomers. While this might seem beneficial, higher temperatures also accelerate the rate of interconversion, which can make it difficult to isolate a specific anomer. For analytical purposes, high temperatures can sometimes be used to intentionally cause rapid interconversion to simplify chromatographic or spectroscopic signals.

Q4: Can pH be used to control the anomerization of this compound?

A4: While pH does not directly control the pyranose-furanose equilibrium, it is a critical factor for the overall stability of L-arabinose. Both strongly acidic and strongly alkaline conditions can lead to degradation of the sugar. For stability, it is recommended to work within a pH range of 4 to 9.[2]

Q5: Are there chemical modifications that can prevent anomerization?

A5: Yes, chemical derivatization is an effective method to "lock" L-arabinose in its furanose form. This can be achieved by introducing bulky protecting groups, such as silyl ethers (e.g., TBDMS) or by forming acetals or ketals that bridge hydroxyl groups and restrict the flexibility of the ring.[1] Another approach is the introduction of sulfate (B86663) groups, which can destabilize the pyranose form.[1]

Experimental Protocols

Protocol 1: Quantitative ¹H-NMR Spectroscopy for Anomeric Ratio Analysis

This protocol outlines the steps for determining the anomeric and ring-form distribution of L-arabinose in an aqueous solution.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of L-arabinose (e.g., 5-10 mg) in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6 mL) in an NMR tube.
  • Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the sugar signals (e.g., trimethylsilyl (B98337) propionate (B1217596) - TSP).
  • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the anomeric equilibrium is reached.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H-NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
  • Key Parameters:
  • Temperature: Maintain a constant, accurately controlled temperature throughout the experiment.
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
  • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 10-30 seconds) to ensure full relaxation of all protons for accurate quantification.
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
  • Carefully phase and baseline correct the spectrum.
  • Identify the anomeric proton signals for each isomer. For arabinose, these typically appear in the region of δ 4.5 - 5.5 ppm. The α- and β-anomers of both the pyranose and furanose forms will have distinct chemical shifts and coupling constants.
  • Integrate the well-resolved anomeric proton signals for each isomer.
  • Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals of all anomeric signals and multiplying by 100.

Quantitative Data Summary

The following table summarizes the approximate equilibrium distribution of D-arabinose anomers in aqueous solution at 27 °C. The distribution for L-arabinose is expected to be identical.

Anomer Ring Form Percentage at Equilibrium (27 °C)
α-anomerPyranose~60%
β-anomerPyranose~35%
α-anomerFuranose~3%
β-anomerFuranose~2%
Open-chain-<1%

Note: This data is based on values reported for D-arabinose and serves as a close approximation for L-arabinose.[5]

Visualizations

Troubleshooting Anomerization Issues

TroubleshootingAnomerization start Problem: Unstable this compound or multiple peaks cause1 Aqueous Solvent? start->cause1 Check solvent cause2 High Temperature? start->cause2 Check temp. cause3 Extreme pH? start->cause3 Check pH solution1 Solution: Use DMSO or derivatize cause1->solution1 If yes solution2 Solution: Lower temperature for reaction or equilibrate cause2->solution2 If yes solution3 Solution: Buffer to pH 4-7 cause3->solution3 If yes

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for Anomer Analysis

AnomerAnalysisWorkflow prep 1. Sample Preparation (L-arabinose in D2O) equilibrate 2. Equilibration (24h at constant temp.) prep->equilibrate nmr 3. 1H-NMR Acquisition (long relaxation delay) equilibrate->nmr process 4. Data Processing (phasing, baseline correction) nmr->process integrate 5. Integration (anomeric proton signals) process->integrate calculate 6. Calculation (% of each anomer) integrate->calculate

References

L-Arabinofuranose Detection by GC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of L-arabinofuranose detection by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during the GC-MS analysis of this compound.

Q1: Why am I observing multiple peaks for my this compound standard in the chromatogram?

A1: The presence of multiple peaks for a single sugar standard like this compound is a common phenomenon in GC-MS analysis. This is often due to the existence of different isomers (anomers) of the sugar in solution.[1][2] this compound can exist in α and β anomeric forms, which can sometimes be separated by the GC column, resulting in distinct peaks with identical mass spectra. Incomplete derivatization can also lead to multiple peaks representing partially derivatized forms of the molecule.

Troubleshooting Steps:

  • Optimize Derivatization: Ensure your derivatization protocol is optimized for complete reaction. Incomplete derivatization is a common cause of multiple peaks. This can involve adjusting reaction time, temperature, or the ratio of sample to derivatizing agent.

  • Anomer Collapse: To simplify the chromatogram, you can aim to convert the different anomers into a single derivative. For example, reduction of the sugar to its alditol form before acetylation results in a single peak for each sugar.

  • Check Injection Port Temperature: An injection port temperature that is too low can lead to incomplete volatilization and peak splitting. Conversely, a temperature that is too high can cause degradation of the derivative.

  • Confirm with Mass Spectra: Confirm that the multiple peaks indeed correspond to this compound by examining their mass spectra. The fragmentation patterns should be nearly identical.

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for polar compounds like derivatized this compound is a frequent issue in GC analysis and can compromise resolution and quantification.[3][4] The primary causes are often related to active sites within the GC system that can interact with the analyte.

Troubleshooting Steps:

  • Inlet and Liner Maintenance: The inlet liner is a common source of activity. Ensure you are using a deactivated liner and that it is clean.[5] Replace the liner if it's visibly dirty or after a certain number of injections.

  • Column Conditioning and Care: The GC column itself can develop active sites, especially at the inlet end.[3][6]

    • Condition the column: Properly condition a new column according to the manufacturer's instructions.

    • Trim the column: If the column has been in use, trimming 10-20 cm from the inlet end can remove accumulated non-volatile residues and active sites.[6]

  • System Leaks: Check for leaks in the system, particularly at the inlet and detector fittings, as this can affect carrier gas flow and lead to poor peak shape.[7]

  • Derivatization: Incomplete derivatization can leave polar hydroxyl groups exposed, which can interact with active sites and cause tailing. Ensure your derivatization is complete.

  • Injection Technique: A slow injection can cause the sample to spread out before reaching the column, leading to tailing. If using manual injection, ensure it is rapid and consistent.

Q3: I am not seeing any peak for this compound, or the peak is very small. What should I check?

A3: A complete lack of signal or a significantly reduced signal can be due to a number of factors ranging from sample preparation to instrument settings.[5][8]

Troubleshooting Steps:

  • Verify Sample Preparation and Derivatization:

    • Confirm that the this compound standard or sample was correctly prepared and that the derivatization step was successful. Derivatization is crucial for making sugars volatile enough for GC analysis.[9]

    • Check the stability of your derivatized sample. Some derivatives can be sensitive to moisture and may degrade over time.

  • Check Injection:

    • Ensure the syringe is functioning correctly and is actually drawing and injecting the sample.[10]

    • Verify that the autosampler is aligned with the correct vial.

  • Instrument Parameters:

    • Inlet Temperature: Ensure the inlet temperature is high enough to volatilize the derivatized this compound.

    • Detector Settings: Confirm that the mass spectrometer is turned on, and the detector settings are appropriate for your analyte.[8]

    • Carrier Gas Flow: Check that the carrier gas is flowing at the correct rate.[10]

  • System Contamination: A severely contaminated system, particularly the inlet liner or the front of the column, can lead to complete adsorption of the analyte.

Experimental Protocols

Protocol 1: Alditol Acetate Derivatization for this compound

This method is robust and typically yields a single peak for each monosaccharide.

Materials:

  • This compound standard or hydrolyzed sample

  • Internal standard (e.g., myo-inositol)

  • Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Acetic anhydride (B1165640)

  • 1-methylimidazole

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Reduction:

    • To your dried sample, add a known amount of internal standard.

    • Add 250 µL of the NaBH₄ solution.

    • Incubate at room temperature for 1.5 hours.

  • Neutralization:

    • Add 50 µL of glacial acetic acid to quench the excess NaBH₄. Vortex to mix.

  • Acetylation:

    • Add 250 µL of 1-methylimidazole.

    • Add 2.5 mL of acetic anhydride.

    • Vortex and let the reaction proceed for 10 minutes at room temperature.

  • Quenching and Extraction:

    • Carefully add 5 mL of deionized water to quench the excess acetic anhydride (Note: this reaction is exothermic).

    • Allow the sample to cool.

    • Add 2 mL of DCM and vortex vigorously for 30 seconds.

    • Centrifuge to separate the layers.

  • Analysis:

    • Carefully remove the bottom DCM layer containing the alditol acetates for GC-MS analysis.

Data Presentation

Table 1: Common Derivatization Reagents for Sugars and Their Properties

Derivatizing AgentDerivative FormedAdvantagesDisadvantages
Acetic Anhydride/1-methylimidazoleAlditol AcetatesStable derivatives, single peak per sugarRequires a reduction step
BSTFA + TMCSTrimethylsilyl (TMS) ethersSimple, one-step reactionDerivatives can be moisture-sensitive
Methanol/HClMethyl estersCan be used for methylation analysisMay result in multiple anomeric peaks

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the troubleshooting process.

GC_MS_Troubleshooting_Workflow start Problem Observed (e.g., No Peak, Tailing, Multiple Peaks) check_sample 1. Verify Sample Preparation and Derivatization start->check_sample check_injection 2. Check Injection System (Syringe, Autosampler) check_sample->check_injection Sample OK resolve Problem Resolved check_sample->resolve Issue Found & Fixed check_instrument 3. Review Instrument Parameters (Temperatures, Flows, MS Settings) check_injection->check_instrument Injection OK check_injection->resolve Issue Found & Fixed check_maintenance 4. Perform System Maintenance (Liner, Septum, Column Trim) check_instrument->check_maintenance Parameters OK check_instrument->resolve Issue Found & Fixed check_maintenance->resolve Issue Fixed escalate Consult Instrument Manual or Technical Support check_maintenance->escalate Problem Persists

Caption: A general troubleshooting workflow for GC-MS analysis.

Multiple_Peaks_Decision_Tree start Multiple Peaks Observed for This compound Standard check_ms Are Mass Spectra of Peaks Identical? start->check_ms anomers Likely Anomers or Isomers check_ms->anomers Yes contamination Possible Contamination or Incomplete Derivatization check_ms->contamination No optimize_deriv Optimize Derivatization Protocol (Time, Temp, Reagents) anomers->optimize_deriv alditol_deriv Consider Alditol Acetate Derivatization for a Single Peak optimize_deriv->alditol_deriv check_blanks Analyze a Solvent Blank and Re-prepare Standard contamination->check_blanks

Caption: A decision tree for troubleshooting multiple peaks in this compound analysis.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for L-Arabinofuranose Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic release of L-arabinofuranose from complex polysaccharides.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of arabinose-containing substrates.

Problem Potential Cause Recommended Solution
Low or No this compound Release Incorrect Enzyme Selection: The chosen α-L-arabinofuranosidase may not be effective on the specific linkages in your substrate.Use a cocktail of enzymes. The synergistic action of α-L-arabinofuranosidases, endoxylanases, and β-xylosidases is often required for efficient degradation of complex substrates like arabinoxylan.[1][2][3] Different arabinofuranosidases are needed depending on whether the arabinofuranosyl residues are attached to single- or double-substituted xylose residues.[1]
Substrate Recalcitrance: The complex structure of the substrate, such as arabinoxylan, can hinder enzyme access. Arabinofuranosyl substitutions on the xylan (B1165943) backbone can inhibit the action of xylanases.[1]Substrate Pretreatment: Implement a pretreatment step to increase the accessibility of the substrate to the enzymes. Options include acidic pretreatment (e.g., low pH, high temperature) or alkaline pretreatment.[4][5] However, be aware that acidic pretreatment can lead to the direct hydrolysis of labile arabinosyl-linkages.[4]
Sub-optimal Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the enzyme(s) being used.Optimize Reaction Conditions: Determine the optimal pH and temperature for your specific enzyme or enzyme mixture. Most fungal α-L-arabinofuranosidases have an optimal pH between 4.0 and 6.5 and an optimal temperature around 40°C.[2] Refer to the manufacturer's specifications or perform optimization experiments.
Enzyme Inhibition Product Inhibition: The accumulation of reaction products, such as arabinose or xylo-oligosaccharides, can inhibit enzyme activity.[6][7]Fed-batch or Continuous Process: Consider a fed-batch or continuous hydrolysis setup to keep product concentrations low. Product Removal: If feasible, implement a method to remove the released sugars from the reaction mixture.
Inhibitors in the Substrate Preparation: The substrate itself may contain inhibitory compounds.Substrate Washing: Thoroughly wash the pretreated substrate to remove any soluble inhibitory compounds generated during pretreatment.
Presence of Other Inhibitory Molecules: Biomass-derived inhibitors can negatively impact enzyme activity.[6]Detoxification: If significant inhibition is observed, a detoxification step of the hydrolysate might be necessary.
Inconsistent Results Inaccurate Quantification of Released Sugars: The analytical method used to measure this compound may not be accurate or properly calibrated.Method Validation: Ensure your analytical method (e.g., HPAEC, HPLC) is validated for the quantification of this compound.[1][8] Use appropriate standards for calibration.
Variability in Substrate Batches: Different batches of the substrate may have variations in their composition and structure.Substrate Characterization: Characterize each new batch of substrate for its arabinose content and overall composition to ensure consistency.
Inaccurate Protein/Enzyme Concentration: The amount of enzyme added to the reaction may be inconsistent.Protein Quantification: Accurately determine the protein concentration of your enzyme preparations using a reliable method like the Bradford assay before each experiment.[8]

Frequently Asked Questions (FAQs)

1. Which enzymes are essential for the complete release of this compound from arabinoxylan?

For the efficient degradation of complex substrates like arabinoxylan, a synergistic combination of enzymes is crucial. This typically includes:

  • α-L-Arabinofuranosidases (ABFs): These enzymes are responsible for cleaving the α-L-arabinofuranosyl side chains from the xylan backbone.[1][2][9]

  • Endo-β-1,4-xylanases: These enzymes hydrolyze the internal β-1,4-xylosidic linkages of the xylan backbone, creating smaller oligosaccharides.

  • β-D-xylosidases: These enzymes act on the xylo-oligosaccharides to release xylose monomers.

The coordinated action of these enzymes enhances the overall hydrolysis efficiency.[1][3]

2. What is the optimal pH and temperature for enzymatic hydrolysis to release this compound?

The optimal conditions are highly dependent on the specific enzymes being used. However, many commercially available fungal α-L-arabinofuranosidases exhibit optimal activity in acidic conditions, typically between pH 4.0 and 6.5, and at temperatures around 40-60°C.[1][2] It is always recommended to consult the technical datasheet for your specific enzymes or to perform an optimization study.

3. How can I accurately measure the amount of released this compound?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantification of monosaccharides, including this compound.[8][10] High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is also commonly used.[1] For colorimetric assays, methods like the 3,5-dinitrosalicylic acid (DNS) assay can be used to measure total reducing sugars, but this is not specific for this compound.[1]

4. Why is substrate pretreatment necessary, and what are the common methods?

Substrate pretreatment is often required to alter the structure of lignocellulosic biomass, making the polysaccharides more accessible to enzymatic attack.[5] Common pretreatment methods include:

  • Acid Pretreatment: Typically using dilute sulfuric acid at high temperatures. This can be effective but may also lead to the degradation of some sugars.[4]

  • Alkaline Pretreatment: Using bases like sodium hydroxide (B78521) or aqueous ammonia. This method is effective at removing lignin (B12514952) and acetyl groups.[5]

  • Hydrothermal Pretreatment: Using hot, compressed water.[11]

5. How can I overcome enzyme inhibition during the hydrolysis process?

Enzyme inhibition can be caused by the accumulation of end-products (like arabinose and xylose) or by inhibitory compounds present in the substrate.[6][7] Strategies to mitigate inhibition include:

  • Controlling Substrate and Enzyme Loading: Optimizing the ratio of enzyme to substrate.

  • Product Removal: Using techniques like simultaneous saccharification and fermentation (SSF) where the released sugars are immediately consumed by microorganisms.

  • Enzyme Engineering: Using enzymes that have been engineered for higher tolerance to inhibitors.

Experimental Protocols

Protocol 1: Assay of α-L-Arabinofuranosidase Activity using p-Nitrophenyl-α-L-arabinofuranoside (pNPAf)

This spectrophotometric assay is a common method for determining the activity of α-L-arabinofuranosidases.[1][12]

Materials:

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) solution (e.g., 5 mM in buffer)

  • Enzyme solution (appropriately diluted)

  • Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Pre-warm the buffer and pNPAf solution to the desired reaction temperature (e.g., 50°C).

  • In a microcentrifuge tube, add the appropriate volume of buffer and pNPAf substrate.

  • Initiate the reaction by adding a known volume of the diluted enzyme solution.

  • Incubate the reaction for a specific time (e.g., 10 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution (e.g., 100 µL of 1 M Na₂CO₃). The addition of sodium carbonate will also enhance the yellow color of the p-nitrophenol product.[8]

  • Measure the absorbance of the solution at 405-410 nm.[1][12]

  • Prepare a standard curve using known concentrations of p-nitrophenol (pNP) to quantify the amount of product released.

  • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[1]

Protocol 2: Enzymatic Hydrolysis of a Pretreated Substrate

This protocol outlines a general procedure for the enzymatic hydrolysis of a pretreated lignocellulosic substrate to release this compound.

Materials:

  • Pretreated substrate (e.g., destarched corn bran)

  • Enzyme cocktail (containing α-L-arabinofuranosidase, endoxylanase, and β-xylosidase)

  • Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Incubator/shaker

Procedure:

  • Prepare a suspension of the pretreated substrate in the buffer at a desired solids loading (e.g., 5-10% w/v).

  • Adjust the pH of the slurry to the optimum for the enzyme cocktail.

  • Pre-incubate the slurry at the optimal reaction temperature.

  • Add the enzyme cocktail at a predetermined loading (e.g., mg protein per gram of substrate).

  • Incubate the reaction mixture with agitation for a set period (e.g., 24-72 hours).

  • Periodically, withdraw samples from the reaction mixture.

  • Stop the enzymatic reaction in the samples by boiling for 10 minutes to denature the enzymes.

  • Centrifuge the samples to separate the supernatant from the solid residue.

  • Analyze the supernatant for the concentration of released this compound and other sugars using HPAEC-PAD or HPLC.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Raw_Material Raw Biomass (e.g., Corn Bran) Pretreatment Pretreatment (e.g., Acidic/Alkaline) Raw_Material->Pretreatment Washing Washing & Neutralization Pretreatment->Washing Hydrolysis_Reactor Hydrolysis Reaction (Controlled pH & Temp) Washing->Hydrolysis_Reactor Enzyme_Cocktail Enzyme Cocktail (Arabinofuranosidase, Xylanase, Xylosidase) Enzyme_Cocktail->Hydrolysis_Reactor Sampling Periodic Sampling Hydrolysis_Reactor->Sampling Enzyme_Inactivation Enzyme Inactivation (Boiling) Sampling->Enzyme_Inactivation Centrifugation Centrifugation Enzyme_Inactivation->Centrifugation Supernatant_Analysis Supernatant Analysis (HPAEC/HPLC) Centrifugation->Supernatant_Analysis L_Arabinofuranose Released this compound Supernatant_Analysis->L_Arabinofuranose Quantification

Caption: Experimental workflow for this compound release.

Synergistic_Action cluster_enzymes Enzyme Cocktail Arabinoxylan {Arabinoxylan | Xylan backbone with Arabinose side chains} ABF α-L-Arabinofuranosidase (ABF) Arabinoxylan->ABF removes Xylanase Endo-β-xylanase Arabinoxylan->Xylanase hydrolyzes ABF->Arabinoxylan exposes L_Arabinose L-Arabinose ABF->L_Arabinose releases Xylo_oligosaccharides Xylo-oligosaccharides Xylanase->Xylo_oligosaccharides produces Xylosidase β-Xylosidase Xylose Xylose Xylosidase->Xylose releases Xylo_oligosaccharides->Xylosidase hydrolyzes

Caption: Synergistic action of enzymes on arabinoxylan.

References

Technical Support Center: Enhancing the Solubility of L-Arabinofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-arabinofuranose derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of these compounds during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.

Q1: My this compound derivative has very low solubility in aqueous buffers. What are the primary strategies to improve this?

A1: Low aqueous solubility is a common issue with modified carbohydrates, especially after derivatization with hydrophobic moieties. The primary strategies to enhance solubility fall into three main categories:

  • Chemical Modification:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains, which are highly water-soluble, can significantly increase the overall hydrophilicity and solubility of the derivative.[1][2]

    • Phosphorylation (Prodrug Approach): Introducing a phosphate (B84403) group to create a phosphate ester prodrug can dramatically improve aqueous solubility.[3] This is a common strategy in drug development to enhance the solubility of parent drug molecules.

  • Formulation with Excipients:

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules or moieties within their internal cavity, while their hydrophilic exterior interacts with water, thereby increasing the solubility of the guest molecule.

    • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.

    • Lipid-Based Formulations: For highly lipophilic derivatives, formulation in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[4]

  • Physical Modification:

    • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the solid compound, which can lead to a faster dissolution rate.[5]

Q2: I am attempting to PEGylate my this compound derivative, but the reaction yield is low. What are the common pitfalls?

A2: Low yield in PEGylation reactions can stem from several factors. Here is a troubleshooting guide to help you optimize your reaction:

Potential Issue Troubleshooting Steps
Poor Reagent Quality Ensure your activated PEG reagent is of high quality and has been stored under appropriate conditions (e.g., dry, inert atmosphere) to prevent hydrolysis. Prepare solutions of activated PEG immediately before use.
Suboptimal Reaction pH The pH of the reaction is critical. For reactions targeting hydroxyl groups, the conditions may need to be carefully optimized. If your derivative has other functional groups, such as amines, the pH will dictate their reactivity. For example, NHS ester-PEGs react efficiently with primary amines at a pH of 7-9.
Steric Hindrance The structure of your this compound derivative might sterically hinder the reaction site. Consider using a PEG reagent with a longer, more flexible linker arm.
Side Reactions If your derivative has multiple reactive sites, you may get a mixture of products. Consider using protecting groups to block other reactive sites to achieve site-specific PEGylation.[6]
Hydrolysis of Activated PEG In aqueous solutions, activated PEGs can hydrolyze, reducing the amount available to react with your derivative. Minimize the reaction time or consider performing the reaction in a non-aqueous solvent if your derivative is soluble.

Q3: My phosphorylated this compound derivative appears to be unstable in my formulation. What could be the cause?

A3: The stability of phosphate esters can be influenced by pH and the presence of enzymes.

  • pH Sensitivity: Phosphate esters can be susceptible to hydrolysis under acidic or basic conditions. It is crucial to determine the pH stability profile of your derivative and formulate it in a buffer system where it exhibits maximum stability.

  • Enzymatic Degradation: If your formulation contains biological components, phosphatases may be present that can cleave the phosphate group. Ensure your formulation components are free of such enzymatic activity, or consider using phosphatase inhibitors if appropriate for your application.

Q4: I have synthesized an acylated this compound derivative, and it is practically insoluble in water. Is this expected, and what can I do?

A4: Yes, this is expected. Acylation with long alkyl chains, such as in this compound laurate esters, significantly increases the hydrophobicity of the molecule, leading to very low water solubility. For instance, this compound diesters with laurate have been shown to have extremely hydrophobic behavior and are not soluble in aqueous media.[7]

To address this, you can:

  • Focus on synthesizing mono-esters instead of di- or tri-esters, as they will have a better hydrophilic-lipophilic balance.

  • Employ the formulation strategies mentioned in A1, such as complexation with cyclodextrins or creating a lipid-based formulation.

  • Consider a co-solvency approach for in vitro experiments.

Quantitative Data on Solubility Enhancement

The following table summarizes illustrative data on how different modifications can impact the solubility of carbohydrate derivatives. Note that specific values will vary depending on the exact structure of the this compound derivative and the nature of the modification.

Compound Modification Fold Increase in Aqueous Solubility Reference Compound
α-NaphthoflavoneComplexation with Hydroxypropyl CyclosophoraosesUp to 257-foldUnmodified α-Naphthoflavone
DiclofenacEsterification with Inositol (a sugar alcohol)827-fold in phosphate buffer (pH 6.8)Unmodified Diclofenac
A Benzimidazole DerivativePhosphate Ester Prodrug>30,000-fold at pH 7Parent Benzimidazole Derivative

Experimental Protocols

Below are generalized methodologies for key experiments aimed at improving the solubility of this compound derivatives. Researchers should adapt these protocols to their specific derivative and experimental context.

Protocol 1: PEGylation of a Hydroxylated this compound Derivative

This protocol describes a general method for conjugating an NHS-activated PEG to an amino-functionalized this compound derivative. For direct PEGylation of hydroxyl groups, an alternative activation chemistry would be required.

Materials:

  • Amino-functionalized this compound derivative

  • Methoxy-PEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Lyophilizer

Procedure:

  • Dissolve the amino-functionalized this compound derivative in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Immediately before addition to the reaction, dissolve the mPEG-SCM in the anhydrous solvent to a concentration that will result in the desired molar excess (e.g., 10 to 50-fold) when added to the reaction mixture.

  • Add the dissolved mPEG-SCM to the solution of the this compound derivative while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEGylated product by dialysis against deionized water to remove unreacted PEG and other small molecules.

  • Lyophilize the dialyzed solution to obtain the purified PEGylated this compound derivative as a powder.

  • Characterize the product using techniques such as NMR, MALDI-TOF mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Synthesis of an this compound-5-Phosphate

This protocol is a conceptual outline for the synthesis of a phosphorylated this compound derivative, which can serve as a water-soluble prodrug.

Materials:

  • This compound derivative with a free primary hydroxyl group at the C5 position and other hydroxyls protected.

  • Phosphorylating agent (e.g., dibenzyl phosphite)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)

  • Solvent (e.g., anhydrous dichloromethane)

  • Catalyst for deprotection (e.g., Palladium on carbon - Pd/C)

  • Hydrogen source (e.g., H2 gas)

Procedure:

  • Phosphorylation:

    • Dissolve the protected this compound derivative in the anhydrous solvent under an inert atmosphere.

    • Add the phosphorylating agent and a suitable activator (e.g., a weak acid).

    • Allow the reaction to proceed until the starting material is consumed (monitor by TLC).

    • Add the oxidizing agent at a low temperature (e.g., 0°C) and allow the reaction to warm to room temperature.

    • Purify the resulting protected phosphate triester by column chromatography.

  • Deprotection:

    • Dissolve the purified protected phosphate triester in a suitable solvent (e.g., ethanol/water).

    • Add the deprotection catalyst (Pd/C).

    • Subject the mixture to hydrogenation to remove the protecting groups from the phosphate and the sugar.

    • Filter off the catalyst and lyophilize the filtrate to obtain the this compound-5-phosphate salt.

  • Characterization:

    • Confirm the structure of the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Visualizations

Bacterial L-Arabinose Metabolism Pathway

This diagram illustrates a potential metabolic fate of this compound in bacteria, which involves an initial phosphorylation step. This is relevant as phosphorylation is a key strategy for increasing the solubility of this compound derivatives. The intracellular trapping of the phosphorylated sugar highlights the significant change in chemical properties imparted by the phosphate group.[8]

L_Arabinofuranose_Metabolism extracellular Extracellular This compound transporter Arabinose Transporter extracellular->transporter Uptake intracellular Intracellular This compound transporter->intracellular isomerase Arabinose Isomerase intracellular->isomerase kinase Arabinose Kinase (ATP -> ADP) arabinose_p L-Ribulose-5-Phosphate kinase->arabinose_p ppp Pentose Phosphate Pathway arabinose_p->ppp ribulose L-Ribulose isomerase->ribulose ribulose->kinase

Caption: Bacterial metabolic pathway for this compound.

Logical Workflow for Solubility Enhancement

This diagram outlines the decision-making process and experimental workflow for addressing the low solubility of a novel this compound derivative.

Solubility_Workflow start Poorly Soluble This compound Derivative characterize Characterize Physicochemical Properties (e.g., logP, m.p.) start->characterize decision Select Enhancement Strategy characterize->decision phys_mod Physical Modification decision->phys_mod 'Brick-dust' formulation Formulation Strategy decision->formulation 'Grease-ball' chem_mod Chemical Modification decision->chem_mod Both/Prodrug micronization Micronization/ Nanomilling phys_mod->micronization cosolvents Co-solvents/ Cyclodextrins formulation->cosolvents pegylation PEGylation chem_mod->pegylation phosphorylation Phosphorylation chem_mod->phosphorylation analyze Analyze Solubility & Stability micronization->analyze cosolvents->analyze pegylation->analyze phosphorylation->analyze end Optimized Soluble Derivative analyze->end

Caption: Decision workflow for enhancing derivative solubility.

References

Technical Support Center: Strategies to Enhance the Stability of L-Arabinofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the stability of L-arabinofuranosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways leading to the instability of L-arabinofuranosides?

A1: L-arabinofuranosides are susceptible to degradation primarily through two pathways:

  • Acid-catalyzed hydrolysis: The furanoside form of arabinose is inherently less stable than its pyranose counterpart, particularly under acidic conditions. The glycosidic bond can be readily cleaved in the presence of acid.

  • Enzymatic hydrolysis: α-L-arabinofuranosidases are enzymes that specifically catalyze the hydrolysis of the glycosidic bond in α-L-arabinofuranosides, releasing L-arabinose.[1]

Q2: What are the general strategies to improve the stability of L-arabinofuranosides?

A2: The stability of L-arabinofuranosides can be enhanced through several strategies targeting either the molecule itself or the agents causing its degradation:

  • Chemical Modification of the Arabinofuranoside: Introducing protecting groups on the hydroxyl moieties of the arabinose sugar can sterically hinder the approach of water or enzymes to the glycosidic linkage, thereby increasing stability.

  • Modification of the Aglycone: The electronic properties of the aglycone (the non-sugar part of the glycoside) can influence the stability of the glycosidic bond.

  • Control of Enzymatic Hydrolysis: This can be achieved by inhibiting the activity of α-L-arabinofuranosidases, immobilizing the enzymes for controlled reactions, or engineering the enzymes to alter their substrate specificity or activity.

Q3: How do protecting groups enhance the stability of L-arabinofuranosides?

A3: Protecting groups are chemical moieties that are temporarily attached to the hydroxyl groups of the L-arabinofuranoside. They enhance stability in several ways:

  • Steric Hindrance: Bulky protecting groups can physically block the active site of hydrolytic enzymes or prevent the necessary conformational changes for hydrolysis to occur.

  • Electronic Effects: Some protecting groups can alter the electron density around the glycosidic bond, making it less susceptible to cleavage.

  • Increased Lipophilicity: Glycosylation generally improves the stability and solubility of compounds like flavonoids. Modification with protecting groups can further enhance these properties, which can be beneficial in certain applications.[2]

Q4: What are the common protecting groups used for L-arabinofuranosides?

A4: Common protecting groups for hydroxyl moieties include:

  • Silyl (B83357) ethers: (e.g., tert-butyldimethylsilyl - TBDMS or TBS, triisopropylsilyl - TIPS). The stability of silyl ethers under acidic conditions generally increases with the steric bulk of the substituents on the silicon atom (e.g., TMS < TES < TBS < TIPS < TBDPS).[3]

  • Benzyl (B1604629) ethers (Bn): These are generally stable to a wide range of acidic and basic conditions.

  • Acyl groups: (e.g., Acetyl - Ac, Benzoyl - Bz). These are commonly used but can be labile under certain conditions.

Q5: How does the aglycone affect the stability of the L-arabinofuranoside?

A5: The electronic properties of the aglycone play a role in the stability of the glycosidic bond. Electron-withdrawing groups on the aglycone can generally stabilize the glycosidic linkage against acid hydrolysis by making the glycosidic oxygen less basic and therefore less likely to be protonated. Conversely, electron-donating groups can make the bond more labile.

Troubleshooting Guides

Chemical Modification and Synthesis

Problem: Low yield during the regioselective protection of L-arabinofuranoside hydroxyl groups.

  • Possible Cause 1: Inappropriate choice of reagents and reaction conditions.

    • Solution: The reactivity of the hydroxyl groups in arabinofuranosides can be similar, leading to mixtures of products. For regioselective acylation, consider using enzymatic catalysis (e.g., with lipases) which can offer high regioselectivity under mild conditions.[4] For silylation, using bulky silyl groups can favor protection of the primary hydroxyl group.

  • Possible Cause 2: Steric hindrance.

    • Solution: If the target hydroxyl group is sterically hindered, a more reactive protecting group or more forcing reaction conditions may be necessary. However, this can lead to a loss of selectivity. A multi-step strategy involving the protection of more reactive hydroxyls first, followed by protection of the hindered one, may be required.

  • Possible Cause 3: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more reagent or catalyst. Ensure all reagents are pure and anhydrous, as moisture can quench the reaction.

Problem: Difficulty in purifying the protected L-arabinofuranoside.

  • Possible Cause 1: Similar polarity of protected products.

    • Solution: If different protected isomers are formed with similar polarities, separation by standard silica (B1680970) gel chromatography can be challenging. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) and gradient elution. Developing a specific HPLC purification protocol is often necessary for achieving high purity.

  • Possible Cause 2: Contamination with starting materials or by-products.

    • Solution: Optimize the reaction to go to completion to minimize starting material in the final mixture. During work-up, use appropriate aqueous washes to remove water-soluble impurities. Recrystallization can be an effective purification method if the product is a solid.

Problem: Unexpected deprotection during a subsequent reaction step.

  • Possible Cause 1: Protecting group is not stable to the reaction conditions.

    • Solution: Carefully plan your synthetic route and choose orthogonal protecting groups. Orthogonal protecting groups can be removed under different conditions without affecting each other. For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether is typically removed by hydrogenolysis.

  • Possible Cause 2: Strong acidic or basic conditions.

    • Solution: If a protecting group is labile under the required reaction conditions, consider using a more robust protecting group. For instance, if a TBS group is cleaved by acid, a more sterically hindered and acid-stable TIPS or TBDPS group could be used.[3]

Enzymatic Stability

Problem: The L-arabinofuranoside is rapidly hydrolyzed by endogenous enzymes in a biological system.

  • Possible Cause 1: Presence of active α-L-arabinofuranosidases.

    • Solution 1: Introduce enzyme inhibitors. Design and synthesize mechanism-based inhibitors that covalently bind to the active site of α-L-arabinofuranosidases.[5]

    • Solution 2: Modify the L-arabinofuranoside. Chemical modification of the arabinofuranoside, for example by introducing protecting groups, can make it a poor substrate for the enzyme, thus preventing hydrolysis.

Problem: Need to control the hydrolysis of L-arabinofuranosides in an industrial process.

  • Possible Cause: Free enzyme is difficult to remove and reuse, and its activity is hard to control.

    • Solution: Enzyme immobilization. Immobilize the α-L-arabinofuranosidase on a solid support. Immobilization can improve the stability of the enzyme and allows for its easy removal from the reaction mixture and subsequent reuse.[6][7] Common immobilization techniques include adsorption, covalent binding, and entrapment.[8]

Data Presentation

Table 1: Relative Stability of Common Silyl Protecting Groups to Acidic Conditions.

Silyl GroupAbbreviationRelative Stability to Acid
TrimethylsilylTMSLeast Stable
TriethylsilylTES
tert-ButyldimethylsilylTBDMS (TBS)
TriisopropylsilylTIPS
tert-ButyldiphenylsilylTBDPSMost Stable

Note: This table provides a qualitative comparison of stability. Actual hydrolysis rates will depend on the specific substrate and reaction conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Silyl Protection of a Primary Hydroxyl Group in an L-arabinofuranoside

This protocol describes a general method for the selective protection of the C-5 primary hydroxyl group of an L-arabinofuranoside using a bulky silylating agent.

Materials:

  • L-arabinofuranoside derivative

  • tert-Butyldimethylsilyl chloride (TBDMSCl) or Triisopropylsilyl chloride (TIPSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve the L-arabinofuranoside (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Add the silyl chloride (TBDMSCl or TIPSCl, 1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for Benzyl Protection of Hydroxyl Groups

This protocol describes a general method for the protection of hydroxyl groups as benzyl ethers. This method is generally not regioselective for unprotected polyols.

Materials:

  • L-arabinofuranoside derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the L-arabinofuranoside (1 equivalent) in anhydrous DMF or THF at 0 °C, add NaH (1.2 equivalents per hydroxyl group to be protected) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol.

  • Add water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_protection Protection Strategy cluster_modification Further Modification (Optional) cluster_deprotection Deprotection start Unprotected L-Arabinofuranoside protect Regioselective Protection (e.g., Silylation of 5-OH) start->protect Silyl Chloride, Imidazole modify Modification of other OH groups protect->modify e.g., Acylation deprotect Selective Deprotection modify->deprotect Orthogonal conditions final Stabilized L-Arabinofuranoside Derivative deprotect->final

Caption: Workflow for chemical modification of L-arabinofuranosides.

decision_tree cluster_enzymatic_solutions Enzymatic Stability Strategies cluster_chemical_solutions Chemical Stability Strategies start Goal: Improve L-Arabinofuranoside Stability q1 Is the degradation primarily enzymatic or chemical? start->q1 enzymatic Enzymatic Degradation q1->enzymatic Enzymatic chemical Chemical (e.g., Acid) Degradation q1->chemical Chemical enzyme_inhibitor Use Enzyme Inhibitors enzymatic->enzyme_inhibitor enzyme_immobilization Immobilize Enzyme for Controlled Hydrolysis enzymatic->enzyme_immobilization protein_engineering Engineer Enzyme for Altered Specificity enzymatic->protein_engineering protecting_groups Introduce Protecting Groups (Silyl, Benzyl, etc.) chemical->protecting_groups aglycone_mod Modify the Aglycone (e.g., add electron-withdrawing groups) chemical->aglycone_mod

Caption: Decision tree for selecting a stability-enhancing strategy.

References

Technical Support Center: Purification of L-Arabinofuranose from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of L-arabinofuranose from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound purification?

This compound is a component of various hemicelluloses, such as arabinan (B1173331) and arabinoxylan. Common industrial sources for its extraction and purification include:

  • Sugar beet pulp[1]

  • Prune (Prunus domestica L.)[2]

  • Corn cobs[3]

  • Wheat and rye arabinoxylans[3]

  • Orange peels[4]

Q2: What are the principal methods for purifying this compound?

The primary methods for this compound purification involve a combination of extraction, separation, and crystallization techniques. These can include:

  • Solvent Extraction: Utilizing solvents like ethanol (B145695) to precipitate polysaccharides or extract impurities.[2][5]

  • Column Chromatography: A widely used technique for separating this compound from other sugars and impurities.[3][5] This can involve anion-exchange and hydrophobic interaction chromatography.[3]

  • Crystallization: The final step to obtain high-purity this compound, often involving the use of solvents like ethanol.[5][6][7][8]

  • Enzymatic Hydrolysis: Using enzymes like α-L-arabinofuranosidases to release this compound from polysaccharides.[3][9]

  • Ultrafiltration: To remove high or low molecular weight impurities.[1]

Q3: What level of purity can I expect to achieve?

With optimized protocols, it is possible to obtain high-purity this compound. For instance, a method involving recrystallization can yield a high-purity product.[5] The use of a multi-column simulated moving bed (SMB) chromatography system can achieve purities of 98% or higher for natural active pharmaceutical ingredients.[10]

Q4: What analytical techniques are used to assess the purity of this compound?

Several analytical methods are employed to determine the purity of this compound preparations:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for the separation, quantification, and purity analysis of sugars.[11]

  • Gas Chromatography (GC): Used for the analysis of neutral and amino sugars, often after derivatization.[12][13]

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of purification and identify fractions containing the desired product.[11]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS) to provide structural information and confirm the identity of the purified compound.[11]

Troubleshooting Guides

Column Chromatography

Problem 1: No compound is eluting from the column.

  • Possible Cause: The compound may have decomposed on the silica (B1680970) gel.

    • Solution: Test the stability of your compound on silica using a 2D TLC plate.[14] If it is unstable, consider using a different stationary phase like Florisil or alumina, or deactivating the silica gel.[14]

  • Possible Cause: The solvent system is incorrect.

    • Solution: Double-check the composition of your mobile phase.[14]

  • Possible Cause: The compound eluted in the solvent front.

    • Solution: Check the very first fractions collected.[14]

  • Possible Cause: The fractions are too dilute for detection.

    • Solution: Try concentrating the fractions where you expect your compound to be and re-analyze them.[14][15]

Problem 2: All fractions are mixed, despite a good separation on TLC.

  • Possible Cause: Degradation of the compound on the column.

    • Solution: As mentioned above, check for compound stability on silica.[14]

  • Possible Cause: Poor sample loading.

    • Solution: Ensure the sample is dissolved in a minimum amount of solvent and loaded as a narrow, even band.[16] For compounds with poor solubility in the eluent, consider the dry-loading technique.[16]

  • Possible Cause: Overloading the column.

    • Solution: Use an appropriate amount of crude mixture for the size of your column.

Problem 3: Poor peak shape or resolution.

  • Possible Cause: Improper column packing.

    • Solution: Ensure the stationary phase is packed uniformly without any air bubbles.

  • Possible Cause: The column may need to be replaced.[17]

  • Possible Cause: Instrument issues.

    • Solution: Check for leaks, ensure mobile phase bottles are not empty, and verify that the detector is functioning correctly.[17]

Crystallization

Problem 1: this compound does not crystallize.

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Concentrate the solution further or cool it down slowly. For this compound, freezing and crystallization at 10°C for 8 hours has been reported to be effective.[5]

  • Possible Cause: Presence of impurities that inhibit crystallization.

    • Solution: Further purify the sample using chromatography or other techniques before attempting crystallization. Impurities can significantly affect nucleation and growth rates.[7][8]

  • Possible Cause: Incorrect solvent system.

    • Solution: Experiment with different solvent mixtures. A common system for this compound is an ethanol-water mixture.[5][7]

Problem 2: The crystals are small or of poor quality.

  • Possible Cause: Rapid crystallization.

    • Solution: Slow down the crystallization process by reducing the rate of cooling or solvent evaporation.

  • Possible Cause: Insufficient purity of the starting material.

    • Solution: Ensure the this compound solution is highly purified before setting up the crystallization.

Quantitative Data Summary

ParameterMethodValueReference
Purification Fold Ion exchange and gel filtration chromatography of α-L-arabinofuranosidase19-fold[18]
Specific Activity Purified α-L-arabinofuranosidase from Arthrobacter sp.3.34 μmol min⁻¹ mg⁻¹[18]
Purity Simulated Moving Bed (SMB) Chromatography≥ 98%[10]
Ethanol Content for Crystallization Recrystallization of L-arabinose85%[5]
Crystallization Temperature Recrystallization of L-arabinose10°C[5]

Experimental Protocols

Protocol 1: Purification of L-Arabinose by Recrystallization

This protocol is based on a method for obtaining high-purity L-arabinose.[5]

  • Dissolution: Dissolve the crude L-arabinose in purified water at a mass ratio of 1.2:1 (water:solid).

  • Heating and Refluxing: Heat the solution to 85°C while stirring and refluxing.

  • Ethanol Addition: Slowly add absolute ethanol until the mass ratio of solid to liquid is 1:8. The final ethanol concentration should be approximately 85%.

  • Crystallization: Freeze and crystallize the solution at 10°C for 8 hours.

  • Recovery: Centrifuge and filter the mixture to obtain the L-arabinose product.

  • Recrystallization (Optional): For higher purity, repeat the recrystallization process 1 to 2 more times.

Protocol 2: Column Chromatography for L-Arabinofuranosidase Purification

This protocol is adapted from the purification of an α-L-arabinofuranosidase.[3]

  • Cell Lysis and Extraction: Resuspend cell pellets in a buffer containing a detergent (e.g., 0.2% Triton X-100) and stir at 4°C. Centrifuge to remove cell debris and obtain a crude extract.

  • Dialysis: Dialyze the crude extract against a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • Anion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column. Elute the bound proteins with a salt gradient.

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the anion-exchange step and apply them to a hydrophobic interaction column. Elute with a decreasing salt gradient.

  • Purity Analysis: Analyze the purity of the fractions from each step using SDS-PAGE.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_hydrolysis Hydrolysis cluster_final_purification Final Purification start Complex Mixture (e.g., Sugar Beet Pulp) extraction Solvent Extraction (e.g., Aqueous Alkali) start->extraction precipitation Precipitation of Impurities extraction->precipitation filtration1 Ultrafiltration (Remove Low MW Impurities) precipitation->filtration1 hydrolysis Acid Hydrolysis filtration1->hydrolysis filtration2 Ultrafiltration (Remove High MW Impurities) hydrolysis->filtration2 neutralization Neutralization filtration2->neutralization chromatography Column Chromatography (Optional) neutralization->chromatography crystallization Concentration & Crystallization neutralization->crystallization Directly if no chromatography chromatography->crystallization end High-Purity This compound crystallization->end

Caption: General workflow for this compound purification from a complex mixture.

troubleshooting_workflow start Column Chromatography Issue q1 Is any compound eluting? start->q1 q2 Are fractions pure? q1->q2 Yes a1_no Check for: - Compound degradation - Incorrect solvent system - Elution in solvent front - Dilute fractions q1->a1_no No a1_yes Yes a2_yes Purification Successful q2->a2_yes Yes a2_no Check for: - Compound degradation - Poor sample loading - Overloading q2->a2_no No

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: L-Arabinofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-arabinofuranose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of L-arabinofuranosides?

The synthesis of L-arabinofuranosides is often complicated by several factors, including:

  • Control of Anomeric Selectivity: Achieving a high yield of the desired α- or β-anomer can be challenging, as reactions often produce mixtures.[1]

  • Furanose vs. Pyranose Ring Isomerization: L-Arabinose naturally exists in equilibrium between the more stable pyranose form (a six-membered ring) and the less stable furanose form (a five-membered ring).[][3][4] Synthesizing and maintaining the furanose configuration is a primary obstacle.

  • Protecting Group Strategy: The selection of appropriate protecting groups is critical to prevent unwanted side reactions and to direct the synthesis towards the desired furanose ring structure.[5][6]

  • Degradation of the Sugar: L-arabinose can degrade under certain conditions, particularly in the presence of strong acids and high temperatures, leading to the formation of byproducts like furfural.[7]

Troubleshooting Guides

Issue 1: Poor Anomeric Selectivity (Formation of α/β Mixtures)

Problem: My reaction is producing a mixture of α- and β-anomers, with a low yield of the desired isomer.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Reaction Conditions The choice of solvent and temperature can influence the anomeric ratio. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to favor the formation of furanose forms for sugars with the arabino configuration.[8] Experiment with different solvent systems and temperature gradients.Improved ratio of the desired anomer.
Leaving Group The nature of the leaving group on the anomeric carbon can dictate the stereochemical outcome of a glycosylation reaction.Enhanced stereoselectivity.
Protecting Groups "Participating" protecting groups at the C-2 position can influence the stereoselectivity at the anomeric center (C-1).Higher yield of a single anomer.
Catalyst The type of catalyst used in glycosylation reactions can significantly impact the anomeric ratio.Shifting the equilibrium towards the desired anomer.

Anomeric Mixture Ratios in a Synthesis of DPA Analogs [1]

Reaction Step Product Anomeric Ratio (α:β)
Phosphoramidite couplingPhosphodiester5:1
Removal of BPS group2,3,5-(BPS)-Araf3:1
AcetylationGlycosyl acetate9:1
Two-step sequence for C1 phosphate (B84403) installationGlycosyl bromide intermediate to dibenzyl phosphate displacement>1:10
Issue 2: Preferential Formation of the L-Arabinopyranose Isomer

Problem: I am trying to synthesize an L-arabinofuranoside, but the major product is the L-arabinopyranoside.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Thermodynamic Stability The pyranose form is generally more thermodynamically stable than the furanose form.[4][9]Favoring the kinetic furanose product.
Protecting Group Strategy A rigid protecting group strategy that locks the sugar in the furanose conformation is necessary. For example, forming a 2,3-O-isopropylidene acetal (B89532) can help to favor the furanose ring.Stabilization of the furanose ring.
Solvent Effects The solvent can influence the equilibrium between the pyranose and furanose forms.[8]Shifting the equilibrium towards the furanose form.

Logical Workflow for Favoring Furanose Formation

Furanose_Synthesis_Workflow Start Start with L-Arabinose Protect Introduce Protecting Groups (e.g., 2,3-O-isopropylidene) Start->Protect Activate Activate Anomeric Carbon Protect->Activate Couple Glycosylation with Acceptor Activate->Couple Deprotect Selective Deprotection Couple->Deprotect Side_Product L-Arabinopyranoside (Side Product) Couple->Side_Product Unfavorable Equilibrium End L-Arabinofuranoside Product Deprotect->End

Caption: Workflow for L-arabinofuranoside synthesis.

Issue 3: Degradation of L-Arabinose during Synthesis

Problem: I am observing significant product loss and the formation of colored byproducts, suggesting degradation of the starting material.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Acid-Catalyzed Degradation Strong acidic conditions, especially at elevated temperatures, can lead to the degradation of arabinose to furfural.[7] Use milder acids or buffer the reaction mixture. Perform the reaction at lower temperatures.Minimized degradation and byproduct formation.
Oxidation The presence of oxidizing agents can lead to the formation of byproducts such as formic acid and erythronic acid.[10] Ensure an inert atmosphere and use purified, degassed solvents.Reduced oxidative degradation.

Acid-Catalyzed Degradation Pathway of Arabinose

Arabinose_Degradation Arabinose L-Arabinose Intermediate Intermediate Species Arabinose->Intermediate Strong Acid (e.g., H₂SO₄) High Temperature Furfural Furfural (Degradation Product) Intermediate->Furfural Dehydration

Caption: Acid-catalyzed degradation of L-arabinose to furfural.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of Arabinogalactans

This protocol is adapted from a study on the kinetics of acid hydrolysis of arabinogalactans to yield arabinose.[11]

Materials:

Procedure:

  • Prepare a solution of arabinogalactan in deionized water at the desired concentration.

  • Adjust the pH of the solution to the target level (e.g., pH 1) using HCl.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) in a batch reactor.

  • Maintain the temperature and pH for the desired reaction time.

  • After the reaction is complete, cool the mixture and neutralize it with NaOH solution to a pH of 6-7.

  • Analyze the products to determine the yield of arabinose and galactose.

Note: The study found that complete hydrolysis without further degradation of the sugars was achieved at 90°C and pH 1.[11]

Protocol 2: A Chemo-enzymatic Method for UDP-β-L-arabinose Synthesis

This protocol is based on a method for producing UDP-β-L-arabinose from L-arabinose.[12]

Step 1: Chemical Synthesis of L-Arabinose-1-Phosphate

  • React L-arabinose with p-toluenesulfonyl hydrazine (B178648) (TSH) to generate a glycosylsulfonylhydrazide adduct.

  • Oxidize the adduct to produce a mixture of α/β-L-arabinose-1-phosphate.

Step 2: Enzymatic Conversion to UDP-β-L-arabinose

  • Use a UDP-sugar pyrophosphorylase (USP) enzyme to catalyze the reaction between the L-arabinose-1-phosphate anomeric mixture and UTP.

  • This enzymatic step selectively converts the appropriate anomer to yield the biologically relevant UDP-β-L-arabinose.

Advantage: This method bypasses the need for chemical protecting group strategies and provides the naturally occurring anomer with high stereospecificity.[12]

References

Technical Support Center: Refining NMR Assignment for Complex L-Arabinofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the NMR assignment of complex L-arabinofuranosides.

Troubleshooting Guide and FAQs

This section addresses common challenges encountered during the NMR analysis of L-arabinofuranosides and other complex carbohydrates.

Question: My ¹H NMR spectrum is poorly resolved, with most signals overlapping in the 3.4-4.2 ppm region. How can I resolve these signals?

Answer: Severe signal overlap is the most common challenge in carbohydrate NMR due to the limited chemical shift dispersion of non-anomeric protons.[1] Here are several strategies to overcome this issue:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential. They disperse signals into a second dimension, resolving correlations that are hidden in a 1D spectrum.[1] Start with a DQF-COSY to identify scalar-coupled protons, followed by a TOCSY to trace the entire spin system of each sugar residue. An HSQC experiment will then correlate each proton to its directly attached ¹³C nucleus, taking advantage of the much larger chemical shift range of carbon.[2]

  • Employ Advanced 1D Methods: Techniques like "pure shift" NMR can suppress homonuclear scalar couplings (JHH), causing multiplets to collapse into singlets, which significantly enhances spectral resolution.[3][4][5]

  • Change the Solvent: Sometimes, changing the NMR solvent (e.g., from D₂O to DMSO-d₆ or pyridine-d₅) can alter the chemical shifts of specific protons enough to resolve overlapping signals.[6]

  • Vary the Temperature: Acquiring spectra at different temperatures can also induce small changes in chemical shifts, potentially resolving ambiguities.

Question: I am struggling to determine the anomeric configuration (α or β) of my L-arabinofuranoside residues. Which NMR parameter is most reliable?

Answer: The most reliable parameter for determining the anomeric configuration is the three-bond proton-proton coupling constant between H-1 and H-2 (³JH1,H2).

  • For α-anomers , H-1 and H-2 are cis, resulting in a larger coupling constant, typically in the range of 4-7 Hz .

  • For β-anomers , H-1 and H-2 are trans, leading to a smaller coupling constant, typically < 2 Hz .

These values can be accurately measured from a high-resolution 1D ¹H spectrum or a 2D DQF-COSY spectrum.

Question: The furanose ring is conformationally flexible. How does this affect my NMR data, and how can I analyze its conformation?

Answer: The five-membered furanose ring is significantly more flexible than a six-membered pyranose ring, often existing in a dynamic equilibrium between multiple conformations (e.g., N-type and S-type).[7] This conformational averaging can lead to averaged chemical shifts and coupling constants, making interpretation more complex.

To analyze the conformation:

  • Measure Vicinal Proton-Proton Coupling Constants: Accurately measure all ³JHH values within the furanose ring from a DQF-COSY or by simulating the 1D spectrum.

  • Use the Karplus Equation: These experimental J-values can be related to dihedral angles through Karplus-type equations.

  • Apply Pseudorotation Analysis: The conformational equilibrium of the furanose ring is often described by the concept of pseudorotation. Specialized software (like PSEUROT) can use your measured coupling constants to calculate the populations of the major conformers (e.g., N-type vs. S-type) and the puckering parameters.[7]

Question: How can I definitively determine the glycosidic linkage positions (e.g., 1→2, 1→3, 1→5) between sugar residues?

Answer: The primary experiment for determining glycosidic linkages is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. It detects long-range (typically 2-3 bond) correlations between protons and carbons.[2]

To find the linkage, look for a cross-peak between the anomeric proton (H-1) of one residue and the carbon at the linkage position of the adjacent residue. For example, in a 1→3 linked arabinofuranoside, you would expect to see an HMBC correlation from the anomeric H-1 of the linking residue to C-3 of the residue it is attached to.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY , can provide complementary, through-space information. An NOE between the anomeric proton (H-1) of one residue and a proton on the linked residue (e.g., H-3) provides strong evidence for the linkage position and gives insight into the 3D structure.[8]

Question: My NOESY/ROESY experiment is not showing the expected inter-residue correlations. What could be wrong?

Answer: Several factors can affect the observation of NOEs:

  • Incorrect Mixing Time: The optimal mixing time is crucial and depends on the molecule's size (or correlation time). For oligosaccharides, which can fall into the intermediate tumbling regime, the NOE may be weak or even zero.[9] In such cases, a ROESY experiment is preferable, as the ROE is always positive regardless of molecular size.[10]

  • Sample Purity: Paramagnetic impurities (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times and quench the NOE. Ensure your sample and solvent are properly degassed.

  • Conformational Averaging: If the glycosidic linkage is highly flexible, the average distance between the protons of interest may be too large to generate a detectable NOE.

Data Presentation: NMR Data for L-Arabinofuranosides

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for common L-arabinofuranoside derivatives. Data is for samples in D₂O unless otherwise specified.

Table 1: NMR Data for Methyl L-Arabinofuranoside Anomers

Anomer Position δ ¹³C (ppm) δ ¹H (ppm) JH,H (Hz)
Methyl α-L-arabinofuranoside C-1 109.2 H-1: 4.95 J1,2 = 4.5
C-2 81.8 H-2: 4.05 J2,3 = 6.8
C-3 77.5 H-3: 3.90 J3,4 = 6.8
C-4 84.9 H-4: 4.15 J4,5a = 3.5
C-5 62.4 H-5a: 3.75 J4,5b = 5.8
H-5b: 3.65 J5a,5b = -12.0
OCH₃ 56.0 OCH₃: 3.38
Methyl β-L-arabinofuranoside C-1 103.1 H-1: 4.85 J1,2 = 1.5
C-2 77.4 H-2: 3.95 J2,3 = 4.0
C-3 75.7 H-3: 3.80 J3,4 = 4.0
C-4 82.9 H-4: 4.10 J4,5a = 3.8
C-5 62.4 H-5a: 3.70 J4,5b = 6.0
H-5b: 3.60 J5a,5b = -11.8
OCH₃ 56.3 OCH₃: 3.40

Note: Chemical shifts are approximate and can vary with concentration and pH. Data compiled from multiple sources.[2]

Table 2: ¹³C NMR Data for Peracetylated Methyl L-Arabinofuranoside Anomers (in CDCl₃)

Anomer C-1 C-2 C-3 C-4 C-5 OCH₃ C=O CH₃ (Ac)
α-anomer 102.1 79.2 76.1 80.3 63.4 55.4 170.5, 170.3, 169.7 21.0, 20.8, 20.7
β-anomer 97.4 75.7 74.5 78.7 63.3 55.7 170.6, 170.2, 169.8 21.1, 20.9, 20.8

Data derived from Ito et al., Journal of Carbohydrate Chemistry.[2][7]

Experimental Protocols

General Sample Preparation for Oligosaccharides
  • Dissolution: Accurately weigh 5-10 mg of the purified oligosaccharide into a clean vial.

  • Solvent Exchange: Dissolve the sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O).

  • Lyophilization: Freeze the sample and lyophilize to dryness to remove exchangeable protons (e.g., from hydroxyl groups).

  • Repeat: Repeat the dissolution and lyophilization steps 2-3 times to minimize the residual HDO signal in the final spectrum.

  • Final Preparation: Re-dissolve the final dried sample in 0.5 mL of 99.96% D₂O and transfer to a 5 mm NMR tube.[11]

Protocol 1: DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy)
  • Purpose: To identify protons that are directly coupled through 2 or 3 bonds (²JHH, ³JHH), establishing connectivity within a spin system. The double-quantum filter helps to suppress strong singlet signals (like the residual water signal) and provides cleaner cross-peaks.

  • Key Acquisition Parameters:

    • Spectral Width (SW): Set to cover all proton signals (typically 10-12 ppm).

    • Number of Scans (NS): 4 to 16, should be a multiple of 4.

    • Number of Increments (NI): 256 to 512 in the F1 dimension for adequate resolution.

  • Interpretation: A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are scalar coupled. Start from the well-resolved anomeric proton (H-1) and "walk" along the carbon backbone by identifying the H-1/H-2, H-2/H-3, and H-3/H-4 correlations.

Protocol 2: TOCSY (Total Correlation Spectroscopy)
  • Purpose: To identify all protons belonging to the same spin system (i.e., within a single sugar residue). Magnetization is transferred from a given proton to all other coupled protons in the network.

  • Key Acquisition Parameters:

    • Mixing Time (d9): This is the most critical parameter. A short mixing time (10-20 ms) shows 1- and 2-bond correlations, while a longer mixing time (80-120 ms) allows magnetization to spread through the entire spin system. A mixing time of ~80 ms (B15284909) is a good starting point for hexo- and pentofuranosides.[2]

    • Other parameters: Similar to DQF-COSY.

  • Interpretation: A single TOCSY experiment can reveal all the protons of a sugar residue in a single vertical "strip" originating from a well-resolved proton, typically the anomeric H-1.

Protocol 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹JCH correlation). This is essential for assigning carbon signals and resolving proton overlap.

  • Key Acquisition Parameters:

    • Spectral Width (F2): 10-12 ppm for ¹H.

    • Spectral Width (F1): ~100 ppm for the aliphatic carbon region of carbohydrates (e.g., 50-150 ppm).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz for C-H bonds in sugars.

  • Interpretation: Each cross-peak represents a direct C-H bond. This allows you to assign the ¹³C chemical shift for every assigned proton. A multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

Protocol 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for determining glycosidic linkages and sequencing oligosaccharides.

  • Key Acquisition Parameters:

    • Long-Range Coupling (nJCH): The experiment is optimized for a specific long-range coupling constant. A value of 8 Hz is a good starting point for detecting typical ²JCH and ³JCH correlations across glycosidic bonds.

    • Other parameters: Similar to HSQC, but typically requires more scans for higher sensitivity.

  • Interpretation: Look for correlations between the anomeric proton (H-1) of one residue and a carbon from an adjacent residue. Also, look for intra-residue correlations from H-1 to C-2, C-3, and C-5 to confirm assignments.

Protocol 5: Quantitative ¹H NMR (qNMR) with Internal Standard
  • Purpose: To determine the absolute concentration or purity of a carbohydrate sample.

  • Principle: The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the analyte's concentration can be calculated.[12]

  • Protocol Steps:

    • Select Internal Standard (IS): Choose a certified reference material (CRM) that is soluble in your solvent, stable, has high purity, and has at least one sharp signal that does not overlap with any analyte signals. For samples in D₂O, common standards include Maleic Acid (singlet at ~6.2 ppm) or DSS-d₆.[13][14]

    • Sample Preparation:

      • Using a high-precision analytical balance, accurately weigh the analyte (mx) and the internal standard (mstd) into the same vial.[8]

      • Record the exact masses.

      • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL for a 5mm tube).

    • Data Acquisition:

      • Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being quantified. A conservative value of 30-60 seconds is often used to ensure full relaxation.[15]

      • Pulse Angle: Use a calibrated 90° pulse.

      • Signal-to-Noise (S/N): Acquire enough scans to achieve a high S/N ratio (>250:1) for the signals being integrated to ensure high precision.[15]

    • Processing and Calculation:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate the chosen non-overlapping signal for the analyte (Ix) and the internal standard (Istd).

      • Calculate the purity (Px) using the following equation: Pₓ = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ Where:

        • I: Integral area

        • N: Number of protons for the integrated signal

        • M: Molar mass

        • m: Weighed mass

        • P: Purity of the standard

        • x: Analyte

        • std: Internal Standard

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d_homo Homonuclear Correlation cluster_2d_hetero Heteronuclear Correlation cluster_3d_structure 3D Structure & Sequence node_1d Acquire 1D ¹H Spectrum node_1d_info Identify anomeric protons (4.5-5.5 ppm) Assess complexity & purity node_1d->node_1d_info dqf_cosy DQF-COSY node_1d->dqf_cosy Resolve proton coupling tocsy TOCSY dqf_cosy->tocsy Assign spin systems dqf_cosy_info Trace ³J(H,H) connectivities (H1-H2, H2-H3...) Measure coupling constants dqf_cosy->dqf_cosy_info tocsy_info Identify all protons within each sugar residue tocsy->tocsy_info hsqc ¹H-¹³C HSQC tocsy->hsqc Assign carbons hmbc ¹H-¹³C HMBC hsqc->hmbc Find long-range links hsqc_info Assign ¹³C signals for each protonated carbon hsqc->hsqc_info hmbc_info Determine inter-residue glycosidic linkages hmbc->hmbc_info noesy NOESY / ROESY hmbc->noesy Confirm in 3D space noesy_info Confirm linkages Determine 3D conformation Establish sequence noesy->noesy_info final_assign Complete Structure Assignment noesy->final_assign

Caption: Experimental workflow for NMR assignment of complex L-arabinofuranosides.

qnmr_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh Accurately weigh analyte (mₓ) and internal standard (mₛₜᏧ) dissolve Dissolve mixture in a precise volume of solvent weigh->dissolve params Set quantitative parameters: - Relaxation Delay (D1) ≥ 5 * T₁ - Calibrated 90° pulse - Sufficient scans for S/N > 250 weigh->params process Apply phasing and baseline correction params->process integrate Integrate non-overlapping signals for analyte (Iₓ) and standard (IₛₜᏧ) process->integrate equation Calculate Purity / Concentration using the qNMR equation integrate->equation result Final Quantified Result equation->result

Caption: General workflow for quantitative NMR (qNMR) using an internal standard.

References

Validation & Comparative

A Comparative Analysis of L-Arabinofuranose and D-Arabinofuranose Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-arabinofuranose and D-arabinofuranose, focusing on their differential effects on enzymatic activity and their respective metabolic pathways. The information presented is supported by experimental data to assist researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the distinct roles of these two enantiomers.

Introduction

Arabinose is a five-carbon monosaccharide that exists in two enantiomeric forms: L-arabinose and D-arabinose. In nature, L-arabinose is the more prevalent form, commonly found as a component of plant polysaccharides such as hemicellulose and pectin.[1] D-arabinose is less common but plays a role in certain biological processes. Both enantiomers can exist in equilibrium between pyranose (six-membered ring) and furanose (five-membered ring) forms. This guide will focus on the biological activities of the furanose forms, this compound and D-arabinofuranose, which are frequently involved in biological structures and enzymatic reactions.

Comparative Biological Activity: Inhibition of Intestinal Sucrase

A key demonstrated difference in the biological activity of L- and D-arabinose lies in their effect on intestinal α-glucosidases, specifically sucrase. Experimental evidence indicates that L-arabinose acts as a selective inhibitor of intestinal sucrase, while its enantiomer, D-arabinose, exhibits no such inhibitory effect.

Data Presentation
CompoundTarget EnzymeInhibition TypeKi (mmol/L)In Vivo Efficacy (ED50 in mice)Reference
L-Arabinose Intestinal SucraseUncompetitive235 mg/kg (suppression of blood glucose after sucrose (B13894) loading)[2]
D-Arabinose Intestinal SucraseNo inhibitionNot applicableNo effect observed[2]

Table 1: Comparison of the Inhibitory Effects of L-Arabinose and D-Arabinose on Intestinal Sucrase. This table summarizes the differential inhibitory activity of L- and D-arabinose on intestinal sucrase, highlighting the selective inhibitory action of the L-enantiomer.

Experimental Protocols

In Vitro Sucrase Activity Inhibition Assay

  • Enzyme Preparation: Intestinal mucosa from rats is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and centrifuged to obtain a crude enzyme solution containing sucrase.

  • Substrate: Sucrose is used as the substrate for the sucrase enzyme.

  • Inhibitors: L-arabinose and D-arabinose are tested for their inhibitory potential.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with varying concentrations of either L-arabinose or D-arabinose for a specified time at 37°C.

    • The enzymatic reaction is initiated by the addition of sucrose.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is terminated, often by heat inactivation or the addition of a stop solution.

    • The amount of glucose produced from the hydrolysis of sucrose is quantified using a glucose oxidase assay or a similar method.

  • Data Analysis: The rate of glucose production in the presence and absence of the inhibitors is measured to determine the percentage of inhibition. Kinetic parameters such as the inhibitor constant (Ki) are calculated from Lineweaver-Burk or other kinetic plots.

In Vivo Sucrose Loading Test in Mice

  • Animal Model: Male mice (e.g., ddY strain) are fasted overnight.

  • Test Substances: L-arabinose, D-arabinose, or a control vehicle are administered orally.

  • Procedure:

    • A baseline blood sample is collected from the tail vein.

    • The test substance (L-arabinose or D-arabinose) is orally administered to the mice.

    • Immediately after, a sucrose solution (e.g., 2 g/kg body weight) is also administered orally.

    • Blood samples are collected at various time points post-sucrose administration (e.g., 30, 60, and 120 minutes).

    • Blood glucose levels are measured using a glucose meter.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response. The effective dose (ED50) for the suppression of the glycemic response is determined for the active compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Sucrase Inhibition Assay cluster_invivo In Vivo Sucrose Loading Test Enzyme Intestinal Sucrase Prep Reaction Enzymatic Reaction Enzyme->Reaction Inhibitor L/D-Arabinose Inhibitor->Reaction Substrate Sucrose Substrate->Reaction Measurement Glucose Measurement Reaction->Measurement Analysis_vitro Kinetic Analysis (Ki) Measurement->Analysis_vitro Mice Fasted Mice Admin_inhib Oral Admin. (L/D-Arabinose) Mice->Admin_inhib Admin_suc Oral Admin. (Sucrose) Admin_inhib->Admin_suc Blood_sample Blood Sampling Admin_suc->Blood_sample Glucose_meas Blood Glucose Measurement Blood_sample->Glucose_meas Analysis_vivo Glycemic Response Analysis (ED50) Glucose_meas->Analysis_vivo

Figure 1. Workflow for assessing the differential inhibitory effects of L- and D-arabinofuranose.

Metabolic Pathways

The metabolic fates of this compound and D-arabinofuranose differ significantly, reflecting their distinct roles in biological systems.

This compound Metabolism

In many organisms, including fungi and bacteria, L-arabinose is catabolized through a series of enzymatic steps that convert it into an intermediate of the pentose (B10789219) phosphate pathway (PPP).[3][4] This allows the organism to utilize L-arabinose as a carbon and energy source.

L_Arabinofuranose_Metabolism L_Araf This compound L_Ribulose L-Ribulose L_Araf->L_Ribulose L-arabinose isomerase L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P L-ribulokinase D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Figure 2. Metabolic pathway of this compound.

D-Arabinofuranose Metabolism

The metabolic pathway for D-arabinose is not as universally conserved as that for L-arabinose. In eukaryotes, a proposed pathway suggests that D-arabinose can also be channeled into the pentose phosphate pathway.[5]

D_Arabinofuranose_Metabolism D_Araf D-Arabinofuranose D_Ribulose D-Ribulose D_Araf->D_Ribulose D-arabinose isomerase D_Ribulose_5P D-Ribulose-5-phosphate D_Ribulose->D_Ribulose_5P D-ribulokinase PPP Pentose Phosphate Pathway D_Ribulose_5P->PPP

Figure 3. Proposed metabolic pathway of D-arabinofuranose.

Conclusion

The comparison of this compound and D-arabinofuranose reveals significant differences in their biological activities, most notably their interaction with intestinal sucrase. This compound acts as a selective uncompetitive inhibitor, a property not shared by its D-enantiomer. This differential activity has potential implications for the development of functional foods and therapeutics aimed at modulating carbohydrate metabolism. Furthermore, while both enantiomers can ultimately be metabolized through the pentose phosphate pathway, the specific enzymes and pathways involved can differ between organisms. The data and protocols presented in this guide offer a foundation for further research into the distinct biological roles and potential applications of these two arabinofuranose enantiomers.

References

A Comparative Guide to L-Arabinofuranose Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-arabinofuranose is critical in various fields, from biofuel research to the development of arabinose-containing therapeutics. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data. We will delve into the principles, performance characteristics, and detailed protocols of each technique to aid in selecting the most appropriate method for your specific research needs.

Method Performance Comparison

The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the key performance parameters of the most widely used techniques for this compound quantification.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
Enzymatic Assay Spectrophotometric measurement of NADH produced from the enzymatic oxidation of L-arabinose.> 0.99~0.58 mg/L[1]~0.69 mg/L[1]< 10%
HPAEC-PAD High-performance anion-exchange chromatography with pulsed amperometric detection.> 0.990.02 - 0.10 µg/kg[2]0.2 - 1.2 µg/kg[2]< 6%
HPLC-ELSD High-performance liquid chromatography with evaporative light scattering detection.> 0.9980.10 - 0.16 µg/mL[2]0.30 - 0.49 µg/mL[2]< 2% (repeatability), < 6% (intermediate)[3]
LC-MS Liquid chromatography coupled with mass spectrometry.> 0.998[4]fmol to amol range[5]fmol to amol range[5]< 5%[4]
GC-MS Gas chromatography coupled with mass spectrometry.> 0.9980.12 - 4.88 µg/mL0.40 - 16.3 µg/mL0.1 - 7.8%

Key Considerations for Method Selection

  • Enzymatic Assays: Offer simplicity, high specificity, and are suitable for high-throughput screening in a microplate format.[1] However, they may be susceptible to interference from other components in complex matrices.

  • HPAEC-PAD: Provides excellent sensitivity and resolution for the analysis of underivatized carbohydrates, making it a powerful tool for complex samples.[2][6][7] The high pH mobile phases can, however, be challenging for some columns.

  • HPLC-ELSD: A robust and cost-effective method for routine analysis.[3] It is less sensitive than MS-based methods and may require derivatization for some applications. The detector response can be non-linear over a wide concentration range.

  • LC-MS: Offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and complex matrix analysis.[4][5] The instrumentation is more expensive and requires specialized expertise.

  • GC-MS: A well-established technique with high resolving power. A major drawback is the need for derivatization to make the sugars volatile, which can be a multi-step and time-consuming process.[8]

Experimental Workflows and Signaling Pathways

To visualize the experimental process and relevant biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample Hydrolysis Hydrolysis (if polysaccharide) Sample->Hydrolysis Extraction Extraction / Cleanup Hydrolysis->Extraction Derivatization Derivatization (for GC-MS, some HPLC) GC_MS GC-MS Derivatization->GC_MS Extraction->Derivatization Enzymatic Enzymatic Assay Extraction->Enzymatic HPAEC_PAD HPAEC-PAD Extraction->HPAEC_PAD HPLC_ELSD HPLC-ELSD Extraction->HPLC_ELSD LC_MS LC-MS Extraction->LC_MS Quantification Quantification Enzymatic->Quantification HPAEC_PAD->Quantification HPLC_ELSD->Quantification LC_MS->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

L_arabinose_metabolism cluster_uptake Uptake & Conversion cluster_catabolism Fungal L-Arabinose Catabolic Pathway Arabinan (B1173331) Arabinan (Hemicellulose, Pectin) L_Arabinofuranose This compound Arabinan->L_Arabinofuranose Arabinanases L_Arabinose L-Arabinose L_Arabinofuranose->L_Arabinose α-L-Arabinofuranosidases L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-arabinose reductase L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-arabinitol dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Fungal L-arabinose metabolic pathway.[9][10][11]

Detailed Experimental Protocols

Enzymatic Assay (Megazyme L-Arabinose/D-Galactose Assay Kit)

Principle: This method relies on the enzymatic conversion of L-arabinose to L-arabinono-1,4-lactone by L-arabinose 1-dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of L-arabinose in the sample.[1]

Protocol:

  • Sample Preparation: Dilute the sample to an L-arabinose concentration between 0.04 and 0.8 g/L.[1]

  • Reagent Preparation: Prepare reagents according to the kit instructions. This typically involves dissolving buffer components, NAD⁺, and the enzyme suspension.

  • Assay Procedure (Manual):

    • Pipette 0.1 mL of buffer, 0.1 mL of NAD⁺ solution, and 2.0 mL of distilled water into a cuvette.

    • Add 0.1 mL of the sample solution and mix.

    • Read the initial absorbance (A₁) at 340 nm.

    • Start the reaction by adding 0.02 mL of the β-Galactose Dehydrogenase suspension and mix.

    • Incubate for approximately 12 minutes at room temperature.

    • Read the final absorbance (A₂) at 340 nm.

  • Calculation: Calculate the L-arabinose concentration based on the change in absorbance (A₂ - A₁) and the extinction coefficient of NADH.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC separates carbohydrates based on their charge at high pH. Pulsed amperometric detection provides sensitive and direct detection of underivatized carbohydrates.

Protocol:

  • Sample Preparation:

    • For polysaccharides, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release monosaccharides.

    • Neutralize the hydrolysate.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA20).[6]

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. The exact gradient will depend on the specific monosaccharides being separated.[7][12]

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Temperature: 30 °C.

  • Detection:

    • Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • A multi-step potential waveform is applied for detection, cleaning, and reactivation of the electrode surface.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle: HPLC separates the components of a mixture, and the ELSD detects the analytes by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.

Protocol:

  • Sample Preparation:

    • Hydrolyze polysaccharides if necessary.

    • Derivatization may be required for improved separation and sensitivity, but is not always necessary.

    • Dissolve the sample in the mobile phase or a compatible solvent and filter.

  • Chromatographic Conditions:

    • Column: An amine-based column (e.g., Aminex HPX-87H) or a hydrophilic interaction chromatography (HILIC) column is commonly used for sugar analysis.[13]

    • Mobile Phase: Typically an isocratic or gradient mixture of acetonitrile (B52724) and water.

    • Flow Rate: 0.5-1.0 mL/min.

    • Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

  • Detection:

    • ELSD Settings: Optimize the nebulizer temperature, evaporator temperature, and gas flow rate for the specific mobile phase and analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC separates the analytes, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio. This provides high selectivity and sensitivity.

Protocol:

  • Sample Preparation:

    • Sample preparation is similar to HPLC-ELSD. Derivatization (e.g., with PMP) can be used to improve ionization efficiency and chromatographic separation.[5]

  • Chromatographic Conditions:

    • Column: Reversed-phase (e.g., C18) or HILIC columns are commonly used.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile) often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to aid ionization.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like sugars.

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer can be used.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Volatile derivatives of the analytes are separated by GC and detected by MS.

Protocol:

  • Sample Preparation (Derivatization is mandatory):

    • Hydrolysis: Release monosaccharides from polysaccharides.

    • Reduction: Convert aldoses to their corresponding alditols (e.g., with sodium borohydride).

    • Acetylation: Acetylate the hydroxyl groups to form volatile alditol acetates (e.g., with acetic anhydride).

    • Alternatively, oximation followed by silylation can be used.[8]

  • GC Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the derivatives.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in scan mode for identification or SIM mode for targeted quantification.

This guide provides a foundational understanding of the various methods available for this compound quantification. The optimal choice will depend on the specific requirements of the research, including the sample matrix, required sensitivity, available instrumentation, and budget. For regulated environments, thorough method validation according to ICH guidelines is essential.

References

L-Arabinofuranose vs. D-Xylofuranose in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-arabinofuranose and D-xylofuranose in the context of enzymatic assays. While both are five-carbon furanose sugars, their prevalence and study in enzymology differ significantly. This document summarizes available quantitative data, details experimental protocols for relevant enzymes, and visualizes key pathways and workflows to aid in research and development.

Overview and Structural Differences

This compound is a key component of plant cell wall polysaccharides like arabinoxylans and arabinans.[1][2] Consequently, a variety of enzymes, primarily α-L-arabinofuranosidases, have been identified and characterized that specifically act on this substrate. In contrast, D-xylofuranose is less commonly found in nature in its free furanose form, with the pyranose form of D-xylose being predominant. This is reflected in the extensive research on enzymes acting on D-xylopyranose, while literature on D-xylofuranose-specific enzymes is sparse.

The primary structural difference lies in the stereochemistry of the hydroxyl groups. This seemingly subtle distinction has profound implications for enzyme recognition and catalysis, as the precise spatial arrangement of these groups is critical for binding to an enzyme's active site.

Enzymatic Assays: A Tale of Two Sugars

Enzymatic studies are heavily skewed towards this compound due to its biological abundance.

This compound: A Well-Characterized Substrate

Enzymes that act on this compound residues are primarily α-L-arabinofuranosidases (EC 3.2.1.55) . These enzymes belong to several Glycoside Hydrolase (GH) families, including GH3, GH43, GH51, and GH62.[1][3][4][5] They catalyze the hydrolysis of terminal, non-reducing α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides.

Key Applications in Research:

  • Biomass degradation: Understanding these enzymes is crucial for the efficient breakdown of plant biomass for biofuel production.[6]

  • Food industry: Modification of food texture and release of flavor compounds.

  • Drug development: As targets for inhibitors in pathogenic microorganisms that utilize plant-based nutrients.

D-Xylofuranose: An Enigmatic Substrate

Direct enzymatic assays utilizing D-xylofuranose as a substrate are not well-documented in publicly available literature. Most studies on D-xylose metabolism focus on the pyranose form, which is acted upon by enzymes such as xylose isomerase. While the enzymatic synthesis of D-xylofuranose derivatives has been reported, indicating some enzymes can interact with this sugar, dedicated hydrolases or isomerases that specifically recognize and process D-xylofuranose remain largely uncharacterized. The lack of a readily available chromogenic substrate like p-nitrophenyl-β-D-xylofuranoside has likely hampered research in this area.

Quantitative Data Presentation

The following tables summarize kinetic parameters for various α-L-arabinofuranosidases acting on the common chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAF). No equivalent data is available for D-xylofuranose-specific enzymes.

Table 1: Kinetic Parameters of α-L-Arabinofuranosidases (pNPAF as Substrate)

Enzyme SourceGH FamilyK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Optimal pHOptimal Temp. (°C)
Aspergillus nigerGH540.24150--4.560
Bacillus subtilisGH430.5325.8--6.550
Trichoderma koningiiBifunctional1.23-1851504.050
Thermobacillus xylanilyticusGH510.38-1353556.070
Geobacillus stearothermophilusGH510.29-2107246.565

Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a comparative overview.

Experimental Protocols

Assay for α-L-Arabinofuranosidase Activity

This protocol describes a common method for determining α-L-arabinofuranosidase activity using the chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAF).

Materials:

  • Purified α-L-arabinofuranosidase

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPAF) solution (e.g., 5 mM in buffer)

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of pre-warmed reaction buffer and 50 µL of appropriately diluted enzyme solution.

  • Initiation: Start the reaction by adding 500 µL of pre-warmed pNPAF solution.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding 500 µL of stop solution. The addition of a high pH solution stops the enzymatic reaction and develops the yellow color of the released p-nitrophenolate.

  • Measurement: Measure the absorbance of the resulting solution at 405 nm using a spectrophotometer.

  • Quantification: Determine the amount of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Hypothetical Assay for D-Xylofuranosidase Activity

Given the lack of characterized D-xylofuranosidases, a hypothetical assay protocol is proposed based on the principles of glycosidase assays.

Prerequisites:

  • Purified D-xylofuranosidase

  • Synthesis of a suitable chromogenic substrate, such as p-nitrophenyl-β-D-xylofuranoside. The synthesis of similar furanosides has been described in the literature.[7][8]

Hypothetical Procedure: The procedure would be analogous to the α-L-arabinofuranosidase assay, with the following modifications:

  • Substrate: p-nitrophenyl-β-D-xylofuranoside would be used instead of pNPAF.

  • Enzyme: The hypothetical purified D-xylofuranosidase.

  • Reaction Conditions: Optimal pH, temperature, and buffer composition would need to be determined empirically.

Visualization of Pathways and Workflows

Metabolic Pathway of L-Arabinose

The catabolism of L-arabinose in fungi involves a series of reduction and oxidation steps, ultimately leading to an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

Larabinose_pathway Larabinose L-Arabinose Larabinitol L-Arabinitol Larabinose->Larabinitol L-arabinose reductase Lxylulose L-Xylulose Larabinitol->Lxylulose L-arabinitol 4-dehydrogenase Xylitol Xylitol Lxylulose->Xylitol L-xylulose reductase Dxylulose D-Xylulose Xylitol->Dxylulose Xylitol dehydrogenase Dxylulose5P D-Xylulose-5-P Dxylulose->Dxylulose5P Xylulokinase PPP Pentose Phosphate Pathway Dxylulose5P->PPP

Fungal L-arabinose metabolic pathway.
Experimental Workflow for α-L-Arabinofuranosidase Assay

The following diagram illustrates the key steps in a typical enzymatic assay for α-L-arabinofuranosidase.

assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_prep Enzyme Dilution Mix Combine Enzyme and Buffer Enzyme_prep->Mix Substrate_prep Substrate Solution (pNPAF) Incubate Add Substrate & Incubate Substrate_prep->Incubate Buffer_prep Reaction Buffer Buffer_prep->Mix Mix->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Absorbance (405 nm) Stop->Measure Calculate Calculate Activity Measure->Calculate

Workflow for α-L-arabinofuranosidase assay.
Structural Comparison

A logical diagram highlighting the key structural differences between this compound and D-xylofuranose.

structural_comparison L_arabinofuranose This compound C1: α/β anomer C2: OH up C3: OH down C4: H up D_xylofuranose D-Xylofuranose C1: α/β anomer C2: OH down C3: OH up C4: H up L_arabinofuranose->D_xylofuranose Epimers at C2 and C3

Key stereochemical differences.

Conclusion and Future Directions

The study of this compound in enzymatic assays is well-established, with a wealth of data on α-L-arabinofuranosidases. This knowledge is pivotal for applications in biotechnology and beyond. In stark contrast, D-xylofuranose remains a frontier in enzymology. The lack of characterized D-xylofuranose-specific enzymes and corresponding assay data presents a significant knowledge gap.

Future research should focus on:

  • Discovery and characterization of D-xylofuranosidases: Screening microbial genomes for putative enzymes and characterizing their substrate specificity and kinetics.

  • Synthesis of D-xylofuranoside substrates: The development of chromogenic or fluorogenic substrates for D-xylofuranosidases would greatly facilitate research.

  • Structural studies: Elucidating the three-dimensional structures of any identified D-xylofuranosidases to understand the basis of their substrate specificity.

Filling this gap will not only expand our fundamental understanding of carbohydrate enzymology but may also unveil novel biocatalysts for various industrial applications.

References

A Comparative Analysis of L-Arabinofuranosidases from Diverse Biological Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Arabinofuranosidases (ABFs) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of α-L-arabinofuranosyl residues from various oligo- and polysaccharides. Their significance spans numerous industrial applications, including the food and beverage industry for juice and wine clarification, the animal feed industry for improving nutrient digestibility, and in the burgeoning field of biorefineries for the degradation of lignocellulosic biomass into fermentable sugars for biofuel production. The efficacy of ABFs in these applications is intrinsically linked to their biochemical and kinetic properties, which vary considerably depending on their biological origin. This guide provides a comparative analysis of ABFs from different microbial and plant sources, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable enzyme for their specific needs.

Data Presentation: A Comparative Overview of L-Arabinofuranosidase Properties

The following tables summarize the key biochemical and kinetic parameters of L-arabinofuranosidases from various fungal, bacterial, and plant sources. This data facilitates a direct comparison of their performance characteristics under different conditions.

Table 1: Comparison of Optimal pH and Temperature of L-Arabinofuranosidases

Enzyme SourceGlycoside Hydrolase FamilyOptimal pHOptimal Temperature (°C)Reference
Aspergillus nigerGH544.050[1]
Bacillus subtilisGH515.5 - 8.040 - 60[2][3]
Streptomyces lividusNot Specified6.0 - 9.060[4][5][6]
Thermobacillus xylanilyticusGH51Not Specified75[7]
Flax Seed MucilageNot SpecifiedNot SpecifiedNot Specified[8]

Table 2: Comparison of Kinetic Parameters of L-Arabinofuranosidases (Substrate: p-Nitrophenyl-α-L-arabinofuranoside)

Enzyme SourceK_m_ (mM)V_max_ (μmol/min/mg or U/mg)Reference
Aspergillus nigerNot SpecifiedNot Specified
Bacillus subtilis0.421 - 1.9326 - 317[2][3]
Streptomyces lividus0.6 - 2.30.7 (U/min) - 180[4][5][9]
Thermobacillus xylanilyticus0.5555[7]
Flax Seed Mucilage20Not Specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the evaluation of L-arabinofuranosidases.

Protein Quantification using the Bradford Assay

This protocol outlines the steps to determine the total protein concentration in a sample.

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250)

  • Bovine Serum Albumin (BSA) standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer and cuvettes

  • Micropipettes and tips

  • Test tubes

Procedure:

  • Prepare a Standard Curve:

    • Pipette 100 µL of each BSA standard solution into separate, labeled test tubes.

    • Add 5.0 mL of Bradford reagent to each tube and mix thoroughly by vortexing.

    • Incubate the tubes at room temperature for at least 5 minutes.

  • Prepare Samples:

    • Dilute the enzyme samples to ensure the protein concentration falls within the range of the BSA standards.

    • Pipette 100 µL of each diluted enzyme sample into separate, labeled test tubes.

    • Add 5.0 mL of Bradford reagent to each tube and mix.

    • Incubate at room temperature for at least 5 minutes.

  • Measure Absorbance:

    • Set the spectrophotometer to a wavelength of 595 nm.

    • Zero the spectrophotometer using a blank containing 100 µL of the dilution buffer and 5.0 mL of Bradford reagent.

    • Measure the absorbance of each BSA standard and enzyme sample.

  • Determine Protein Concentration:

    • Plot the absorbance of the BSA standards against their known concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to calculate the protein concentration of the unknown samples based on their absorbance values.

Enzyme Activity Assay using p-Nitrophenyl-α-L-arabinofuranoside (pNPAf)

This spectrophotometric assay is a common method for measuring the activity of L-arabinofuranosidase.

Materials:

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) substrate solution (e.g., 5 mM in buffer)

  • Assay buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH adjusted to the enzyme's optimum)

  • Enzyme solution (appropriately diluted)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer and cuvettes or a microplate reader

  • Water bath or incubator set to the enzyme's optimal temperature

Procedure:

  • Reaction Setup:

    • Pre-warm the assay buffer and pNPAf substrate solution to the optimal temperature of the enzyme.

    • In a microcentrifuge tube or a well of a microplate, add a defined volume of the assay buffer (e.g., 880 µL).

    • Add a specific volume of the pNPAf substrate solution (e.g., 100 µL).

  • Initiate Reaction:

    • Add a small volume of the diluted enzyme solution (e.g., 20 µL) to the reaction mixture to start the reaction.

    • Mix gently and start a timer.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction:

    • Stop the reaction by adding a defined volume of the stop solution (e.g., 500 µL of 1 M sodium carbonate). The stop solution raises the pH, which stops the enzymatic reaction and develops the yellow color of the released p-nitrophenol.

  • Measure Absorbance:

    • Measure the absorbance of the solution at 405-410 nm using a spectrophotometer.[10][11] Use a blank reaction (containing buffer and substrate but no enzyme) to zero the instrument.

  • Calculate Enzyme Activity:

    • Calculate the concentration of the released p-nitrophenol using its molar extinction coefficient.

    • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[12][13]

Determination of Michaelis-Menten Kinetic Parameters (K_m_ and V_max_)

This protocol describes the general steps to determine the Michaelis constant (K_m_) and maximum reaction velocity (V_max_) of an L-arabinofuranosidase.[14][15][16]

Procedure:

  • Vary Substrate Concentration:

    • Prepare a series of reactions with varying concentrations of the substrate (pNPAf), while keeping the enzyme concentration constant. The substrate concentrations should typically range from 0.1 x K_m_ to 10 x K_m_. If the K_m_ is unknown, a wide range of concentrations should be tested.

  • Measure Initial Reaction Velocities (v_0_):

    • For each substrate concentration, measure the initial rate of the reaction by following the pNPAf assay protocol described above. It is crucial to measure the rate during the initial linear phase of the reaction before substrate depletion or product inhibition becomes significant.

  • Data Analysis:

    • Plot the initial reaction velocities (v_0_) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v_0_ = (V_max_ * [S]) / (K_m_ + [S])

    • The software will provide the estimated values for K_m_ and V_max_.

    • Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v_0_ versus 1/[S]) can be used to linearize the data and determine K_m_ and V_max_ from the x- and y-intercepts, respectively. However, non-linear regression is generally preferred as it provides a more accurate estimation of the parameters.[17]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study and application of L-arabinofuranosidases.

Experimental_Workflow_for_ABF_Characterization cluster_production Enzyme Production & Purification cluster_characterization Biochemical & Kinetic Characterization cluster_analysis Data Analysis & Interpretation Source Source Organism (e.g., Fungus, Bacterium) Fermentation Fermentation/ Culture Source->Fermentation Extraction Crude Enzyme Extraction Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification ProteinQuant Protein Quantification (Bradford Assay) Purification->ProteinQuant ActivityAssay Enzyme Activity Assay (pNPAf Assay) ProteinQuant->ActivityAssay OptimalCond Determination of Optimal pH & Temperature ActivityAssay->OptimalCond KineticAnalysis Kinetic Analysis (Michaelis-Menten) ActivityAssay->KineticAnalysis Data Data Collection OptimalCond->Data KineticAnalysis->Data Analysis Calculation of Km, Vmax, etc. Data->Analysis Comparison Comparative Analysis Analysis->Comparison Synergistic_Action_of_ABF_and_Xylanase cluster_products Products Arabinoxylan {Arabinoxylan|Xylose backbone with Arabinose side chains} ABF L-Arabinofuranosidase (ABF) Arabinoxylan->ABF Removes Arabinose side chains Xylanase Endo-β-1,4-xylanase Arabinoxylan->Xylanase Cleaves Xylose backbone Arabinose L-Arabinose ABF->Arabinose Xylo_oligo Xylo-oligosaccharides Xylanase->Xylo_oligo Xylo_oligo->Xylanase Further hydrolysis Xylose Xylose Xylo_oligo->Xylose

References

A Comparative Guide to Confirming the Anomeric Configuration of Synthetic L-Arabinofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of L-arabinofuranosides, unequivocal determination of the anomeric configuration is a critical step in structural elucidation. The spatial orientation of the substituent at the anomeric carbon (C-1) dictates the biological activity and physicochemical properties of these molecules. This guide provides a comprehensive comparison of the most effective analytical techniques for confirming the α or β configuration of synthetic L-arabinofuranosides, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the amount and purity of the sample, the availability of instrumentation, and the need for absolute configuration assignment. The following table summarizes the key features of the most common techniques.

TechniquePrincipleSample RequirementThroughputKey Differentiating Feature
NMR Spectroscopy Measurement of nuclear spin properties in a magnetic field. Chemical shifts and coupling constants are indicative of the stereochemistry.Milligrams, solubleModerateProvides detailed structural information in solution, including conformation.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.Micrograms to milligrams, single crystalLowUnambiguous determination of the absolute configuration in the solid state.[1][2][3][4]
Enzymatic Hydrolysis Use of enzymes with known specificity for either α- or β-glycosidic linkages.Micrograms, solubleHighConfirms the presence of a specific anomeric linkage based on substrate specificity.[5][6]
Chiroptical Methods Measurement of the interaction of plane-polarized light with the chiral molecule.Micrograms to milligrams, solubleHighProvides information on the overall chirality of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used method for determining the anomeric configuration of L-arabinofuranosides in solution.[7][8] One-dimensional ¹H and ¹³C NMR, along with two-dimensional experiments like COSY and HSQC, provide a wealth of structural information.

Key NMR Parameters for Anomeric Configuration Assignment

The anomeric configuration can be reliably assigned by analyzing the following NMR parameters:

  • ¹H NMR Chemical Shift (δ H-1): The chemical shift of the anomeric proton (H-1) is highly sensitive to its orientation. Generally, the H-1 of α-arabinofuranosides resonates at a lower field (higher ppm) compared to the corresponding β-anomers.[9]

  • ¹³C NMR Chemical Shift (δ C-1): The chemical shift of the anomeric carbon (C-1) also differs significantly between anomers. For arabinofuranosides, the C-1 of the α-anomer typically appears at a lower field than the β-anomer.[5][10]

  • ³J(H-1, H-2) Coupling Constant: The through-bond coupling constant between H-1 and H-2 is a key diagnostic parameter. For furanosides, a small ³J(H-1, H-2) value (typically < 2 Hz) is indicative of a cis relationship between H-1 and H-2 (β-anomer), while a larger value (typically > 4 Hz) suggests a trans relationship (α-anomer).[11]

Experimental Data for L-Arabinofuranosides

The following table summarizes typical NMR data for methyl L-arabinofuranosides.

CompoundAnomeric Configurationδ H-1 (ppm)δ C-1 (ppm)³J(H-1, H-2) (Hz)
Methyl L-arabinofuranosideα~4.98~108.8~3.3
Methyl L-arabinofuranosideβ~4.88~103.0<1.0

Data compiled from various sources and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthetic L-arabinofuranoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Identify the signal corresponding to the anomeric proton (H-1), typically in the range of 4.5-5.5 ppm.[7] Determine its chemical shift and measure the coupling constant ³J(H-1, H-2) from the splitting pattern.

  • Configuration Assignment: Compare the observed chemical shift and coupling constant with the reference values in the table above to assign the anomeric configuration.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment Sample Synthetic L-Arabinofuranoside Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire FID Raw Data (FID) Acquire->FID Processed_Spectrum Processed Spectrum FID->Processed_Spectrum Processing Analyze Analyze H-1 Signal Processed_Spectrum->Analyze Identify δ & J Assign Assign Anomeric Configuration Analyze->Assign Compare to Reference

Workflow for anomeric configuration determination by NMR.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the anomeric configuration by determining the precise three-dimensional structure of the molecule in the solid state.[2][4] This technique is particularly valuable when NMR data is ambiguous or when an absolute structural proof is required for regulatory submissions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the synthetic L-arabinofuranoside. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[3]

  • Crystal Mounting: Select a suitable single crystal and mount it on the goniometer head of a diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[2]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to generate the final molecular structure.

  • Configuration Assignment: Visualize the refined structure to unambiguously determine the anomeric configuration.

XRay_Logic Start Synthetic Compound Crystal Single Crystal Growth Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution & Refinement Diffraction->Solve Structure 3D Molecular Structure Solve->Structure Assign Unambiguous Anomeric Configuration Structure->Assign

Logical flow for X-ray crystallography analysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a highly specific and sensitive method for confirming the anomeric linkage.[5][6] This technique relies on the use of glycosidases that are specific for either α- or β-anomers. For L-arabinofuranosides, α-L-arabinofuranosidases and β-L-arabinofuranosidases can be employed.

Experimental Protocol: Enzymatic Assay
  • Enzyme and Substrate Preparation: Prepare a buffered solution of the synthetic L-arabinofuranoside. Obtain a commercially available α-L-arabinofuranosidase or β-L-arabinofuranosidase with known specificity.

  • Enzymatic Reaction: Incubate the synthetic L-arabinofuranoside with the enzyme at its optimal temperature and pH.

  • Reaction Monitoring: Monitor the reaction for the release of L-arabinose over time using a suitable analytical technique such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • Configuration Assignment: Hydrolysis of the substrate by an α-L-arabinofuranosidase confirms an α-anomeric linkage, while hydrolysis by a β-L-arabinofuranosidase confirms a β-anomeric linkage. A lack of hydrolysis with a specific enzyme suggests the presence of the opposite anomer.

Enzymatic_Pathway cluster_alpha Test with α-L-Arabinofuranosidase cluster_beta Test with β-L-Arabinofuranosidase Start_A Synthetic L-Arabinofuranoside Incubate_A Incubate Start_A->Incubate_A Enzyme_A α-L-Arabinofuranosidase Enzyme_A->Incubate_A Analyze_A Monitor for L-Arabinose Release Incubate_A->Analyze_A Result_A Hydrolysis? Analyze_A->Result_A Conclusion_A_Yes α-Anomer Confirmed Result_A->Conclusion_A_Yes Yes Conclusion_A_No Likely β-Anomer Result_A->Conclusion_A_No No Start_B Synthetic L-Arabinofuranoside Incubate_B Incubate Start_B->Incubate_B Enzyme_B β-L-Arabinofuranosidase Enzyme_B->Incubate_B Analyze_B Monitor for L-Arabinose Release Incubate_B->Analyze_B Result_B Hydrolysis? Analyze_B->Result_B Conclusion_B_Yes β-Anomer Confirmed Result_B->Conclusion_B_Yes Yes Conclusion_B_No Likely α-Anomer Result_B->Conclusion_B_No No

Signaling pathway for enzymatic confirmation of anomeric linkage.

Conclusion

The confirmation of the anomeric configuration of synthetic L-arabinofuranosides is a non-trivial task that requires the application of appropriate analytical techniques. NMR spectroscopy stands out as the primary method for routine analysis in solution, providing a wealth of structural information. For an unambiguous determination of the absolute configuration, X-ray crystallography is the gold standard, provided that suitable single crystals can be obtained. Enzymatic hydrolysis offers a highly specific and complementary approach, particularly useful in a biological context. A judicious combination of these methods will provide the highest level of confidence in the structural assignment of synthetic L-arabinofuranosides, which is paramount for their application in research and drug development.

References

Comparative Guide to Antibodies with Cross-Reactivity Against L-Arabinofuranose Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of monoclonal antibodies known to exhibit cross-reactivity with L-arabinofuranose epitopes, which are key components of various plant and microbial polysaccharides. Understanding the specificity and cross-reactivity of these antibodies is crucial for their effective application in research and diagnostics. This document summarizes their performance, presents available experimental data, and provides detailed protocols for key immunological assays.

Antibody Performance Comparison

The following table summarizes the characteristics of several well-documented monoclonal antibodies that recognize this compound-containing epitopes. These antibodies primarily target arabinogalactan-proteins (AGPs) and pectic arabinans found in the plant cell wall.

AntibodyImmunogenEpitope SpecificityReported Cross-Reactivity & NotesQuantitative Data (IC50)
LM6 Neoglycoprotein (arabinoheptaose-BSA conjugate)[1]Recognizes a linear pentasaccharide of (1→5)-α-L-arabinan.[1][2]Binds to pectic polysaccharides in many plant species and may recognize arabinogalactan-proteins (AGPs) in some. Shows no cross-reactivity with gum arabic.[1][2]50% inhibition by 19 ng/mL of (1→5)-α-L-arabinohexaose and 40 ng/mL of (1→5)-α-L-arabinopentaose in competitive inhibition ELISA.[1][2]
LM13 Pectic fraction from Arabidopsis thaliana[3][4]Binds to a linear epitope in (1→5)-α-L-arabinans, particularly longer stretches.[3][5]Recognizes a specific subset of pectic arabinans. Its binding is sensitive to arabinanase action.[3][4]Not explicitly found.
JIM13 Arabinogalactan-protein (AGP) from Oryza sativa (rice)[6][7]Recognizes a carbohydrate epitope containing β-linked glucuronic acid, specifically β-GlcA-(1,3)-α-GalA-(1,2)-Rha.[8]Binds to AGPs from diverse plants and various exudate gums like gum arabic and gum ghatti. Also binds to rhamnogalacturonan I.Not explicitly found.
MAC207 Peribacteroid membrane from pea (Pisum sativum)[9]Recognizes an epitope containing L-arabinose and D-glucuronic acid, specifically β-GlcA-(1,3)-α-GalA-(1,2)-Rha.[9][10]Reacts with AGPs from a wide range of plants and various exudate gums, including gum arabic, gum ghatti, gum karaya, and gum tragacanth.[9][10]Not explicitly found.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Competitive Inhibition ELISA Protocol for LM6 Antibody

This protocol is adapted from general competitive ELISA procedures and specific information found for the LM6 antibody.

Materials:

  • Microtiter plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • LM6 monoclonal antibody

  • Antigen for coating (e.g., Debranched sugar beet arabinan)

  • Inhibitor oligosaccharides (e.g., (1→5)-α-L-arabinohexaose, (1→5)-α-L-arabinopentaose)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rat IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the coating antigen (debranched sugar beet arabinan) to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the antigen solution to each well of a microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the inhibitor oligosaccharides in Blocking Buffer.

    • In separate tubes, mix 50 µL of the diluted inhibitor with 50 µL of a pre-determined optimal dilution of the LM6 antibody.

    • Incubate the antibody-inhibitor mixture for 1 hour at room temperature.

    • Add 100 µL of the antibody-inhibitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of antibody binding).

Immunofluorescence Protocol for JIM13 Antibody

This protocol is a general guide for localizing AGPs in plant tissues using the JIM13 antibody.

Materials:

  • Plant tissue sections (e.g., cryosections or paraffin-embedded sections)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% goat serum in PBS)

  • JIM13 monoclonal antibody (recommended dilution 1:10)[6][7]

  • Fluorophore-conjugated secondary antibody (e.g., FITC-conjugated anti-rat IgM)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Sample Preparation and Fixation:

    • Fix the plant tissue in 4% paraformaldehyde for 1-2 hours at room temperature.

    • Wash the tissue three times with PBS.

    • Prepare thin sections of the tissue.

  • Permeabilization (for intracellular targets):

    • Incubate the sections in Permeabilization Buffer for 10-15 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the sections in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the JIM13 antibody to the recommended concentration (e.g., 1:10) in Blocking Buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

    • Wash the sections three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the sections three times with PBS in the dark.

  • Mounting and Visualization:

    • Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

    • Visualize the fluorescence using a fluorescence microscope with appropriate filters.

Visualizations

Experimental Workflow: Competitive ELISA

The following diagram illustrates the workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding specificity of an antibody against a specific carbohydrate epitope.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen p2 Block Non-specific Sites p1->p2 Wash c3 Add Mixture to Plate p2->c3 Wash c1 Prepare Inhibitor Dilutions c2 Incubate Antibody with Inhibitor c1->c2 c2->c3 d1 Add Secondary Antibody c3->d1 Incubate & Wash d2 Add Substrate d1->d2 Wash d3 Add Stop Solution d2->d3 a1 Read Absorbance d3->a1 a2 Calculate IC50 a1->a2

Caption: Workflow for Competitive ELISA.

Signaling Pathway: Plant Cell Wall Integrity Sensing

Arabinogalactan-proteins (AGPs), often anchored to the plasma membrane, are hypothesized to play a role in sensing and signaling changes in the plant cell wall. The following diagram depicts a potential signaling pathway.

Cell_Wall_Integrity_Signaling cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm CW_Stress Cell Wall Stress (e.g., Pathogen Attack, Osmotic Stress) AGP Arabinogalactan-Protein (AGP) (Epitope for JIM13, MAC207) CW_Stress->AGP affects RLK Receptor-Like Kinase (RLK) AGP->RLK interacts with ROS Reactive Oxygen Species (ROS) Production RLK->ROS activates MAPK_Cascade MAPK Cascade RLK->MAPK_Cascade activates Ca_Signal Ca2+ Signaling RLK->Ca_Signal activates Gene_Expression Altered Gene Expression (Defense, Repair) ROS->Gene_Expression MAPK_Cascade->Gene_Expression Ca_Signal->Gene_Expression

Caption: Plant Cell Wall Integrity Signaling Pathway.

References

A Comparative Guide to the Biological Activities of L-Arabinofuranose and Other Pentoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-arabinofuranose with other key pentoses: D-xylose, D-ribose (B76849), and L-lyxose. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Comparative Biological Activities

Biological ActivityL-ArabinoseD-XyloseD-RiboseL-Lyxose
Primary Metabolic Fate Conversion to D-xylulose-5-phosphate, entering the Pentose Phosphate Pathway.[1]Conversion to D-xylulose-5-phosphate, entering the Pentose Phosphate Pathway.Precursor for ATP, RNA, and DNA synthesis; enters the Pentose Phosphate Pathway.[2]Metabolized by some bacteria into L-xylulose.[3]
Sucrase Inhibition Uncompetitive inhibitor.[4]Uncompetitive inhibitor.[4]No significant inhibitory effect reported.No significant inhibitory effect reported.[4]
Postprandial Glycemic & Insulinemic Response Reduces peak glucose and insulin (B600854) levels when co-ingested with sucrose (B13894).[5]Reduces peak glucose and insulin levels when co-ingested with sucrose.[5]May lower blood sugar but can raise insulin.[6] Has a negative glycemic index.[6]Potential low-glycemic sweetener, but limited clinical data.[7]
Gut Microbiota Modulation May promote the proliferation of beneficial bacteria such as Bifidobacteria.Xylooligosaccharides (XOS), polymers of xylose, selectively promote the growth of beneficial gut bacteria.[8]Can be utilized by gut bacteria and may influence the gut microbiome composition.[9][10][11]Limited data available.
Key Signaling Pathway Involvement Activates AMP-activated protein kinase (AMPK), suppressing gluconeogenesis.Can influence sugar signaling pathways in yeast, such as the Snf3p/Rgt2p and SNF1/Mig1p pathways.Central to ATP synthesis and cellular energy sensing.Primarily studied in the context of bacterial metabolic pathways.[3]

In-Depth Analysis of Biological Activities

Inhibition of Sucrase and Impact on Postprandial Glycemic Response

A significant area of research for L-arabinose and D-xylose is their ability to inhibit the intestinal enzyme sucrase. This inhibition slows the digestion of sucrose, leading to a blunted postprandial glucose and insulin response.

Quantitative Comparison of Sucrase Inhibition and Glycemic Response

ParameterL-ArabinoseD-XyloseReference
Sucrase Inhibition (in vitro) [4]
Inhibition TypeUncompetitiveUncompetitive
Ki (Inhibitor Constant)2 mmol/LEqually potent to L-arabinose
Effect on Postprandial Glucose & Insulin (in vivo, human study) [5]
Reduction in Peak Glucose (vs. Control Drink)Significant (P < 0.01)Significant (P < 0.01)
Reduction in Peak Insulin (vs. Control Drink)Significant (P < 0.01)Significant (P < 0.01)
Glucose iAUC (0-180 min)No significant differenceNo significant difference
Insulin iAUC (0-180 min)Tendency to be lower (muffin)Not tested in muffin

Experimental Protocol: Assessment of Postprandial Glycemic and Insulinemic Responses

This protocol is based on a randomized, double-blind, crossover study investigating the effects of L-arabinose and D-xylose in a fruit-based drink.[5]

  • Participants: Healthy male subjects (n=15).

  • Test Products:

    • Control drink: Fruit-based drink with ~50g of available carbohydrates.

    • L-arabinose drink: Control drink with L-arabinose added at 10% of the sucrose content.

    • D-xylose drink: Control drink with D-xylose added at 10% of the sucrose content.

  • Procedure:

    • Participants fasted overnight.

    • A baseline blood sample was collected.

    • Participants consumed one of the test drinks.

    • Blood samples were collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.

  • Analysis:

    • Plasma glucose concentrations were measured using a glucose dehydrogenase method.

    • Plasma insulin concentrations were determined by an immunoturbidimetric assay.

    • Peak concentrations (Cmax) and incremental Area Under the Curve (iAUC) were calculated for glucose and insulin.

Modulation of Cellular Signaling Pathways

Pentoses can influence various cellular signaling pathways beyond their immediate metabolic breakdown.

L-arabinose has been shown to suppress gluconeogenesis by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

L_Arabinose_AMPK_Pathway L-Arabinose L-Arabinose AMPK AMPK L-Arabinose->AMPK Activates ACC ACC AMPK->ACC Phosphorylates PGC1α PGC1α AMPK->PGC1α Inhibits FoxO1 FoxO1 AMPK->FoxO1 Inhibits PEPCK PEPCK PGC1α->PEPCK Activates G6Pase G6Pase PGC1α->G6Pase Activates FoxO1->PEPCK Activates FoxO1->G6Pase Activates Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis D_Xylose_Signaling_Yeast cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Xylose_ext D-Xylose Snf3p Snf3p D-Xylose_ext->Snf3p Sensed by D-Xylose_int D-Xylose D-Xylose_ext->D-Xylose_int Transport Gene_Expression Gene Expression (e.g., HXT genes) Snf3p->Gene_Expression Induces Xylulose-5P Xylulose-5-P D-Xylose_int->Xylulose-5P Metabolized to PPP Pentose Phosphate Pathway Xylulose-5P->PPP SNF1/Mig1p SNF1/Mig1p Pathway PPP->SNF1/Mig1p Influences SNF1/Mig1p->Gene_Expression Regulates D_Ribose_ATP_Synthesis D-Ribose D-Ribose Ribose-5-Phosphate Ribose-5-Phosphate D-Ribose->Ribose-5-Phosphate Phosphorylation PRPP PRPP Ribose-5-Phosphate->PRPP de_novo de novo Purine Synthesis PRPP->de_novo Salvage Salvage Pathway PRPP->Salvage IMP IMP de_novo->IMP AMP AMP Salvage->AMP IMP->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP

References

A Comparative Guide to the Synthesis of L-Arabinofuranosides: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of L-arabinofuranosides, crucial components of various biologically active molecules, presents a choice between traditional chemical methods and modern enzymatic strategies. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for specific research needs.

L-arabinofuranosides are five-carbon sugar moieties found in a wide range of natural products, including plant cell wall polysaccharides and bacterial glycoconjugates. Their unique structural features and biological roles make them attractive targets for synthetic chemists and drug designers. The choice between chemical and enzymatic synthesis hinges on a variety of factors, including desired yield, stereoselectivity, scalability, and environmental impact.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Stereoselectivity Often requires complex protecting group strategies and careful control of reaction conditions to achieve desired stereoisomers. Can result in mixtures of anomers.Highly stereospecific, typically yielding a single anomer due to the inherent selectivity of the enzyme's active site.
Regioselectivity Requires sequential protection and deprotection of hydroxyl groups to achieve specific glycosidic linkages, adding to the number of reaction steps.High regioselectivity, with the enzyme directing the glycosidic bond formation to a specific position on the acceptor molecule.
Reaction Conditions Often involves harsh conditions, such as extreme pH, high temperatures, and the use of toxic heavy metal catalysts and organic solvents.Typically proceeds under mild conditions, including physiological pH and temperature, in aqueous buffer systems.
Yield Can be high for individual steps, but overall yields for multi-step syntheses are often moderate to low. For example, a condensation step might yield 77%, but the overall process is less efficient.[1]Yields can be variable, ranging from moderate (e.g., 38% for an arabinofuranosyl cluster) to high (over 70% with engineered enzymes).[2][3]
Scalability Can be scaled up, but the complexity of the procedures and the need for purification at each step can be challenging.Scalability can be limited by the availability and cost of the enzyme, although advances in recombinant protein production are addressing this.
Environmental Impact Generates significant chemical waste and often utilizes hazardous reagents.Considered a "greener" alternative due to the use of biodegradable catalysts (enzymes) and milder reaction conditions.
Substrate Scope Generally offers a broader substrate scope, allowing for the synthesis of a wider variety of non-natural glycosides.The substrate specificity of the enzyme can be a limitation, although enzyme engineering can expand the range of acceptable donors and acceptors.

Experimental Protocols: A Closer Look

Chemical Synthesis: A Multi-Step Approach

The chemical synthesis of L-arabinofuranosides is a well-established but often intricate process. A common strategy involves the use of a glycosyl donor with a suitable leaving group and a glycosyl acceptor with a single free hydroxyl group at the desired position for glycosylation. This necessitates a series of protection and deprotection steps.

Example Protocol: Synthesis of Methyl α-L-arabinofuranoside

This protocol is a generalized representation based on common chemical synthesis strategies.

  • Protection of L-Arabinose: L-arabinose is first protected to ensure that only the desired hydroxyl groups react in subsequent steps. This often involves the formation of an isopropylidene acetal (B89532) and benzoylation of the remaining hydroxyl groups.

  • Formation of the Glycosyl Donor: The protected arabinose is converted into a glycosyl donor, for example, a glycosyl bromide, by treatment with a brominating agent.

  • Glycosylation (Koenigs-Knorr Reaction): The glycosyl donor is reacted with methanol (B129727) (the acceptor) in the presence of a promoter, such as a silver or mercury salt, to form the methyl arabinofuranoside. This reaction requires anhydrous conditions and careful temperature control.

  • Deprotection: The protecting groups (e.g., benzoyl esters) are removed to yield the final product. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol.

  • Purification: The product is purified at each step using chromatographic techniques, such as column chromatography, to separate the desired product from byproducts and unreacted starting materials.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis utilizes glycosidases, such as α-L-arabinofuranosidases, in a reverse or transglycosylation reaction. These enzymes, which naturally hydrolyze glycosidic bonds, can be coaxed to form them under specific conditions.

Example Protocol: Enzymatic Synthesis of an L-Arabinofuranoside

This protocol is based on the use of an α-L-arabinofuranosidase for transglycosylation.

  • Enzyme and Substrate Preparation: A solution of the α-L-arabinofuranosidase is prepared in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). The glycosyl donor (e.g., p-nitrophenyl α-L-arabinofuranoside) and the acceptor molecule are dissolved in the same buffer.

  • Enzymatic Reaction: The donor and acceptor solutions are mixed with the enzyme solution and incubated at a controlled temperature (e.g., 37-60°C).[4] The reaction progress is monitored over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination: Once the desired product formation is maximized, the reaction is stopped, typically by heat inactivation of the enzyme.

  • Purification: The product is purified from the reaction mixture, which may contain unreacted donor and acceptor, as well as the hydrolyzed donor byproduct (p-nitrophenol). Purification is often achieved by column chromatography. The use of co-solvents like DMSO may be employed to improve the solubility of substrates.[2]

Visualizing the Workflows

To better understand the practical differences between these two approaches, the following diagrams illustrate the typical experimental workflows.

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Chemical Synthesis Steps cluster_purification Purification cluster_product Final Product start L-Arabinose protection Protection of Hydroxyl Groups start->protection Multi-step activation Activation to Glycosyl Donor protection->activation glycosylation Glycosylation Reaction activation->glycosylation deprotection Deprotection glycosylation->deprotection purification Column Chromatography deprotection->purification product L-Arabinofuranoside purification->product

A typical workflow for the chemical synthesis of L-arabinofuranosides.

Enzymatic_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_termination Termination & Purification cluster_product Final Product donor Glycosyl Donor (e.g., pNP-Araf) enzyme_reaction Incubation with α-L-Arabinofuranosidase in Buffer donor->enzyme_reaction acceptor Acceptor Molecule acceptor->enzyme_reaction termination Heat Inactivation of Enzyme enzyme_reaction->termination purification Column Chromatography termination->purification product L-Arabinofuranoside purification->product

A streamlined workflow for the enzymatic synthesis of L-arabinofuranosides.

Making the Right Choice: A Decision-Making Framework

The selection of a synthetic strategy should be guided by the specific requirements of the research project. The following flowchart provides a logical framework for making this decision.

Decision_Flowchart start Start: Need to Synthesize an L-Arabinofuranoside q1 Is high stereoselectivity critical? start->q1 q2 Is a non-natural anomer or linkage required? q1->q2 Yes q3 Are mild reaction conditions and green chemistry a priority? q1->q3 No q2->q3 No chemical Consider Chemical Synthesis q2->chemical Yes q4 Is the required enzyme commercially available or readily expressed? q3->q4 Yes q3->chemical No q4->chemical No enzymatic Consider Enzymatic Synthesis q4->enzymatic Yes

A flowchart to guide the selection of a synthesis method.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of L-arabinofuranosides, each with its own set of advantages and disadvantages. Chemical synthesis provides versatility and access to a broader range of structures but often at the cost of lengthy procedures and environmental concerns. Enzymatic synthesis, on the other hand, offers a highly selective, efficient, and environmentally friendly alternative, particularly for natural glycosidic linkages. The choice of method will ultimately depend on the specific goals of the synthesis, available resources, and the desired characteristics of the final product. As enzyme engineering and biocatalysis continue to advance, the scope and applicability of enzymatic synthesis are expected to expand, further solidifying its role as a powerful tool in glycoscience.

References

L-Arabinofuranose: A Potential New Biomarker on the Horizon for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive, specific, and non-invasive biomarkers is paramount. In the context of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, early and accurate detection is critical. L-arabinofuranose, a naturally occurring pentose (B10789219) sugar, is emerging as a potential biomarker for this widespread condition. This guide provides a comparative analysis of this compound against established biomarkers, supported by experimental data and detailed methodologies.

Recent studies have illuminated the therapeutic potential of L-arabinose in mitigating metabolic syndrome. Research in rat models has demonstrated that L-arabinose administration can lead to a significant reduction in body weight, blood pressure, fasting blood glucose, triglycerides, and total cholesterol[1][2]. Furthermore, a study in a mouse model of type 2 diabetes showed that L-arabinose treatment attenuated symptoms of diabetes, including decreased blood glucose and alleviation of fatty liver, with effects comparable to the widely used anti-diabetic drug, metformin[3]. These findings underscore the potential of L-arabinose not only as a therapeutic agent but also as a sensitive indicator of metabolic dysregulation.

Comparative Analysis of Biomarkers for Metabolic Syndrome

To contextualize the potential of this compound, it is essential to compare its anticipated performance with currently utilized biomarkers for metabolic syndrome. While direct comparative validation of this compound as a biomarker is still in its nascent stages, we can establish a benchmark by examining the performance of established markers.

BiomarkerBiological SampleKey Performance MetricsClinical Utility
Fasting Plasma Glucose BloodWidely used for diagnosing diabetes, a key component of metabolic syndrome. A fasting plasma glucose level of 100 to 125 mg/dL indicates prediabetes.Standard diagnostic criterion for glucose dysregulation.
Triglycerides BloodElevated levels (>150 mg/dL) are a core component of metabolic syndrome diagnosis.Key indicator of dyslipidemia associated with metabolic syndrome.
HDL Cholesterol BloodLow levels (<40 mg/dL in men, <50 mg/dL in women) are a diagnostic criterion for metabolic syndrome.Important marker of cardiovascular risk.
Blood Pressure -Systolic blood pressure ≥130 mmHg or diastolic blood pressure ≥85 mmHg is a clinical sign of metabolic syndrome.A fundamental vital sign for assessing cardiovascular health.
Urinary L-FABP UrineIn type 2 diabetic patients, urinary L-FABP showed a higher area under the curve (AUC) of 0.199 compared to the albumin-to-creatinine ratio (ACR) for detecting diabetic nephropathy[4].An emerging biomarker for early detection of kidney damage, a common complication of metabolic syndrome. Sensitivity: 98.1%, Specificity: 90% for a cutoff of 5 µg/g Cr[4].
Urinary Pentosidine (B29645) UrineAssociated with an increased risk of fractures in patients with type 2 diabetes, with a sensitivity of 71.9% and specificity of 61.2% for predicting vertebral fractures[5].A marker of advanced glycation end products, reflecting long-term glycemic control and tissue damage.
This compound (Potential) Urine/BloodPerformance metrics to be determined through validation studies. Based on therapeutic efficacy studies, it is hypothesized to show significant changes in response to metabolic dysregulation.Potential for non-invasive monitoring of metabolic health and response to therapeutic interventions.

This compound in the Context of Cancer Biomarkers

While the primary focus for this compound is currently metabolic syndrome, the landscape of urinary biomarkers for other diseases, such as cancer, provides a useful reference for validation standards. For instance, in bladder cancer detection, a variety of urinary biomarkers are under investigation, each with distinct performance characteristics.

BiomarkerBiological SampleSensitivitySpecificityClinical Utility
Urine Cytology Urine25% - 44.4%100%High specificity for high-grade tumors but low sensitivity for low-grade cancers[6].
NMP22 BladderChek® Urine~56%~86%A point-of-care test for the detection of nuclear matrix protein 22. False positives can occur with urinary tract infections or inflammation[6].
UroVysion® FISH Urine~77%~98%Detects chromosomal abnormalities and has better sensitivity than cytology, but is less sensitive for low-grade tumors[6].
Xpert® Bladder Cancer Urine93.8%51.7%High sensitivity but lower specificity, leading to a higher rate of false positives[6].
Urinary Metabolites (e.g., Sarcosine) UrineVariableVariableSeveral studies have explored urinary metabolites for prostate cancer, but results have been inconsistent, with some studies showing no reliable differentiation from benign conditions[7][8].

The validation of this compound as a cancer biomarker would require rigorous studies to establish its sensitivity and specificity in comparison to these existing markers.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological samples is crucial for its validation as a biomarker. The following section details a representative experimental protocol for the analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol: Quantification of Urinary this compound by LC-MS/MS

1. Sample Preparation

  • Objective: To extract this compound from the urine matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 1 minute and then centrifuge at 5000 x g for 5 minutes to pellet any sediment[9].

    • To 50 µL of the urine supernatant, add 450 µL of an internal standard solution (e.g., stable isotope-labeled arabinose in acetonitrile)[10].

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes.

    • Transfer the clear supernatant to a new tube for analysis.

2. Chromatographic Separation

  • Objective: To separate this compound from other isomers and components in the extract.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually increase the aqueous portion to elute the polar analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Total Run Time: Approximately 5-10 minutes.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify this compound with high specificity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for sugars.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: Assessing the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification)[11].

  • Selectivity: Ensuring that other components in the urine matrix do not interfere with the detection of this compound.

  • Matrix Effect: Evaluating the influence of the urine matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Assessing the stability of this compound in urine under different storage and processing conditions.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved in validating and understanding the role of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifugation urine->centrifuge add_is Add Internal Standard centrifuge->add_is protein_precip Protein Precipitation add_is->protein_precip supernatant Collect Supernatant protein_precip->supernatant lc_separation UPLC Separation (HILIC) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantification of this compound in urine.

Metabolic_Syndrome_Pathway cluster_factors Contributing Factors cluster_intervention Intervention cluster_effects Therapeutic Effects MetS Metabolic Syndrome Obesity Obesity InsulinResistance Insulin Resistance Dyslipidemia Dyslipidemia Hypertension Hypertension L_Arabinose L-Arabinose Administration ImprovedGlucose Improved Glucose Metabolism L_Arabinose->ImprovedGlucose ReducedLipids Reduced Blood Lipids L_Arabinose->ReducedLipids WeightLoss Weight Loss L_Arabinose->WeightLoss BP_Control Blood Pressure Control L_Arabinose->BP_Control

Caption: The role of L-arabinose in mitigating factors of metabolic syndrome.

Conclusion

The validation of this compound as a biomarker for metabolic syndrome holds significant promise for improving early diagnosis and monitoring of this complex condition. Its demonstrated therapeutic effects on key metabolic parameters suggest that its levels in biological fluids could be a sensitive indicator of disease state and response to treatment. While further research is needed to establish its performance characteristics against existing biomarkers, the availability of robust analytical methods like LC-MS/MS provides a clear path forward for its clinical validation. For researchers and drug development professionals, this compound represents a compelling candidate worthy of investigation in the ongoing effort to combat metabolic diseases.

References

Safety Operating Guide

Proper Disposal of L-Arabinofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

L-Arabinofuranose, a naturally occurring monosaccharide, is a common reagent in various research and development applications. While not classified as a hazardous substance, its proper disposal is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound waste, ensuring adherence to standard laboratory safety protocols and environmental regulations.

I. Hazard Assessment

This compound is not considered a hazardous material under OSHA's Hazard Communication Standard (29 CFR 1910.1200). It is not regulated as a dangerous good for transportation. However, it is essential to handle all laboratory chemicals with care.

II. Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the applicable local and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

A. Solid this compound Waste

Solid this compound waste, such as unused reagent or material from a spill cleanup, should be disposed of as non-hazardous solid waste.

Experimental Protocol for Solid Waste Disposal:

  • Containment: Collect the solid this compound waste in a clearly labeled, sealed container. The original container can be used if it is intact.

  • Labeling: Label the container as "Non-Hazardous Waste" and specify the contents ("this compound").

  • Disposal: Dispose of the container in the designated laboratory trash for non-hazardous solid chemical waste.[1][2][3] Custodial staff should not handle chemical waste, so it may be necessary to place it directly into a larger collection bin.

B. Aqueous Solutions of this compound

Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, provided the concentration and volume are within acceptable limits and the solution does not contain any other hazardous materials.

Experimental Protocol for Aqueous Waste Disposal:

  • Verification: Confirm that the solution only contains this compound and water, with no other hazardous chemicals.

  • Dilution: While not always required, diluting the solution with water can be a good practice.

  • Disposal: Pour the solution down the drain, followed by flushing with a copious amount of water.[1][4] This helps to ensure that the concentration in the wastewater system remains low.

III. Disposal of Empty Containers

Empty containers that held this compound should be disposed of properly to prevent any potential cross-contamination or misidentification.

Experimental Protocol for Empty Container Disposal:

  • Decontamination: Triple rinse the empty container with water.

  • Label Removal: Deface or remove the original label to indicate that the container is empty and clean.

  • Disposal: The rinsed container can typically be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policies.[1][5][6]

IV. Summary of Disposal Options

Waste TypeDisposal MethodKey Guidelines
Solid this compound Non-Hazardous Solid Waste Trash- Collect in a sealed, labeled container.- Do not mix with other waste.[7]
Aqueous this compound Solution Sanitary Sewer- Ensure no other hazardous materials are present.- Flush with plenty of water.[4]
Empty Containers Regular Trash / Recycling- Triple rinse with water.- Deface or remove the original label.[5][6]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_start cluster_decision cluster_solid_path cluster_liquid_path cluster_container start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid empty_container Empty Container Disposal start->empty_container For Empty Containers solid_waste Solid Waste Disposal is_solid->solid_waste Yes liquid_waste Aqueous Solution Disposal is_solid->liquid_waste No solid_procedure 1. Collect in a sealed, labeled container. 2. Dispose as non-hazardous solid waste. solid_waste->solid_procedure liquid_procedure 1. Confirm no other hazardous materials are present. 2. Dispose down the sanitary sewer with copious water. liquid_waste->liquid_procedure container_procedure 1. Triple rinse the container. 2. Deface or remove the label. 3. Dispose in regular trash/recycling. empty_container->container_procedure

Caption: Decision workflow for this compound waste disposal.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific waste disposal policies and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department for clarification and guidance.

References

Personal protective equipment for handling l-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-Arabinofuranose

This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling practices. This compound, a sugar molecule, is not classified as a hazardous substance, but proper handling is crucial to maintain a safe laboratory environment and ensure product integrity.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and prevent contamination. The required level of protection depends on the quantity of material being handled and the potential for dust generation.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities) ANSI Z87.1-compliant safety glasses with side shields.[3]Nitrile or latex gloves.[4]Standard laboratory coat.[3]Not generally required with adequate ventilation.[4]
Handling Large Quantities or Dust Generation Tightly fitting safety goggles.[4] A face shield may be worn over goggles.[3]Nitrile or latex gloves.[4]Laboratory coat.NIOSH-approved respirator (e.g., N95) if dust is generated and ventilation is insufficient.[4][5]
Spill Cleanup Tightly fitting safety goggles.[4]Chemical-resistant gloves.[4]Laboratory coat.NIOSH-approved respirator if dust is present.[5]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure minimizes risks and ensures operational consistency.

1. Preparation:

  • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Confirm that a sink and eyewash station are accessible.

  • Handle in a well-ventilated area to avoid dust accumulation.[4]

  • Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the chemical.

  • Don the appropriate PPE as specified in the table above.

2. Weighing and Transfer:

  • Carefully scoop or pour the this compound powder to minimize the generation of airborne dust.[5]

  • If possible, handle the solid in a fume hood or ventilated enclosure, especially when working with larger quantities.

  • Close the source container tightly immediately after use.[4]

  • Avoid contact with skin and eyes.[4]

3. Post-Handling:

  • Clean all equipment and the work surface thoroughly after use.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Spill and Disposal Procedures

Spill Cleanup Plan:

In the event of a spill, prompt and safe cleanup is necessary.

  • Evacuate and Secure: Alert others in the area. If the spill is large, restrict access to the location.

  • Assess: Evaluate the extent of the spill and the potential for dust generation.

  • PPE: Wear appropriate PPE for spill cleanup, including respiratory protection if dust is present.

  • Contain and Clean:

    • Gently cover the spill with a damp paper towel to avoid making the powder airborne.

    • Carefully scoop or sweep the material into a designated waste container.[1][6] Avoid dry sweeping which can create dust.

    • Clean the affected area with soap and water.[5]

  • Dispose: Seal the waste container and label it for proper disposal according to the plan below.

Disposal Plan:

All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][6]

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials should be placed in the same sealed waste container.

  • Method: The primary disposal method is through a licensed chemical waste contractor, which may involve incineration or placement in a chemical landfill.[4] Do not discharge this compound or contaminated materials into sewer systems or regular trash.[4]

Handling Workflow

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Spill Response A Assess Hazards & Don Appropriate PPE B Prepare Clean Workspace & Equipment A->B C Weigh & Transfer Chemical (Minimize Dust) B->C Proceed to Handling D Tightly Seal Container After Use C->D E Clean Equipment & Work Surface D->E Complete Handling F Segregate & Label Waste E->F G Remove PPE F->G S3 Dispose of Spill Waste F->S3 Contaminated Materials H Wash Hands Thoroughly G->H S1 Secure Area S2 Clean Spill (Avoid Dust) S1->S2 S2->S3

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.